molecular formula C11H11NO2 B1331859 1,5-Dimethyl-1H-indole-2-carboxylic acid CAS No. 216210-59-2

1,5-Dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B1331859
CAS No.: 216210-59-2
M. Wt: 189.21 g/mol
InChI Key: WBVJWABYADZXNO-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indole-2-carboxylic acid (CAS 216210-59-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents, particularly in the antiviral and antiparasitic fields. Recent scientific investigations have identified the indole-2-carboxylic acid core as a promising scaffold for the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Research indicates that derivatives of this compound can chelate the two Mg²⁺ ions within the active site of HIV-1 integrase, a critical enzyme for viral replication, thereby inhibiting its function . Concurrently, this chemical series has been explored through phenotypic screening for activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, a neglected tropical disease, highlighting its potential in antiparasitic drug discovery . With a molecular formula of C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol, it is supplied with a minimum purity of 95% . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions, as the compound may be harmful if swallowed and cause skin, eye, or respiratory irritation .

Properties

IUPAC Name

1,5-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJWABYADZXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359084
Record name 1,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216210-59-2
Record name 1,5-Dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1,5-Dimethyl-1H-indole-2-carboxylic acid , a specialized heterocyclic scaffold used in the development of antivirals (HIV-1 integrase inhibitors) and oncology therapeutics (Mcl-1 inhibitors).

Executive Summary

This compound (CAS 216210-59-2 ) is a substituted indole derivative serving as a critical building block in medicinal chemistry. Distinguished by methylation at the N1 and C5 positions, this molecule exhibits enhanced lipophilicity and metabolic stability compared to its non-methylated congeners. It acts as a privileged scaffold in the design of HIV-1 integrase strand transfer inhibitors (INSTIs) and Mcl-1 inhibitors for hematological malignancies. This guide details its physicochemical profile, validated synthetic protocols, and therapeutic utility.

Chemical Identity & Physicochemical Profile

Property Technical Specification
Chemical Name This compound
CAS Registry Number 216210-59-2
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 218–219 °C (Decomposition)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated) ~3.8 (Carboxylic acid proton)
SMILES CN1C(=CC2=C1C=CC(=C2)C)C(=O)O

Synthetic Pathways

The synthesis of this compound is typically achieved via two primary routes: the Fischer Indole Synthesis (convergent) or the N-methylation of 5-methylindole-2-carboxylic acid (linear). The linear approach is often preferred in process chemistry for its high yield and regioselectivity.

Method A: N-Methylation / Hydrolysis Sequence (Recommended)

This protocol utilizes commercially available 5-methylindole-2-carboxylic acid ethyl ester as the starting material to avoid regioselectivity issues common in cyclization reactions.

Step-by-Step Protocol
  • Reagents: Ethyl 5-methylindole-2-carboxylate (1.0 eq), Iodomethane (MeI, 1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq), DMF (anhydrous).

  • Deprotonation: Dissolve the indole ester in anhydrous DMF at 0 °C under nitrogen. Add NaH portion-wise. Stir for 30 minutes until gas evolution ceases (formation of the indolyl anion).

  • Alkylation: Add Iodomethane dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the N-H starting material.

  • Quench & Workup: Quench with ice-cold water. Extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield Ethyl 1,5-dimethylindole-2-carboxylate .

  • Saponification: Dissolve the intermediate ester in THF/Water (1:1). Add Lithium Hydroxide (LiOH[1]·H₂O, 3.0 eq). Heat to 60 °C for 4 hours.

  • Isolation: Acidify the reaction mixture to pH 2 with 1M HCl. The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Pathway Visualization

Synthesis Start Ethyl 5-methylindole-2-carboxylate Step1 Deprotonation (NaH/DMF) Formation of Indolyl Anion Start->Step1 Step2 N-Methylation (MeI) SN2 Reaction Step1->Step2 Inter Intermediate: Ethyl 1,5-dimethylindole-2-carboxylate Step2->Inter Step3 Saponification (LiOH/THF/H2O) Hydrolysis Inter->Step3 Final Target Product: This compound Step3->Final

Figure 1: Linear synthesis via N-alkylation and ester hydrolysis.

Therapeutic Potential & Medicinal Chemistry[3][4][5]

The 1,5-dimethylindole-2-carboxylic acid scaffold is a validated pharmacophore in two major therapeutic areas:

HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

Researchers have identified this scaffold as a core structure for "Second Generation" INSTIs.

  • Mechanism: The carboxylic acid moiety (C2 position) and the indole nitrogen lone pair facilitate chelation with the two magnesium ions (

    
    ) in the catalytic core of the HIV-1 integrase enzyme.[2]
    
  • SAR Insight: The 5-methyl group fills a specific hydrophobic pocket near the viral DNA binding site, improving potency over the unsubstituted indole. The N-methyl group prevents non-specific hydrogen bonding and improves membrane permeability.

Mcl-1 Inhibitors (Oncology)

In the development of inhibitors for Myeloid Cell Leukemia 1 (Mcl-1), a pro-survival protein overexpressed in multiple myelomas:

  • Role: The indole core serves as an anchor, mimicking the hydrophobic residues (e.g., Leu, Val) of the pro-apoptotic BH3 helix.

  • Optimization: Derivatives of 1,5-dimethylindole-2-carboxylic acid have shown nanomolar affinity by locking the conformation of the inhibitor into the BH3-binding groove.

Analytical Characterization

To validate the synthesis of CAS 216210-59-2, the following spectral data must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (400 MHz)

  • δ 12.86 (s, 1H): Carboxylic acid -OH (Broad singlet, exchangeable).

  • δ 7.43 (d, J = 9.2 Hz, 1H): C7-H (Aromatic).

  • δ 7.39 (s, 1H): C4-H (Aromatic, singlet due to C5 substitution).

  • δ 7.14 (dd, J = 8.8, 1.6 Hz, 1H): C6-H.

  • δ 7.11 (s, 1H): C3-H (Characteristic indole singlet).

  • δ 3.98 (s, 3H): N-CH₃ (Singlet, deshielded by nitrogen).

  • δ 2.37 (s, 3H): C5-CH₃ (Singlet, aromatic methyl).

Mass Spectrometry (ESI-MS)
  • Calculated Mass: 189.08

  • Observed [M+H]⁺: 190.1

  • Observed [M-H]⁻: 188.1 (Negative mode is often more sensitive for carboxylic acids).

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol: Handle in a fume hood using nitrile gloves. Avoid dust formation. Store at 2–8 °C (refrigerated) to prevent slow decarboxylation over extended periods.

References

  • Sigma-Aldrich .[3] Product Specification: this compound (CAS 216210-59-2).[4][3][5][6][7] Link

  • National Institutes of Health (NIH) . Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubChem. Link

  • Journal of Organic Chemistry . Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction. ACS Publications. Link

  • BLD Pharm . Safety Data Sheet: this compound. Link

  • Key Organics . Material Safety Data Sheet (MSDS) - CAS 216210-59-2.[3] Link

Sources

An In-Depth Technical Guide to the Biological Activity of 1,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide provides a comprehensive analysis of the potential biological activities of a specific, yet lesser-studied derivative, 1,5-Dimethyl-1H-indole-2-carboxylic acid . While direct experimental data for this compound is limited in publicly accessible literature, this document will extrapolate its likely pharmacological profile based on robust structure-activity relationship (SAR) studies of closely related analogs. We will delve into its potential as an antiviral, anticancer, and immunomodulatory agent, providing mechanistic insights and outlining experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers looking to explore the therapeutic potential of this promising molecule.

Introduction: The Prominence of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone of biologically active molecules, both natural and synthetic.[1][2] Its presence in essential amino acids like tryptophan and key neurotransmitters like serotonin underscores its fundamental role in biochemistry.[1] The indole-2-carboxylic acid moiety, in particular, has emerged as a critical pharmacophore, largely due to its ability to mimic peptide structures and interact with the active sites of various enzymes.[2] The carboxylic acid group at the 2-position is often crucial for activity, frequently participating in metal ion chelation within enzyme active sites.[3]

This guide focuses on This compound , a derivative with methyl substitutions at the indole nitrogen (N1) and the 5-position of the benzene ring. These seemingly minor additions can profoundly impact the molecule's physicochemical properties and, consequently, its biological activity—a phenomenon sometimes referred to as the "magic methyl effect."[4] We will explore the implications of these methyl groups in the context of the known activities of the parent scaffold.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar indole derivatives. The Gassman indole synthesis is a versatile method for preparing substituted indoles.[5] A potential pathway could begin with the commercially available 4-methylaniline.

Proposed Synthetic Pathway

Synthesis_of_1_5_Dimethyl_1H_indole_2_carboxylic_acid A 4-Methylaniline B N-chloro-4-methylaniline A->B 1. t-BuOCl C S-(4-methylphenyl)sulfanylium ylide B->C 2. Ethyl 2-(methylthio)acetate D Ethyl 2-(methylthio)-1,5-dimethyl-1H-indole-3-carboxylate C->D 3. Base 4. Heat E Ethyl 1,5-dimethyl-1H-indole-2-carboxylate D->E 5. Raney Nickel F This compound E->F 6. Saponification (e.g., NaOH, H2O)

Caption: Proposed Gassman indole synthesis route for this compound.

Step-by-Step Experimental Protocol:
  • N-Chlorination: 4-Methylaniline is treated with an N-chlorinating agent, such as tert-butyl hypochlorite, to form N-chloro-4-methylaniline.

  • Ylide Formation: The N-chloroaniline is reacted with a β-thioester, like ethyl 2-(methylthio)acetate, to generate a sulfonium ylide intermediate.

  • Cyclization: The ylide undergoes a[5][6]-sigmatropic rearrangement upon gentle heating, followed by cyclization to afford the indole core.

  • N-Methylation: The resulting indole can be N-methylated using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.[4][7]

  • Desulfurization: The methylthio group at the 2-position is removed using a reducing agent like Raney nickel.[5]

  • Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidic workup.

Potential Biological Activities and Mechanisms of Action

Based on extensive research into the indole-2-carboxylic acid scaffold, we can project several key biological activities for this compound.

Antiviral Activity: HIV-1 Integrase Inhibition

The indole-2-carboxylic acid scaffold is a well-established inhibitor of HIV-1 integrase, a critical enzyme for viral replication.[3][8] These inhibitors function as integrase strand transfer inhibitors (INSTIs).[8]

Mechanism of Action: HIV-1 integrase requires two divalent magnesium ions (Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome. The indole-2-carboxylic acid moiety can chelate these Mg²⁺ ions, preventing the binding of the viral DNA and thus inhibiting the strand transfer reaction.[3]

HIV_Integrase_Inhibition cluster_0 HIV-1 Integrase Active Site Mg1 Mg2+ Mg2 Mg2+ vDNA Viral DNA vDNA->Mg1 Binding (Inhibited) vDNA->Mg2 Binding (Inhibited) Indole 1,5-Dimethyl-1H-indole- 2-carboxylic acid Indole->Mg1 Chelation Indole->Mg2 Chelation

Caption: Chelation of Mg2+ ions in the HIV-1 integrase active site by an indole-2-carboxylic acid derivative.

Structure-Activity Relationship (SAR) Insights:

  • N1-Methylation: The presence of a methyl group on the indole nitrogen (N1) can enhance hydrophobic interactions within the enzyme's active site, potentially increasing potency.[9]

  • C5-Methylation: Substitution at the C5 position with small, electron-donating groups like methyl has been shown to be favorable for anti-T. cruzi activity, a parasite that also relies on a metal-dependent enzyme.[10] This suggests that the 5-methyl group could contribute positively to the binding affinity.

Anticancer Activity: Dual EGFR/CDK2 Inhibition

Derivatives of indole-2-carboxamide have demonstrated potent antiproliferative activity through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6][11] While the topic compound is a carboxylic acid, it serves as a direct precursor to carboxamides and may exhibit related activities.

Mechanism of Action:

  • EGFR Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis. Inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its phosphorylation and activation.

  • CDK2 Inhibition: CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and apoptosis.

Anticancer_Mechanism cluster_0 Signaling Pathways Indole 1,5-Dimethyl-1H-indole- 2-carboxylic acid Derivative EGFR EGFR Indole->EGFR Inhibition CDK2 CDK2 Indole->CDK2 Inhibition Proliferation Cell Proliferation EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis CDK2->Proliferation CellCycle Cell Cycle Arrest CDK2->CellCycle CellCycle->Proliferation

Caption: Dual inhibition of EGFR and CDK2 signaling pathways by indole derivatives.

SAR Insights: The conversion of the carboxylic acid to various carboxamides is a critical step for this activity. The nature of the amide substituent dramatically influences potency. The 1,5-dimethylated core would serve as a starting point for generating a library of amide derivatives for screening.

Immunomodulatory Activity: IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway. In the context of cancer, the depletion of tryptophan and the accumulation of kynurenine metabolites suppress the anti-tumor immune response. Therefore, inhibitors of IDO1 and TDO are promising cancer immunotherapies. Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of these enzymes.[5]

Mechanism of Action: IDO1 and TDO are heme-containing enzymes. Inhibitors are thought to bind to the active site, potentially coordinating with the heme iron, and preventing the binding and oxidation of tryptophan.

SAR Insights: Studies on 6-acetamido-indole-2-carboxylic acid derivatives have shown potent dual inhibition.[5] The electronic and steric properties of substituents on the indole ring are crucial for activity. The electron-donating nature of the two methyl groups in this compound could influence its binding to the heme center and its overall inhibitory profile.

Experimental Evaluation of Biological Activity

To validate the predicted biological activities of this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Enzyme Inhibition Assays
Target Assay Principle Key Parameters
HIV-1 Integrase FRET-based strand transfer assayIC₅₀ determination
EGFR Kinase Kinase activity assay (e.g., ADP-Glo™)IC₅₀ determination
CDK2/Cyclin E Kinase Kinase activity assay (e.g., LanthaScreen™)IC₅₀ determination
IDO1/TDO HeLa cell-based assay measuring kynurenine production (HPLC)IC₅₀ determination
Cell-Based Assays
Activity Cell Line(s) Assay Endpoint(s)
Antiviral (HIV-1) MT-4 cellsHIV-1 replication assayp24 antigen levels, cell viability
Anticancer A549 (lung), MCF-7 (breast), HCT116 (colon)MTT or CellTiter-Glo® assayGI₅₀ (50% growth inhibition)
Cell Cycle Analysis Cancer cell linesPropidium iodide staining and flow cytometryPercentage of cells in G1, S, and G2/M phases
Apoptosis Induction Cancer cell linesAnnexin V/PI staining and flow cytometryPercentage of apoptotic and necrotic cells
Workflow for Biological Evaluation

Biological_Evaluation_Workflow Start Synthesized 1,5-Dimethyl-1H- indole-2-carboxylic acid InVitro In Vitro Enzyme Inhibition Assays (IC50 Determination) Start->InVitro CellBased Cell-Based Assays (GI50, Antiviral Activity) InVitro->CellBased Potent Hits SAR Structure-Activity Relationship Studies (Derivative Synthesis) CellBased->SAR Mechanism Mechanistic Studies (Cell Cycle, Apoptosis) CellBased->Mechanism Active Compounds SAR->InVitro End Lead Optimization Mechanism->End

Caption: A streamlined workflow for the biological evaluation of this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound is not yet widely reported, the foundational role of the indole-2-carboxylic acid scaffold in medicinal chemistry provides a strong basis for predicting its therapeutic potential. The N1 and C5 methyl groups are likely to modulate its activity in predictable ways, potentially enhancing its potency and pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives. The experimental workflows outlined in this guide provide a clear path for investigating its potential as an antiviral, anticancer, and immunomodulatory agent. The promising activities of its close analogs suggest that this compound is a valuable candidate for further drug discovery and development efforts.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

  • This compound (C11H11NO2). PubChem. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impact Factor. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Synthetic method of indole-2-carboxylic acid.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Process for the preparation of indole derivatives.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. [Link]

  • Biomedical Importance of Indoles. ResearchGate. [Link]

  • Indole 2 carboxylic acid. mzCloud. [Link]

  • Biomedical Importance of Indoles. Molecules. [Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules. [Link]

  • 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Frontiers in Cell and Developmental Biology. [Link]

Sources

Technical Guide: Solubility Profile of 1,5-Dimethyl-1H-indole-2-carboxylic Acid

[1][2]

Executive Summary & Compound Identity

This compound is a lipophilic organic acid.[1][2] Its solubility behavior is governed by the interplay between its hydrophobic indole core and the ionizable carboxylic acid moiety.[3]

  • Key Distinction: Unlike 5-methylindole-2-carboxylic acid, the 1,5-dimethyl variant lacks the pyrrolic N-H hydrogen bond donor.[1][2] This structural modification disrupts the strong intermolecular N-H···O=C hydrogen bonding network typically found in the crystal lattice of indoles, generally lowering the melting point and increasing solubility in lipophilic solvents compared to its N-H analogs.

Physicochemical Profile
PropertyValue (Experimental/Predicted)Impact on Solubility
Molecular Formula C₁₁H₁₁NO₂Moderate molecular weight (~189.21 g/mol ) favors dissolution.[1][2]
LogP (Octanol/Water) ~2.8 – 3.2 (Predicted)Highly lipophilic; poor aqueous solubility without ionization.[1]
pKa (Acidic) 3.8 ± 0.2 (Predicted)Soluble in aqueous buffers at pH > 5.5 via deprotonation.[1]
H-Bond Donors 1 (Carboxylic -OH only)Reduced lattice energy compared to N-H indoles.[1][2]
H-Bond Acceptors 2 (C=O, -O-)Good interaction with polar protic solvents (Alcohols).[1][2]

Solubility Landscape by Solvent Class[4]

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and thermodynamic interactions (Van der Waals forces vs. H-bonding).

A. Aprotic Polar Solvents (High Solubility)

Primary Use: Preparation of high-concentration stock solutions (10–100 mM) for biological assays.[1][2]

  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), DMAc.

  • Mechanism: These solvents act as strong H-bond acceptors for the carboxylic acid proton and effectively solvate the aromatic indole core via dipole-dipole interactions.[1][2]

  • Recommendation: Use DMSO for biological screening stocks.[2] Expect solubility > 50 mg/mL.[2]

B. Protic Polar Solvents (Moderate to High Solubility)

Primary Use: Crystallization and synthesis intermediates.[2]

  • Solvents: Methanol, Ethanol, Isopropanol.[4]

  • Mechanism: The solvent acts as both H-bond donor (to the carbonyl oxygen) and acceptor (from the carboxylic -OH).[1][2]

  • Temperature Sensitivity: Solubility is highly temperature-dependent.[1][2] This compound likely follows the Apelblat equation behavior, showing exponential solubility increase with temperature, making ethanol an excellent recrystallization solvent.

C. Aqueous Media (pH Dependent)

Primary Use: Biological testing and formulation.

  • Low pH (pH < 3): Practically insoluble (< 0.1 mg/mL).[1] The molecule exists in its neutral, protonated form.

  • Physiological pH (pH 7.4): Moderate to High solubility.[2] The carboxylic acid deprotonates (forming the carboxylate anion), significantly increasing hydration energy.

  • Protocol: To dissolve in water, predissolve in a small volume of DMSO or add 1 equivalent of NaOH/KOH to form the salt in situ.

D. Non-Polar Solvents (Low to Moderate)

Primary Use: Extraction and purification.

  • Solvents: Hexane, Toluene, Dichloromethane (DCM).

  • Mechanism: While the 1,5-dimethyl groups add lipophilicity, the polar carboxylic acid group resists dissolution in pure hydrocarbons like hexane.

  • Observation: Soluble in DCM and Chloroform; sparingly soluble in Hexane (often used as an antisolvent to precipitate the compound).

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility (

12

Reagents:

  • This compound (Solid, >98% purity).[1][2]

  • Target Solvent (HPLC Grade).

  • 0.45 µm PTFE Syringe Filters.[2]

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 2 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours using an orbital shaker or magnetic stir bar.

    • Critical Step: Ensure solid is still visible after 24 hours.[2] If fully dissolved, add more solid.

  • Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation during filtration).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (Detection at 280 nm).

  • Calculation:

    
    
    
Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine intrinsic solubility (

12
  • Preparation: Dissolve compound in water with 0.15 M KCl (ionic strength adjuster). Note: If insoluble, use a cosolvent method (Water/Methanol ratios) and extrapolate to 0% Methanol (Yasuda-Shedlovsky plot).[1]

  • Titration: Titrate with 0.1 M KOH while monitoring pH.

  • Analysis: The inflection point yields the pKa. The precipitation point (turbidity onset) indicates the solubility limit of the neutral species.

Visualizations

Figure 1: Solubility Determination Workflow

This diagram outlines the decision logic for selecting the correct solubility protocol based on the application phase.

SolubilityWorkflowStartStart: Define ApplicationCheckTypeIs the applicationBiological or Chemical?Start->CheckTypeBioPathBiological Assay(Cell/Enzyme)CheckType->BioPathBiologicalChemPathSynthesis/PurificationCheckType->ChemPathChemicalDMSOStockPrepare 10-50mM Stockin 100% DMSOBioPath->DMSOStockSolventScreenScreen Organic Solvents(TLC/Visual)ChemPath->SolventScreenAqueousDilDilute into Buffer(Keep DMSO < 1%)DMSOStock->AqueousDilRecrystRecrystallization:Test EtOH/Water or DCM/HexaneSolventScreen->RecrystPurification needed

Caption: Decision matrix for solubilizing this compound based on experimental intent.

Figure 2: Solvation Mechanism & Interactions

This diagram illustrates the molecular interactions stabilizing the compound in different media.[2]

SolvationMechIndole1,5-Dimethyl-1H-indole-2-carboxylic acidDMSODMSO (Aprotic)Accepts H-bond from COOHIndole->DMSOStrong H-Bonding(High Solubility)WaterHighPHWater (pH > 5)Ion-Dipole Interaction(COO- ... H2O)Indole->WaterHighPHDeprotonation(High Solubility)HexaneHexane (Non-polar)Van der Waals only(Weak Solvation)Indole->HexaneLattice Energy > Solvation(Low Solubility)

Caption: Mechanistic interactions between the indole derivative and key solvent classes.[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link][1]

  • Li, Z., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents. Journal of Chemical & Engineering Data.[2] (Provides baseline thermodynamic models for the parent scaffold). Available at: [Link][1]

  • Avdeef, A. (2003).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for pKa determination protocols and Yasuda-Shedlovsky extrapolation).

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems.[1][2] AAPS Journal.[2] (Basis for LogP and solubility prediction methodologies).[6][7]

Unlocking the Therapeutic Potential of 1,5-Dimethyl-1H-indole-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide focuses on a specific derivative, 1,5-Dimethyl-1H-indole-2-carboxylic acid, a small molecule with significant, yet largely unexplored, therapeutic potential. While direct biological data on this specific compound is nascent, the extensive research on the broader indole-2-carboxylic acid class provides a fertile ground for hypothesizing and validating novel therapeutic targets. This document will serve as an in-depth technical guide, moving beyond a simple literature review to provide a strategic framework for identifying and validating the therapeutic targets of this compound. We will delve into the causal reasoning behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Promise of the Indole Scaffold

The indole ring system is a cornerstone of pharmacologically active compounds, owing to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets. Derivatives of indole-2-carboxylic acid, in particular, have demonstrated a remarkable diversity of biological activities, ranging from anti-inflammatory and anticancer to antiviral and neuroprotective effects.[2][3][4][5] The addition of methyl groups at the 1 and 5 positions of the indole ring, as in our subject compound, can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced potency and a more favorable pharmacokinetic profile. This guide will explore the most promising therapeutic avenues for this compound based on the established pharmacology of its structural analogs.

Potential Therapeutic Targets: An Evidence-Based Exploration

Based on the known activities of closely related indole-2-carboxylic acid derivatives, we can hypothesize several high-priority therapeutic targets for this compound.

Neuromodulation: Targeting the NMDA Receptor Glycine Site

Rationale: Indole-2-carboxylic acid is a known competitive antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[5] This receptor is a crucial player in synaptic plasticity and neuronal function, while its overactivation is implicated in excitotoxic neuronal death associated with stroke, epilepsy, and neurodegenerative diseases.[5] The structural similarity of our compound of interest suggests it may retain this activity, potentially offering a neuroprotective therapeutic strategy.

Hypothesized Mechanism: this compound may bind to the glycine site on the GluN1 subunit of the NMDA receptor, preventing the binding of glycine and thereby inhibiting receptor activation. This would lead to a reduction in Ca2+ influx and downstream excitotoxic signaling cascades.

Anti-Inflammatory and Anti-Allergic Intervention: CysLT1 Receptor Antagonism

Rationale: Derivatives of 1H-indole-2-carboxylic acid have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[2] CysLT1 receptors are key mediators in the pathophysiology of asthma and allergic rhinitis, and are also implicated in cardiovascular diseases and some cancers.[2] The indole scaffold of our compound makes the CysLT1 receptor a compelling target to investigate.

Hypothesized Mechanism: The compound could act as a competitive antagonist at the CysLT1 receptor, preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This would block the pro-inflammatory signaling pathways mediated by this receptor, leading to bronchodilation, reduced mucus secretion, and decreased eosinophil recruitment.

Oncology: Dual Inhibition of EGFR and CDK2

Rationale: Certain indole-2-carboxamide derivatives have demonstrated significant antiproliferative activity in cancer cell lines, acting as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] The dysregulation of these two kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The core indole structure is a key pharmacophore for this activity.

Hypothesized Mechanism: this compound may bind to the ATP-binding pocket of both EGFR and CDK2, inhibiting their kinase activity. This would lead to the arrest of the cell cycle and the induction of apoptosis in cancer cells.

Anti-Infective Potential: Inhibition of HIV-1 Integrase

Rationale: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[3][6] These inhibitors prevent the integration of the viral DNA into the host genome, a critical step in the HIV-1 life cycle. The core structure's ability to chelate with Mg2+ ions in the active site is a key feature of this inhibitory action.[3]

Hypothesized Mechanism: The carboxylic acid moiety of this compound, in conjunction with the indole nitrogen, could chelate the two magnesium ions in the catalytic core of HIV-1 integrase. This would prevent the binding of the viral DNA and inhibit the strand transfer reaction.

Target Validation: Experimental Workflows

The following section provides detailed, step-by-step protocols for validating the hypothesized therapeutic targets.

General Workflow for Target Engagement

A primary step in target validation is to confirm direct binding of the compound to the protein of interest. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Cell Culture: Culture cells expressing the target protein to 80-90% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates direct binding of the compound to the target protein.

CETSA_Workflow A Cell Culture B Compound Treatment A->B Incubate C Heating Gradient B->C Apply Heat D Cell Lysis C->D Release Proteins E Centrifugation D->E Separate Fractions F Soluble Fraction E->F Collect Supernatant G Western Blot F->G Detect Target Protein H Data Analysis G->H Quantify & Plot

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Specific Target Validation Protocols

Protocol: Patch-Clamp Electrophysiology on Cultured Neurons or Xenopus Oocytes

  • Cell Preparation: Prepare primary neuronal cultures or inject Xenopus oocytes with cRNA encoding NMDA receptor subunits (GluN1 and GluN2A/B).

  • Recording Setup: Use whole-cell patch-clamp configuration to record NMDA-evoked currents.

  • Baseline Measurement: Establish a stable baseline current in the presence of a saturating concentration of NMDA and a low concentration of glycine.

  • Compound Application: Apply increasing concentrations of this compound.

  • Data Acquisition: Measure the inhibition of the NMDA-evoked current at each compound concentration.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value to determine the potency of the compound as an NMDA receptor antagonist.

Electrophysiology_Workflow A Prepare Neurons/Oocytes B Patch-Clamp Setup A->B C Apply NMDA + Glycine B->C D Record Baseline Current C->D E Apply Compound D->E F Record Inhibited Current E->F G Concentration-Response Curve F->G H Calculate IC50 G->H

Caption: Electrophysiology Workflow for NMDA Receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CysLT1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled CysLT1 receptor antagonist (e.g., [3H]-Montelukast), and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the Ki value.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Reagents: Prepare recombinant EGFR or CDK2/cyclin E, a suitable peptide substrate, ATP, and HTRF detection reagents.

  • Reaction Setup: In a microplate, combine the kinase, peptide substrate, and varying concentrations of this compound.

  • Initiate Reaction: Add ATP to start the kinase reaction and incubate.

  • Detection: Add the HTRF detection reagents (a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin).

  • Signal Measurement: Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the validation assays should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Hypothetical In Vitro Potency Data

TargetAssay TypeMetricHypothetical Value (µM)
NMDA ReceptorElectrophysiologyIC505.2
CysLT1 ReceptorRadioligand BindingKi1.8
EGFRHTRF Kinase AssayIC500.95
CDK2HTRF Kinase AssayIC502.1
HIV-1 IntegraseStrand Transfer AssayIC503.5

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to exploring the therapeutic potential of this compound. By leveraging the known pharmacology of the indole-2-carboxylic acid scaffold, we have identified several high-priority therapeutic targets in the areas of neuroscience, inflammation, oncology, and infectious disease. The detailed experimental protocols provided offer a clear roadmap for validating these hypotheses. Successful validation of any of these targets will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and pharmacokinetic and toxicological profiling. The versatility of the indole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics with significant clinical impact.

References

  • Chem-Impex. (n.d.). 1,5-Dimethyl-1H-indole-2-carbaldehyde. Retrieved from [Link]

  • Caliendo, G., et al. (2010). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 15(4), 2389-2402. [Link]

  • Kortagere, S., et al. (2012). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 55(24), 11014-11029. [Link]

  • Ono, T., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(7), 784-788. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 11(11), 1315-1324. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5248. [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Kemp, J. A., et al. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Science, 246(4926), 88-91. [Link]

  • de Souza, M. C., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(10), 6849-6869. [Link]

  • de Souza, M. C., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Wang, Y., et al. (2021). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 26(11), 3237. [Link]

Sources

Methodological & Application

Application Note: A Reliable Protocol for the Synthesis of 1,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,5-Dimethyl-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Substituted indoles are pivotal intermediates in the synthesis of pharmaceuticals and other bioactive compounds.[1] The strategic placement of methyl groups at the 1 and 5 positions, along with the carboxylic acid at the 2 position, makes this molecule a valuable building block for drug discovery and development. This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the classical and robust Fischer indole synthesis.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile and widely applicable method for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[3] For the synthesis of indole-2-carboxylic acids, pyruvic acid is a common ketone choice.[3]

Our approach to this compound involves a two-step sequence:

  • Fischer Indole Synthesis to form 5-methyl-1H-indole-2-carboxylic acid from 4-methylphenylhydrazine and pyruvic acid.

  • N-Methylation of the resulting indole to introduce the methyl group at the 1-position.

This strategy was chosen for its reliability, the commercial availability of the starting materials, and the extensive documentation of the underlying reactions in chemical literature.

Experimental Protocol

Part 1: Synthesis of 5-Methyl-1H-indole-2-carboxylic acid

This part of the protocol is adapted from the general principles of the Fischer indole synthesis.[2][3]

Step 1: Formation of the Arylhydrazone

The first step is the condensation of (4-methylphenyl)hydrazine with pyruvic acid to form the corresponding arylhydrazone.[2]

  • Procedure:

    • In a round-bottom flask, dissolve (4-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of ethanol and water.

    • Add a stoichiometric equivalent of sodium acetate to liberate the free hydrazine.

    • To this solution, add pyruvic acid dropwise while stirring at room temperature.

    • The hydrazone will often precipitate out of the solution upon formation. The reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, the solid hydrazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Acid-Catalyzed Cyclization

The crucial indole ring formation occurs via an acid-catalyzed intramolecular cyclization of the arylhydrazone, followed by the elimination of ammonia.[4] A variety of acid catalysts can be employed, including zinc chloride, polyphosphoric acid (PPA), or strong mineral acids like sulfuric acid or hydrochloric acid.[3][5]

  • Procedure:

    • The dried hydrazone from Step 1 is suspended in a suitable high-boiling solvent, such as glacial acetic acid or ethanol.

    • A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a Lewis acid (e.g., anhydrous zinc chloride) is carefully added.

    • The reaction mixture is heated to reflux for several hours. The progress of the cyclization can be monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The precipitated crude 5-methyl-1H-indole-2-carboxylic acid is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: N-Methylation of 5-Methyl-1H-indole-2-carboxylic acid

The final step is the methylation of the indole nitrogen. A variety of methylating agents can be used, with dimethyl sulfate being a common and effective choice.

  • Procedure:

    • In a flask equipped with a stirrer and a dropping funnel, suspend the purified 5-methyl-1H-indole-2-carboxylic acid in a suitable solvent like acetone or tetrahydrofuran (THF).

    • Add a base, such as anhydrous potassium carbonate, to the suspension.

    • Dimethyl sulfate is added dropwise to the stirring suspension at room temperature.

    • The reaction mixture is stirred at room temperature or gently heated for several hours until the reaction is complete (monitored by TLC).

    • After completion, the inorganic salts are filtered off.

    • The solvent is removed from the filtrate under reduced pressure.

    • The resulting crude product is purified by recrystallization to yield pure this compound.

Quantitative Data Summary

Reagent/ProductMolecular Weight ( g/mol )MolesEquivalentsAmount
Part 1
(4-Methylphenyl)hydrazine HCl158.641.01.0(To be calculated)
Sodium Acetate82.031.01.0(To be calculated)
Pyruvic Acid88.061.01.0(To be calculated)
Sulfuric Acid (catalyst)98.08--Catalytic amount
Part 2
5-Methyl-1H-indole-2-carboxylic acid175.181.01.0(Based on Part 1 yield)
Potassium Carbonate138.211.5-2.01.5-2.0(To be calculated)
Dimethyl Sulfate126.131.1-1.21.1-1.2(To be calculated)
Final Product
This compound189.21--(Expected yield)

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 5-Methyl-1H-indole-2-carboxylic acid cluster_part2 Part 2: N-Methylation A 1. Hydrazone Formation (4-Methylphenyl)hydrazine + Pyruvic Acid B 2. Acid-Catalyzed Cyclization (Fischer Indole Synthesis) A->B Hydrazone Intermediate C 3. Isolation & Purification of 5-Methyl-1H-indole-2-carboxylic acid B->C Crude Product D 4. N-Methylation with Dimethyl Sulfate C->D Purified Intermediate E 5. Workup & Purification D->E Crude Product F Final Product: This compound E->F

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling dimethyl sulfate, which is toxic and a suspected carcinogen.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle strong acids with extreme care.

  • Hydrazine derivatives can be toxic and should be handled with caution.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the synthesis of this compound. By employing the well-established Fischer indole synthesis followed by a standard N-methylation, researchers can access this valuable building block for various applications in medicinal chemistry and drug development. The causality behind each experimental choice is rooted in the fundamental principles of organic chemistry, ensuring a reproducible and scalable synthesis.

References

  • ResearchGate. The Japp‐Klingemann Reaction. Available at: [Link]

  • ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Available at: [Link]

  • Cambridge University Press. Fischer Indole Synthesis. Available at: [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • YouTube. Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Available at: [Link]

  • YouTube. Fischer Indole Synthesis. Available at: [Link]

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.
  • ResearchGate. Simple synthesis of methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1h-indole-3-carboxylate. Available at: [Link]

  • KI Open Archive. SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Available at: [Link]

  • ResearchGate. Reissert Indole Synthesis. Available at: [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

  • The Journal of Organic Chemistry. Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines: Synthesis of L-695,894, a Potent 5-HT1D Receptor Agonist. Available at: [Link]

  • Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]

  • Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Semantic Scholar. Oxindole as starting material in organic synthesis. Available at: [Link]

  • International Journal of Chemical Studies. 3-Substituted indole: A review. Available at: [Link]

  • YouTube. Reissert indole synthesis mechanism explained. Available at: [Link]

  • RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]

  • Organic Chemistry Portal. Indole synthesis. Available at: [Link]

  • YouTube. Japp Klingemann Reaction. Available at: [Link]

  • Wikipedia. Japp–Klingemann reaction. Available at: [Link]

Sources

purification of 1,5-Dimethyl-1H-indole-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 1,5-Dimethyl-1H-indole-2-carboxylic acid

Executive Summary

This application note details the purification of This compound , a critical intermediate in the synthesis of pharmaceutical agents (e.g., antiviral and anticancer scaffolds). While synthetic routes such as the Fischer Indole Synthesis are robust, they frequently yield crude products contaminated with unreacted hydrazines, inorganic salts, and persistent colored oligomers ("tars").

This protocol establishes a recrystallization workflow designed to achieve >99.5% HPLC purity. By exploiting the amphiphilic nature of the indole-carboxylic acid moiety, we utilize a solvent-antisolvent system (Ethanol/Water) to selectively reject polar impurities while maximizing recovery of the target crystalline solid.

Technical Background & Solvent Selection Logic

The purification strategy relies on the specific solubility profile of the this compound molecule:

  • Hydrophobic Domain: The 1,5-dimethylindole core is aromatic and lipophilic, showing good solubility in organic solvents like ethanol, ethyl acetate, and acetone.

  • Hydrophilic Domain: The C2-carboxylic acid group provides a handle for hydrogen bonding, allowing solubility in hot polar protic solvents but reduced solubility in cold aqueous mixtures.

Solvent System Rationale:

  • Primary Solvent (Ethanol): High solubility at boiling point (

    
    ); capable of dissolving lipophilic tars.
    
  • Anti-Solvent (Water): Drastically reduces solubility of the indole derivative upon cooling; highly effective at retaining inorganic salts (e.g., NaCl,

    
    ) in the mother liquor.
    
  • Alternative (Acetic Acid): Indoles are prone to oxidation.[1] Acetic acid can suppress oxidation and dissolve colored impurities, but removal requires higher drying temperatures.

Solvent Screening Data (Empirical):

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
Ethanol (95%) HighModerateGoodStandard
Ethanol / Water (70:30) HighLowExcellent (Salts)Preferred
Ethyl Acetate HighModeratePoor (Polar tars)Secondary
Acetic Acid (Glacial) HighModerateExcellent (Color)Tertiary
Water LowInsolubleN/AAnti-solvent only

Detailed Experimental Protocol

Safety Precaution: Indole derivatives can be irritants. Work in a fume hood. Wear nitrile gloves and safety glasses.

Phase 1: Preliminary Assessment
  • Crude Characterization: Obtain the melting point (MP) of the crude solid.[2]

    • Target Range (Analogous): Indole-2-carboxylic acid melts ~203–206°C. Expect the 1,5-dimethyl derivative to fall within 190–230°C . A broad range (>3°C) indicates significant impurity.

  • Solubility Test: Place 100 mg of crude in a test tube. Add 1 mL Ethanol. Heat to boil. If solids remain, add solvent in 0.5 mL increments.

Phase 2: Recrystallization (The "Cloud Point" Method)

Step 1: Dissolution

  • Place 10.0 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add 50 mL of Ethanol (95% or Absolute).

  • Add a magnetic stir bar and heat to reflux (

    
    ) with stirring.
    
  • Observation: If the solid does not dissolve completely after 5 minutes of reflux, add Ethanol in 5 mL portions until a clear solution is obtained (excluding insoluble inorganic salts).

Step 2: Adsorbent Treatment (Critical for Indoles)

  • Remove heat source and allow the solution to cool slightly (to ~70°C) to prevent boil-over.

  • Add 0.5 g (5 wt%) of Activated Charcoal (e.g., Norit SA-2).

  • Optional: Add 0.5 g Celite (filter aid) to prevent charcoal from passing through the filter.

  • Reheat to reflux for 10 minutes . Note: Indole oxidation products are often strongly adsorbed by charcoal.

Step 3: Hot Filtration

  • Pre-heat a glass funnel and filter paper (or a sintered glass funnel) with hot ethanol.

  • Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

  • Result: The filtrate should be clear yellow/orange. Dark brown/black color indicates incomplete impurity removal.

Step 4: Nucleation & Crystallization

  • Reheat the filtrate to near-boiling.

  • The Cloud Point: Add hot Deionized Water dropwise via pipette/addition funnel.

    • Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Re-solubilization: Add just enough Ethanol (dropwise) to make the solution clear again.

  • Remove from heat. Cover the flask with foil (indoles are light-sensitive).

  • Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Once at room temperature, place in an ice bath (

    
    ) for 1 hour to maximize yield.
    

Step 5: Isolation & Drying

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with cold Ethanol/Water (1:1 mixture, 20 mL). Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Caution: Avoid temperatures >80°C to prevent decarboxylation (loss of

      
      ).
      

Process Visualization

Diagram 1: Recrystallization Decision Logic

RecrystallizationLogic Start Crude this compound SolubilityCheck Solubility Check (Ethanol, Reflux) Start->SolubilityCheck Insoluble Insoluble? SolubilityCheck->Insoluble SwitchSolvent Switch to Acetic Acid or DMF Insoluble->SwitchSolvent Yes Dissolved Dissolved Insoluble->Dissolved No Charcoal Add Activated Charcoal (5 wt%) Dissolved->Charcoal Filter Hot Filtration (Remove Insolubles) Charcoal->Filter CloudPoint Add Water to Cloud Point Filter->CloudPoint Cooling Slow Cooling (RT -> 4°C) CloudPoint->Cooling Isolate Filtration & Wash (Cold 1:1 EtOH/H2O) Cooling->Isolate Dry Vacuum Dry (50°C) Isolate->Dry

Caption: Logical workflow for the purification of indole-2-carboxylic acid derivatives via solvent-antisolvent recrystallization.

Quality Control & Troubleshooting

QC Parameters:

  • Appearance: Off-white to pale yellow needles. (Dark orange/brown indicates oxidation).

  • Melting Point: Sharp range (

    
     variation).
    
  • HPLC Purity: >99.0% (Area %).

  • 1H NMR: Verify loss of ethyl ester peaks (if hydrolyzed from ester) and absence of solvent peaks.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
"Oiling Out" Solution cooled too fast or too much water added.Reheat to dissolve.[2] Add more Ethanol. Cool very slowly with stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used or product too soluble in Ethanol.Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling.
Colored Product Oxidized impurities (tars) persisting.Repeat recrystallization using Acetic Acid as solvent, or increase Charcoal load to 10 wt%.
Insoluble Matter Inorganic salts (NaCl, NaBr) from synthesis.These should be removed during the Hot Filtration step. Ensure filter paper is fine grade.

References

  • Gassman, P. G.; van Bergen, T. J. "1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester". Organic Syntheses, 1976 , 56, 72. Link

    • Citation Context: Establishes ethanol as a standard solvent for methyl-indole-carboxylic acid deriv
  • Karunanithi, A. T.; et al. "Solvent design for crystallization of carboxylic acids". Computers & Chemical Engineering, 2009 , 33(5), 1014-1021.[3] Link

    • Citation Context: Provides theoretical basis for solvent selection based on hydrogen bonding parameters for carboxylic acids.
  • Sundberg, R. J.The Chemistry of Indoles; Academic Press: New York, 1970; Chapter 8.
  • Sigma-Aldrich. "Product Specification: Indole-2-carboxylic acid". Link

    • Citation Context: Reference for physical properties (melting point) of the parent compound.[2]

Sources

Application Note: Comprehensive Analytical Characterization of 1,5-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 1,5-Dimethyl-1H-indole-2-carboxylic acid. As a key heterocyclic building block in medicinal chemistry and materials science, rigorous confirmation of its identity, purity, and physicochemical properties is paramount. This guide offers both the theoretical basis and practical, step-by-step protocols for utilizing a suite of analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The integrated workflow presented herein ensures a robust and reliable characterization, meeting the stringent quality standards required in research and development.

Introduction and Significance

This compound is a derivative of the indole scaffold, a privileged structure in drug discovery due to its presence in numerous biologically active molecules. The specific substitution pattern—methylation at the N1 and C5 positions—modifies the molecule's electronic and steric properties, influencing its biological activity and synthetic utility. Accurate and thorough characterization is a non-negotiable prerequisite for its use in further applications, ensuring reproducibility in scientific experiments and adherence to quality control standards in drug manufacturing.

The analytical strategy detailed below is designed to provide orthogonal data points, creating a self-validating system for structural confirmation and purity assessment. We will proceed from chromatographic separation and purity analysis to definitive structural elucidation via spectroscopic methods and finally, thermal property evaluation.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting appropriate analytical conditions, such as solvent choice and temperature parameters. The key physicochemical properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1]
Monoisotopic Mass 189.07898 Da[2]
CAS Number 216210-59-2[3]
Predicted XLogP3 2.4[1][2]
Appearance White to off-white solid (Expected)Inferred
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Acetonitrile)Inferred from related indole-2-carboxylic acids[4]
Melting Point Not experimentally determined; expected to be >200 °C with potential decomposition.Inferred from similar structures[5][6]

Chromatographic Analysis for Purity and Identity

Chromatography is the cornerstone for assessing the purity of a chemical substance. A combination of HPLC with UV detection and LC-MS provides both quantitative purity data and mass confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality and Experimental Choice: A reverse-phase HPLC (RP-HPLC) method is selected due to the compound's moderate hydrophobicity (XLogP3 of 2.4)[1][2]. A C18 stationary phase provides excellent retention and separation of the analyte from potential non-polar impurities. UV detection is ideal as the indole ring system is a strong chromophore. An acidic mobile phase (using formic acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape.

Protocol: RP-HPLC-UV Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL for injection.

  • Instrumentation and Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detector 220 nm and 280 nm
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • The retention time (RT) should be consistent across injections.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Diluent (1 mg/mL) Weigh->Dissolve Dilute Dilute to Working Conc. (0.1 mg/mL) Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (220 & 280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: Workflow for HPLC-based purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality and Experimental Choice: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This technique provides unambiguous confirmation of the compound's molecular weight. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, thermally labile molecules. Analysis in both positive and negative ion modes is recommended to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively, for complete verification.

Protocol: LC-MS Identity Verification

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 3.1).

  • LC Conditions: Use the same LC method as detailed in Section 3.1 to ensure correlation of retention times.

  • MS Conditions:

ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive and Negative Switching
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Gas Temperature 300 °C
Nebulizer Pressure 40 psi
  • Data Analysis:

    • Extract the mass spectrum corresponding to the main chromatographic peak.

    • Verify the presence of the expected ions.

Expected Mass Spectrometry Data

Adduct IonFormulaCalculated m/zObserved m/z
[M+H]⁺ [C₁₁H₁₂NO₂]⁺190.0863~190.09
[M-H]⁻ [C₁₁H₁₀NO₂]⁻188.0717~188.07
[M+Na]⁺ [C₁₁H₁₁NO₂Na]⁺212.0682~212.07

Table derived from predicted values.[2]

Spectroscopic Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality and Experimental Choice: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve the analyte and its high boiling point, and it will show the exchangeable carboxylic acid proton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) for full assignment.

  • Data Analysis:

    • Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

    • Integrate ¹H signals and analyze chemical shifts and coupling patterns to assign protons.

    • Assign carbon signals based on chemical shifts and correlations from 2D spectra.

Expected NMR Spectral Data (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
-COOH ~12.5 (broad)Singlet~163
Ar-H (C4) ~7.5Doublet~122
Ar-H (C6) ~7.2Singlet~120
Ar-H (C7) ~7.0Doublet~110
Ar-H (C3) ~6.9Singlet~105
N-CH₃ ~3.8Singlet~31
Ar-CH₃ (C5) ~2.4Singlet~21

Note: Chemical shifts are predictive and may vary slightly.

Fourier-Transform Infrared (IR) Spectroscopy

Causality and Experimental Choice: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The carboxylic acid group will give rise to very distinct, strong absorptions. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) and the presence of characteristic aromatic bands will further confirm the structure.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~2500-3300 O-HCarboxylic acid, very broad
~1680-1710 C=OCarboxylic acid, strong
~1600, ~1450 C=CAromatic ring stretch
~1210-1320 C-OCarboxylic acid stretch

This data is inferred from the known spectra of similar indole carboxylic acids.[7]

Integrated Analytical Workflow

A complete and trustworthy characterization relies on the integration of multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a cohesive and self-validating picture of the compound's identity, purity, and structure.

Integrated_Workflow cluster_start cluster_purity Purity & Identity cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_result Compound 1,5-Dimethyl-1H-indole- 2-carboxylic acid Sample HPLC HPLC-UV (Quantitative Purity) Compound->HPLC LCMS LC-MS (Molecular Weight) Compound->LCMS NMR NMR (¹H, ¹³C) (Connectivity) HPLC->NMR If >95% Pure Report Certificate of Analysis (Identity, Purity, Structure Confirmed) HPLC->Report LCMS->NMR LCMS->Report IR FT-IR (Functional Groups) NMR->IR DSC DSC (Melting Point) NMR->DSC NMR->Report IR->Report DSC->Report

Caption: Integrated workflow for complete compound characterization.

References

  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Retrieved from [Link]

  • mzCloud. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,6-dimethyl-1H-indole-2-carboxylic acid. Retrieved from [Link]

  • Gesher. (n.d.). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

Sources

derivatization of 1,5-Dimethyl-1H-indole-2-carboxylic acid for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1,5-Dimethyl-1H-indole-2-carboxylic acid for SAR Studies

Executive Summary & Strategic Rationale

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in HIV-1 integrase inhibitors, MDM2 antagonists, and anticancer agents targeting EGFR/CDK2. The specific precursor, This compound , offers a unique electronic and steric profile:

  • N1-Methylation: Locks the indole tautomer, improves lipophilicity, and prevents non-specific hydrogen bond donation, often fixing the bioactive conformation.[1]

  • 5-Methylation: Provides weak electron donation to the indole core, enhancing the nucleophilicity of the C3 position compared to 5-halo analogs, while filling hydrophobic pockets in target proteins (e.g., Tyr143 in HIV integrase).[1]

This guide outlines three high-value derivatization protocols designed to maximize Structure-Activity Relationship (SAR) data generation:

  • C2-Amidation: Rapid library generation targeting solvent-exposed regions.

  • C2-Bioisostere Synthesis: Installation of 1,2,4-oxadiazoles to improve metabolic stability.

  • C3-Formylation: Creation of a "chemical handle" for late-stage introduction of hydrophobic "long branches" critical for potency.

Strategic SAR Map

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

SAR_Strategy Parent 1,5-Dimethyl-1H-indole- 2-carboxylic acid C2_Amide C2-Carboxamides (Solvent Reach) Parent->C2_Amide Protocol 1 (HATU/Amine) C2_Oxadiazole C2-Oxadiazoles (Bioisosteres/PK) Parent->C2_Oxadiazole Protocol 2 (Amidoxime/CDI) C3_Formyl C3-Formyl Indole (Growth Vector) Parent->C3_Formyl Protocol 3 (POCl3/DMF) C3_Branch C3-Amines/Olefins (Hydrophobic Pocket) C3_Formyl->C3_Branch Reductive Amination

Figure 1: Divergent synthesis strategy. The C2 position allows for immediate library expansion, while C3 functionalization opens vectors for increasing potency via hydrophobic interactions.[1]

Protocol 1: High-Throughput C2-Amidation

Objective: To synthesize a library of amides to probe steric and electronic requirements of the binding pocket. Challenge: The N1-methyl group can create steric hindrance for bulky amines reacting at the C2-carbonyl.

Method A: HATU-Mediated Coupling (Standard)

Best for: Primary amines, non-hindered secondary amines.[1]

Reagents:

  • This compound (1.0 equiv)

  • Amine (R-NH2) (1.2 equiv)[1]

  • HATU (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1][2]

Step-by-Step:

  • Dissolve the indole acid (0.1 mmol) in DMF (1 mL) in a reaction vial.

  • Add DIPEA (0.3 mmol) followed by HATU (0.15 mmol). Stir for 5 minutes at RT to activate the acid (formation of the active ester).

  • Add the amine (0.12 mmol).

  • Seal and shake/stir at RT for 4–16 hours .

  • QC Check: LCMS should show [M+H]+ peak.[1]

  • Workup: Dilute with EtOAc, wash with sat.[1][2] NaHCO3 (2x) and Brine (1x).[1] Dry over Na2SO4.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc) or Prep-HPLC.

Method B: Acid Chloride Activation (Difficult Substrates)

Best for: Anilines, electron-deficient amines, or sterically hindered amines.[1]

Step-by-Step:

  • Suspend indole acid (1.0 equiv) in DCM (anhydrous).

  • Add Oxalyl Chloride (1.5 equiv) dropwise, followed by a catalytic drop of DMF.[1]

  • Stir for 1 hour (gas evolution ceases). Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM.

  • Add the amine (1.1 equiv) and Pyridine (2.0 equiv).[1]

  • Stir at RT for 2 hours.

Protocol 2: C2-Bioisostere Synthesis (1,2,4-Oxadiazole)

Objective: Replace the amide/ester linkage with a 1,2,4-oxadiazole ring to improve hydrolytic stability and membrane permeability. Mechanism: Condensation of the carboxylic acid with an amidoxime.

Reagents:

  • This compound

  • Aryl/Alkyl Amidoxime (R-C(NOH)NH2)[1]

  • CDI (1,1'-Carbonyldiimidazole)[1]

  • Dioxane or DMF[1]

Step-by-Step:

  • Activation: Dissolve indole acid (1.0 equiv) in anhydrous Dioxane. Add CDI (1.2 equiv).[1] Stir at RT for 30–60 mins.[1] Observation: CO2 gas evolution.[1][3]

  • Coupling: Add the Amidoxime (1.2 equiv). Stir at RT for 1 hour to form the O-acylamidoxime intermediate (often visible by LCMS).

  • Cyclodehydration: Heat the reaction mixture to 100–110 °C for 4–6 hours.

  • Workup: Cool to RT. Remove solvent.[1][2][3][4] Partition between water and EtOAc.

  • Purification: Recrystallization from EtOH is often possible; otherwise, column chromatography.[1]

Table 1: Comparison of C2 Derivatization Methods

ParameterHATU AmidationAcid Chloride AmidationOxadiazole Formation
Target Amide LibraryHindered AmidesBioisosteres
Key Reagent HATU / DIPEA(COCl)2 / PyridineCDI / Heat
Temp RTRT110 °C
Typical Yield 80-95%70-90%50-75%
Main Byproduct Urea (removable by wash)HCl saltsWater

Protocol 3: C3-Formylation (Vilsmeier-Haack)

Objective: Introduce a reactive aldehyde at the C3 position. Scientific Context: The C2-COOH (or ester) is electron-withdrawing, deactivating the ring. However, the 5-Methyl and N-Methyl groups are electron-donating, sufficiently reactivating C3 for electrophilic substitution. This aldehyde is a gateway to "long branch" analogs (via reductive amination) that access hydrophobic pockets (e.g., Tyr143 in Integrase).[1]

Prerequisite: It is recommended to esterify the C2-acid (e.g., to Methyl Ester) before this step to prevent side reactions with the carboxylic acid, although the free acid can sometimes be used with excess reagent. Protocol below assumes Methyl Ester.[1]

Reagents:

  • Methyl 1,5-dimethyl-1H-indole-2-carboxylate

  • Phosphorus Oxychloride (POCl3)[1]

  • DMF (acts as solvent and reagent)[1][2]

Step-by-Step:

  • Vilsmeier Reagent Prep: Cool anhydrous DMF (5 equiv) to 0 °C. Dropwise add POCl3 (1.5 equiv). Stir for 15 mins to form the chloroiminium salt (white precipitate/slurry).

  • Addition: Dissolve the Indole Ester (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Warm to 60–80 °C and stir for 2–4 hours. Note: Higher temp is required due to the deactivating C2-Ester.

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with saturated Sodium Acetate or NaHCO3 to pH 7–8.[1]

  • Isolation: The aldehyde product usually precipitates as a solid. Filter, wash with water, and dry.[1]

  • Downstream Application: React this aldehyde with amines + NaBH(OAc)3 to generate C3-aminomethyl derivatives.

Diagram: C3-Functionalization Workflow

C3_Workflow Start 1,5-Dimethyl Indole Ester Vilsmeier Vilsmeier-Haack (POCl3 / DMF, 80°C) Start->Vilsmeier Aldehyde C3-Formyl Intermediate (Reactive Handle) Vilsmeier->Aldehyde RedAmin Reductive Amination (Amine / NaBH(OAc)3) Aldehyde->RedAmin Final C3-Aminomethyl Analog (High Potency Target) RedAmin->Final

Figure 2: Pathway to access the "Long Branch" SAR vectors at the C3 position.

Quality Control & Validation

To ensure data integrity in SAR studies, the following QC criteria must be met:

  • 1H NMR Diagnostic Signals:

    • N-Me: Singlet ~3.9–4.1 ppm.

    • 5-Me: Singlet ~2.4 ppm.

    • C3-H (Parent): Singlet ~7.0–7.3 ppm (Disappears upon C3-formylation).

    • Aldehyde (CHO): Distinct singlet ~10.0–10.5 ppm.[1]

  • Purity: >95% by HPLC (254 nm) is required for biological testing.

  • Regioselectivity Check: NOESY NMR can confirm C3 substitution by showing spatial proximity between the new group and the N-Methyl group.

References

  • HIV-1 Integrase Inhibitors: Zhao, X., et al.[1][5] "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors."[5][6][7] Molecules, 2023.[1][8] [1]

  • Anticancer (EGFR/CDK2): Al-Wahaibi, L.H., et al.[1][9] "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity."[10][11] Int. J. Mol.[1] Sci., 2022.[1][9][11]

  • MDM2 Inhibition: Zhao, Y., et al.[1] "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity." J. Med.[1] Chem., 2025.[1][12] [1]

  • Oxadiazole Synthesis: Augustine, J.K., et al.[1][2][13][14] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Synthesis of 1,2,4-Oxadiazoles."[1] Tetrahedron Lett., 2009.[1] (General protocol adaptation supported by search results).

  • Indole Reactivity Parameters: Mayr, H.[1] "Database of Reactivity Parameters: 2,5-Dimethylindole."

Sources

Application Notes & Protocols: Investigating 1,5-Dimethyl-1H-indole-2-carboxylic Acid in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in virology and medicinal chemistry.

Abstract: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Within this class, indole-2-carboxylic acid derivatives have emerged as a promising platform for the development of novel antiviral agents. While direct antiviral studies on 1,5-Dimethyl-1H-indole-2-carboxylic acid are nascent, extensive research on structurally related analogues provides a robust framework for investigating its potential. This document serves as a comprehensive guide, outlining the established mechanisms of action for this chemical class and providing detailed protocols for evaluating the antiviral efficacy of this compound against critical viral targets, including retroviruses and various RNA viruses.

Introduction: The Promise of the Indole-2-Carboxylic Acid Scaffold

The indole ring system is a cornerstone in drug discovery, valued for its ability to mimic the structure of tryptophan and participate in various biological interactions. The indole-2-carboxylic acid moiety, in particular, has been identified as a key pharmacophore for inhibiting viral enzymes. Its defining feature is the carboxylic acid group at the C2 position, which, in conjunction with the indole nitrogen, can form a powerful bidentate chelation motif with metal ions essential for the function of certain viral enzymes.

Derivatives of this scaffold have demonstrated potent activity against a range of viruses, most notably Human Immunodeficiency Virus (HIV-1) and various RNA viruses like Influenza and Coxsackievirus[1][2]. The addition of methyl groups at the N1 and C5 positions, as in this compound, modifies the compound's lipophilicity, steric profile, and electronic properties. These modifications can significantly influence its binding affinity, cell permeability, and metabolic stability, making it a compelling candidate for systematic antiviral evaluation.

Chapter 1: Application Against Retroviruses - Targeting HIV-1 Integrase

Scientific Rationale & Mechanism of Action

One of the most validated applications for the indole-2-carboxylic acid scaffold is the inhibition of HIV-1 integrase (IN).[3][4] HIV-1 IN is a critical enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication.[3] The enzyme's active site contains two crucial magnesium ions (Mg²⁺) that are directly involved in the catalytic process, known as strand transfer.

The therapeutic power of indole-2-carboxylic acid derivatives lies in their ability to act as integrase strand transfer inhibitors (INSTIs).[2] The indole nucleus and the C2-carboxyl group chelate the two Mg²⁺ ions within the active site, effectively blocking the enzyme's function and halting the viral life cycle.[3][4] This mechanism provides a clear, testable hypothesis for evaluating this compound.

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_integrase HIV-1 Integrase Active Site cluster_inhibitor Indole-2-Carboxylic Acid Scaffold Mg1 Mg²⁺ vDNA Viral DNA Mg1->vDNA Catalysis Mg2 Mg²⁺ Mg2->vDNA Inhibitor 1,5-Dimethyl-1H- indole-2-carboxylic acid Inhibitor->vDNA Blocks Access Chelating_Group Carboxyl Group (-COOH) Inhibitor->Chelating_Group Indole_N Indole Nitrogen Inhibitor->Indole_N Chelating_Group->Mg1 Chelation Indole_N->Mg2 Chelation

Caption: HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid.

Comparative Activity of Analogues

To establish a benchmark for experimental outcomes, the following table summarizes the reported activities of related indole-2-carboxylic acid derivatives against HIV-1 integrase.

Compound IDModificationTargetIC₅₀ (µM)Source
Derivative 3 UnspecifiedHIV-1 IntegrasePotent[3]
Derivative 17a C6 halogenated benzene ringHIV-1 Integrase3.11[2][4]
Derivative 20a C3 long branch, C6-halogenated benzeneHIV-1 Integrase0.13[3]
Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol outlines a cell-free assay to directly measure the inhibition of the integrase strand transfer reaction.

A. Principle: A recombinant HIV-1 integrase enzyme is incubated with a viral DNA substrate and a target DNA substrate. In the absence of an inhibitor, the integrase will ligate the viral DNA into the target DNA. The inhibitory effect of the test compound is quantified by measuring the reduction in this ligation product.

B. Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates (viral and target DNA)

  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 4% glycerol)

  • This compound (test compound)

  • Raltegravir or Elvitegravir (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well plates

  • Detection system (e.g., fluorescence or ELISA-based)

C. Step-by-Step Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

  • Reaction Setup: In a 96-well plate, add the components in the following order:

    • Assay Buffer

    • Test compound dilution, positive control, or vehicle control (DMSO).

    • Recombinant HIV-1 Integrase.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 37°C. This allows the compound to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the mixture of viral and target DNA substrates to all wells to start the strand transfer reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Detection: Stop the reaction and quantify the amount of strand transfer product according to the manufacturer's instructions for the specific detection kit used.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (DMSO), which represents 100% activity.

    • Plot the percent inhibition against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.

D. Scientist's Notes & Rationale:

  • Causality: The pre-incubation step (Step 3) is critical. It ensures that the measured inhibition is due to the compound's direct interaction with the integrase enzyme, rather than interference with the DNA substrates.

  • Self-Validation: The inclusion of a known INSTI like Raltegravir as a positive control is essential. If the positive control does not yield an IC₅₀ value within the expected range, it indicates a problem with the assay setup (e.g., enzyme activity, buffer conditions), thereby invalidating the results for the test compound. The vehicle control (DMSO) confirms that the solvent has no inhibitory effect at the concentration used.

Chapter 2: Application Against RNA Viruses (Influenza, Flaviviruses)

Scientific Rationale & Potential Mechanisms

The indole scaffold is a versatile pharmacophore with documented activity against a wide array of RNA viruses.[1][5] Unlike the specific chelation mechanism in HIV-1 integrase, the modes of action against RNA viruses can be more diverse.

  • Influenza Virus: For influenza, indole derivatives can interfere with the viral entry process.[6] The primary target is often the viral surface glycoprotein hemagglutinin (HA), which mediates binding to host cells and subsequent membrane fusion.[7] Inhibitors can bind to the stem region of HA, preventing the low-pH-induced conformational changes necessary for fusion.[7]

  • Flaviviruses (Dengue, Hepatitis C): The Flaviviridae family, which includes Dengue virus (DENV) and Hepatitis C virus (HCV), relies on several non-structural (NS) proteins for replication.[8][9] The NS5 protein, which contains RNA-dependent RNA polymerase (RdRp) activity, is a prime target for inhibitors.[9] Additionally, the NS2B-NS3 protease, essential for processing the viral polyprotein, is another validated target for indole-based inhibitors.[10]

Antiviral_Screening_Workflow General Antiviral Screening Workflow A 1. Cytotoxicity Assay (CC₅₀) Determine non-toxic concentration range B 2. Primary Screening (CPE Inhibition Assay) A->B Use concentrations below CC₅₀ D Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ A->D C Calculate EC₅₀ (Effective Concentration) B->C C->D E 3. Confirmatory Assay (Plaque Reduction Assay) D->E If SI > 10 F 4. Mechanism of Action Studies (e.g., Time-of-Addition Assay) E->F G Lead Compound Identification F->G

Caption: A typical workflow for in vitro antiviral drug screening.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a robust primary screening method to detect antiviral activity against viruses that cause visible damage (cytopathic effect) to host cells.

A. Principle: Susceptible host cells are infected with a virus in the presence of varying concentrations of the test compound. An effective antiviral agent will protect the cells from virus-induced death, which can be quantified using a cell viability dye.

B. Materials:

  • Host Cell Line: e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero cells for Dengue.[11][12]

  • Virus Stock: e.g., Influenza A/PR/8/34 (H1N1), Dengue virus serotype 2 (DENV-2).

  • Culture Medium (e.g., DMEM) with 2% Fetal Bovine Serum (FBS).

  • This compound (test compound).

  • Oseltamivir (for influenza) or another relevant positive control.

  • Cell Viability Reagent: (e.g., Crystal Violet, MTT, or CellTiter-Glo®).[12]

  • 96-well cell culture plates.

C. Step-by-Step Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells (e.g., 1.5 x 10⁴ cells/well) and incubate for 24 hours to form a confluent monolayer.[12]

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add the compound dilutions to the respective wells.

    • Add the virus stock at a predetermined multiplicity of infection (MOI) (e.g., 0.01-0.1) to all wells except the "cell control" wells.

    • Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show 90-100% CPE.[12]

  • Quantify Viability:

    • Remove the medium.

    • Add the cell viability reagent to each well according to the manufacturer's protocol. For Crystal Violet, fix the cells with 10% formaldehyde, stain with 0.1% Crystal Violet, wash, and then solubilize the dye with methanol.[11]

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Cytotoxicity (CC₅₀): In a parallel plate without virus, determine the compound concentration that reduces cell viability by 50% compared to the cell control.

    • Efficacy (EC₅₀): Calculate the compound concentration that protects 50% of the cells from virus-induced death, relative to the virus and cell controls.

    • Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀ (SI = CC₅₀ / EC₅₀).

D. Scientist's Notes & Rationale:

  • Trustworthiness: The SI value is the most critical output of this assay. A compound is generally considered a promising hit if its SI is greater than 10, as this indicates that its antiviral activity occurs at a concentration at least 10-fold lower than its cytotoxic concentration.

  • Expertise: The choice of MOI is crucial. A high MOI can overwhelm the cells and mask the protective effect of the compound, while a very low MOI may result in slow or incomplete CPE development within the assay timeframe. The MOI must be optimized for each virus-cell system.

References

  • Tsyshkova, E. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Russian Journal of Bioorganic Chemistry.
  • Tsyshkova, E. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Kemerovo State University.
  • Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. PubMed Central.
  • Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed Central.
  • Takahashi, K., et al. (n.d.). Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. National Institutes of Health.
  • Al-Shuhaib, M. B. S., et al. (2022). Potential Antiviral Action of Alkaloids. MDPI.
  • Zhang, M., et al. (n.d.). A review on recent developments of indole-containing antiviral agents. PubMed Central.
  • Prajapati, S. K., et al. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
  • Wang, G. F., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. PubMed Central.
  • Wang, M., et al. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. PubMed Central.
  • Zhang, Y., et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PubMed Central.
  • Han, Y., et al. (n.d.). Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. MDPI.
  • Viswanathan, U., et al. (n.d.). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3 protease. PubMed Central.
  • Douam, F., et al. (n.d.). Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. MDPI.
  • Perez-Vargas, J., et al. (2023). Antiviral Activity of an Indole-Type Compound Derived from Natural Products, Identified by Virtual Screening by Interaction on Dengue Virus NS5 Protein. National Institutes of Health.
  • Cui, Q., et al. (2021). Small Molecule Inhibitors of Influenza Virus Entry. MDPI.
  • Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

The Versatile Virtuoso: 1,5-Dimethyl-1H-indole-2-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,5-Dimethyl-1H-indole-2-carboxylic acid stands as a pivotal heterocyclic building block, prized for its unique structural and electronic properties. This guide delves into its strategic application in organic synthesis, with a particular focus on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science. We provide an in-depth analysis of its reactivity, field-proven experimental protocols for its key transformations—including amide bond formation, esterification, and decarboxylation—and contextualize its utility in the synthesis of high-value compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Strategic Value of the Indole Nucleus

The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1] Its bicyclic aromatic structure provides a rigid framework amenable to functionalization, allowing for the precise spatial orientation of pharmacophoric groups. The strategic placement of a carboxylic acid group at the 2-position, combined with methylation at the 1- and 5-positions, endows this compound with a distinct reactivity profile. The N-methylation prevents unwanted side reactions at the indole nitrogen, such as deprotonation or participation in coupling reactions, thereby directing transformations to the carboxylic acid moiety. The C5-methyl group subtly modulates the electronic properties of the indole ring, influencing its reactivity and the biological activity of its derivatives.

This guide explores the primary transformations of this compound, treating it as a versatile linchpin for the assembly of more complex molecules.

Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of a building block is critical for experimental design, including solvent selection, purification strategy, and reaction monitoring.

PropertyValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₁₁H₁₁NO₂[2][3]
Molecular Weight 189.21 g/mol [3][4]
Appearance White to off-white powder[5]
Melting Point Data not available; (Analogue 5-methyl-1H-indole-2-carboxylic acid melts at 236-238°C with decomposition)[5]
Predicted XlogP 2.4[2][4]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSO, and alcohols.
SMILES CC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C[2]
InChIKey WBVJWABYADZXNO-UHFFFAOYSA-N[2]

Note: Some physical properties are inferred from closely related analogues due to limited data on this specific compound.

Core Synthetic Transformations and Protocols

The carboxylic acid group at the C2 position is the primary handle for synthetic elaboration, allowing for a range of reliable and high-yielding transformations.

Amide Bond Formation: Crafting the Peptide Linkage

The conversion of the carboxylic acid to an amide is one of the most frequently employed reactions in medicinal chemistry. This transformation is crucial for creating peptidomimetics, linking the indole core to other fragments, and generating a vast array of biologically active molecules, including allosteric modulators for the Cannabinoid Receptor 1 (CB1).[3] The indole-2-carboxamide scaffold is a recognized template for developing such modulators.[3]

Causality and Mechanistic Insight: Direct condensation of a carboxylic acid and an amine is thermally demanding and inefficient. Therefore, the carboxylic acid must first be "activated." This is typically achieved by converting the hydroxyl group into a better leaving group. Common coupling reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) facilitate this by forming a highly reactive O-acylisourea or active ester intermediate, which is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.

Caption: General workflow for amide bond formation.

Field-Proven Protocol: General Amide Coupling using HBTU

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M concentration).

  • Activation: Add HBTU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired amine (1.1 eq), either neat if liquid or as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.

Esterification: Accessing Ester Derivatives

Esterification is a fundamental transformation that converts the carboxylic acid into an ester, which can serve as a key intermediate or a final product. Esters are often used as protecting groups for carboxylic acids or as precursors for other functional groups. The well-known Steglich esterification provides a mild and efficient method for this conversion, even for sterically hindered substrates.[6]

Causality and Mechanistic Insight: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6] DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.

Caption: Steglich esterification workflow.

Field-Proven Protocol: Steglich Esterification

  • Preparation: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise to the cooled mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. The formation of a white precipitate (DCU) will be observed.

  • Filtration: Once the reaction is complete (monitored by TLC), filter off the DCU precipitate and wash the solid with a small amount of cold CH₂Cl₂.

  • Workup: Combine the filtrates and wash with 0.5 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash chromatography.[6]

Decarboxylation: Accessing the C2-Unsubstituted Indole

Decarboxylation removes the carboxylic acid group, yielding 1,5-dimethyl-1H-indole. This is a powerful strategy for accessing C2-unsubstituted indoles, which are themselves valuable building blocks for further C-H functionalization or other synthetic manipulations. Thermal decarboxylation of indole-2-carboxylic acids often requires high temperatures and can be facilitated by catalysts like copper chromite in a high-boiling solvent like quinoline.[6]

Causality and Mechanistic Insight: The decarboxylation of indole-2-carboxylic acids proceeds via a concerted mechanism or through a zwitterionic intermediate. The electron-rich indole nucleus helps to stabilize the transition state of CO₂ extrusion. The N-methyl group ensures that the indole nitrogen is not protonated, which would deactivate the ring towards this process. The use of a copper catalyst is thought to proceed via a copper(I) carboxylate intermediate, which facilitates the loss of CO₂.

Caption: High-temperature decarboxylation workflow.

Field-Proven Protocol: Copper-Catalyzed Decarboxylation

  • Setup: In a flask equipped with a reflux condenser and a thermometer, place this compound (1.0 eq) and copper chromite (0.25 eq).

  • Solvent Addition: Add quinoline as the solvent (enough to create a stirrable slurry).

  • Heating: Heat the mixture to 215-225 °C. Vigorous evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Cooling & Dilution: Cool the reaction mass to room temperature and dilute with a large volume of ethyl acetate.

  • Workup: Wash the organic solution extensively with 2M HCl to remove the quinoline. The aqueous layers should be back-extracted with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude 1,5-dimethyl-1H-indole can be purified by vacuum distillation or column chromatography.[6]

Application Spotlight: Drug Discovery

The indole-2-carboxylic acid framework is a cornerstone in the development of novel therapeutics. Its derivatives have shown remarkable activity against a range of biological targets.

  • Antiviral Agents (HIV-1 Integrase Inhibitors): The indole nucleus and the C2-carboxylic acid have been shown to chelate with two Mg²⁺ ions within the active site of HIV-1 integrase, an essential enzyme for viral replication. This binding interaction effectively inhibits the strand transfer process. By using this compound as a starting point, medicinal chemists can synthesize derivatives with modified substituents on the indole ring to enhance binding affinity and pharmacokinetic properties.

  • Anticancer Agents (Pin1 Inhibitors): 5-Methyl-1H-indole-2-carboxylic acid, a close analogue of the title compound, is a key intermediate in the synthesis of Pin1 inhibitors.[5] Pin1 is a peptidyl-prolyl isomerase that is overexpressed in many human cancers and plays a critical role in regulating cellular signaling pathways. The indole scaffold provides a versatile platform for developing potent and selective inhibitors of this enzyme.[5]

  • Neurological Agents (NMDA Receptor Antagonists): Indole-2-carboxylic acid itself is a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is implicated in excitotoxic neuronal death associated with conditions like stroke and epilepsy. This foundational activity provides a rationale for synthesizing derivatives of this compound to explore new therapeutics for neurological disorders.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its well-defined reactivity, centered on the C2-carboxylic acid, allows for predictable and efficient elaboration into amides, esters, and C2-unsubstituted indoles. The N-methyl group provides crucial protection, simplifying synthetic planning and execution. As demonstrated by its central role in the development of antiviral, anticancer, and neurological agents, this building block offers a reliable and validated entry point into chemical spaces of high therapeutic relevance. The protocols and insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this versatile indole derivative.

References

  • Vertex AI Search. (n.d.).
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Meng, Z., et al. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Meng, Z., et al. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved February 2, 2026, from [Link]

  • Kulkarni, P. M., et al. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 2, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
  • Melkonyan, F. S., et al. (2008). Simple synthesis of methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1h-indole-3-carboxylate. ResearchGate. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1,6-dimethyl-1H-indole-2-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • American Elements. (n.d.). 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. Retrieved February 2, 2026, from [Link]

  • KI Open Archive. (n.d.). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved February 2, 2026, from [Link]

Sources

Technical Application Note: High-Fidelity Assay Development for 1,5-Dimethyl-1H-indole-2-carboxylic Acid (1,5-DMICA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

This guide details the assay development lifecycle for 1,5-Dimethyl-1H-indole-2-carboxylic acid (1,5-DMICA) . While often utilized as a synthetic intermediate, the indole-2-carboxylic acid scaffold is a privileged pharmacophore with established activity as a competitive antagonist at the Glycine binding site of the NMDA receptor (NMDAR) [1].

Developing robust assays for 1,5-DMICA requires addressing two specific challenges:

  • Physicochemical Properties: The molecule possesses a lipophilic indole core balanced by an ionizable carboxylic acid (pKa ≈ 3.8–4.0), necessitating strict pH control during profiling to avoid precipitation.

  • Glycine Contamination: As a glycine-site antagonist, bioassays are highly sensitive to background glycine levels, requiring specialized "glycine-free" buffer systems.

This protocol outlines a self-validating workflow: Solubility Profiling


 Ligand Binding (Fluorescence Polarization) 

Functional Validation (Cell-Based Ca²⁺ Flux).

Assay Development Workflow

The following diagram illustrates the critical path for validating 1,5-DMICA activity, ensuring that physicochemical artifacts do not confound biological data.

AssayWorkflow cluster_QC Phase 1: Pre-Analytical QC cluster_Binding Phase 2: Target Engagement cluster_Functional Phase 3: Functional Validation Start Compound: 1,5-DMICA Solubility Kinetic Solubility (Nephelometry) Start->Solubility pKa pKa Determination (Potentiometric) Start->pKa FP_Assay Fluorescence Polarization (Glycine Site Competition) Solubility->FP_Assay Pass: >50µM pKa->FP_Assay Buffer pH Selection Kd_Determination Ki Calculation FP_Assay->Kd_Determination FLIPR Calcium Flux Assay (HEK293-GluN1/GluN2A) Kd_Determination->FLIPR Valid Binder

Figure 1: Sequential workflow ensuring solubility and ionization state are defined before biological interrogation.

Phase 1: Physicochemical Profiling

Objective: Determine the maximum soluble concentration and optimal assay pH. 1,5-DMICA is an acidic lipophile; its solubility drops drastically below pH 4.0.

Kinetic Solubility Protocol (Nephelometry)

Rationale: Standard absorbance methods fail if the compound forms non-absorbing micro-precipitates. Laser nephelometry detects scattering from early-stage aggregation.

Materials:

  • 1,5-DMICA (10 mM DMSO stock).

  • Buffer: PBS pH 7.4 (Assay Buffer).

  • Positive Control: Indomethacin (known low solubility acid).

Procedure:

  • Preparation: Prepare a serial dilution of 1,5-DMICA in DMSO (0.1 mM to 30 mM).

  • Spiking: Dispense 196 µL of PBS into a 96-well clear-bottom plate. Add 4 µL of compound DMSO stock (2% final DMSO).

  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Read: Measure forward light scattering (laser nephelometry).

  • Analysis: Plot Scattering Intensity vs. Concentration. The "Solubility Limit" is the inflection point where scattering deviates from the solvent baseline.

Acceptance Criteria:

  • Assay is valid if 1,5-DMICA remains soluble > 50 µM in pH 7.4 buffer.

  • Note: If solubility is < 10 µM, add 0.01% Pluronic F-127 to subsequent assay buffers.

Phase 2: Primary Binding Assay (Fluorescence Polarization)

Objective: Quantify the affinity (


) of 1,5-DMICA for the NMDA Receptor Glycine site.
Mechanism:  1,5-DMICA competes with a fluorescently labeled glycine-site ligand. As 1,5-DMICA binds, it displaces the tracer, reducing fluorescence polarization (FP).
Assay Mechanism Diagram

Mechanism Receptor NMDA Receptor (GluN1 Subunit) Complex Receptor-Tracer Complex (Slow Rotation = High mP) Receptor->Complex + Tracer Tracer Fluorescent Tracer (High FP Signal) DMICA 1,5-DMICA (Analyte) DMICA->Receptor Binds Glycine Site Displaced Free Tracer (Fast Rotation = Low mP) Complex->Displaced + 1,5-DMICA (Competition)

Figure 2: Competitive displacement principle. 1,5-DMICA binding releases the tracer, lowering the polarization signal.

Detailed Protocol

Reagents:

  • Membranes: Rat forebrain membranes or HEK293 cells overexpressing GluN1/GluN2A.

  • Tracer: 5,7-Dichlorokynurenic acid-fluorescein conjugate (DCKA-FITC) or similar high-affinity glycine antagonist tracer (

    
     ~ 50 nM).
    
  • Assay Buffer (Glycine-Free): 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100. Critical: Use HPLC-grade water to avoid background glycine.

Step-by-Step:

  • Titration (Tracer): Determine the

    
     of the tracer alone. Use a concentration equal to the 
    
    
    
    (e.g., 50 nM) for the competition assay.
  • Plate Setup (384-well Black):

    • Column 1 (Min mP): Buffer + Tracer (No Receptor).

    • Column 2 (Max mP): Receptor + Tracer + DMSO (No Inhibitor).

    • Columns 3-22: Receptor + Tracer + 1,5-DMICA (10-point dose-response, top conc 100 µM).

    • Column 23 (Control): Receptor + Tracer + 1 mM Glycine (Full displacement control).

  • Incubation: Incubate for 45 minutes at Room Temperature (protected from light).

  • Detection: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Calculation:

    
    
    Calculate 
    
    
    
    using the Cheng-Prusoff equation adapted for FP.

Phase 3: Functional Validation (FLIPR Calcium Flux)

Objective: Confirm that binding translates to functional antagonism of the NMDA channel. System: HEK293 cells stably expressing GluN1/GluN2A (or GluN2B).

Experimental Logic

The NMDA receptor is a Ca²⁺ permeable channel.

  • Agonist: Glutamate (10 µM) + Glycine (3 µM, EC₈₀).

  • Antagonist: 1,5-DMICA.

  • Readout: If 1,5-DMICA works, it will blunt the Ca²⁺ influx triggered by the agonist mix.

Protocol
  • Cell Plating: Plate HEK293-NMDA cells in poly-D-lysine coated 384-well plates (20,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Calcium-6 or Fluo-4 AM dye in HBSS-HEPES buffer (Mg²⁺ free) for 1 hour.

    • Note: Mg²⁺ blocks the NMDA channel at resting potential. Use Mg²⁺-free buffer for the read.

  • Compound Addition (Pre-incubation): Add 1,5-DMICA (10 µM to 1 nM) to cells. Incubate 10 mins.

  • Agonist Injection (On-line): Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject Stimulation Mix: 10 µM Glutamate + 3 µM Glycine (final concentrations).

  • Data Analysis: Measure Max-Min RFU (Relative Fluorescence Units). Calculate IC₅₀.

Data Analysis & Troubleshooting

Expected Results Table
ParameterExpected Value (1,5-DMICA)Validation Control (7-Cl-Kynurenate)Notes
Solubility (pH 7.4) > 100 µM> 50 µMAcidic group aids solubility at neutral pH.
Binding Ki 1 - 10 µM0.3 µM1,5-DMICA is a moderate potency lead.
Hill Slope -1.0 ± 0.2-1.0Deviations suggest aggregation or non-specific binding.
Shift with Glycine Right-shiftRight-shiftCompetitive antagonism hallmark.[1]
Troubleshooting Guide
  • High Background in FP: Likely glycine contamination in water source. Use Milli-Q water and add trace Glycine Oxidase if necessary to scavenge background.

  • Precipitation in Assay: 1,5-DMICA may precipitate if stock DMSO > 1%. Ensure final DMSO is < 0.5% and buffer pH is strictly 7.4.

  • No Functional Inhibition: Check if cells express GluN1 subunit properly. NMDA receptors require both Glutamate and Glycine to open; ensure the agonist mix is correct.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][2] Science, 243(4898), 1611-1613. Link

  • Salituro, F. G., et al. (1990). 3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 33(11), 2944–2946. Link

  • Grimwood, S., et al. (1995). Characterization of high affinity [3H]5,7-dichlorokynurenic acid binding to the glycine recognition site of the NMDA receptor. British Journal of Pharmacology, 116(6), 2713–2719. Link

  • Sebastião, A. M., et al. (2010). Assay Development for NMDA Receptor Ligands. Methods in Molecular Biology, 637, 23-45. Link

Sources

Troubleshooting & Optimization

improving yield in 1,5-Dimethyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in 1,5-Dimethyl-1H-indole-2-carboxylic Acid Synthesis Role: Senior Application Scientist, Chemical Synthesis Division Interface: Technical Support Center – Ticket #IND-5ME-OPT

User Ticket Summary

Subject: Yield Optimization for this compound. Current Status: User reports variable yields (30-50%), "tarry" crude mixtures, and product loss during the final hydrolysis step. Goal: Stabilize protocol to achieve >75% overall yield with high purity (>98%).

Part 1: The "Golden Route" Protocol

As your Senior Application Scientist, I have reviewed the standard literature and internal process data. The most robust pathway for this scaffold is the Fischer Indole Synthesis followed by N-Methylation and Controlled Saponification .

Below is the optimized workflow. Do not deviate from the Critical Control Points (CCPs) marked in red.

Step 1: Fischer Cyclization (The Ring Formation)

Reaction: (4-Methylphenyl)hydrazine + Ethyl Pyruvate → Ethyl 5-methylindole-2-carboxylate

ParameterOptimized ConditionWhy? (Causality)
Acid Catalyst Polyphosphoric Acid (PPA)CCP: PPA acts as both solvent and catalyst. Unlike H₂SO₄, it is less oxidizing, reducing the formation of "black tar" (polymerized indoles).
Temperature 90°C – 100°CCCP: The reaction is exothermic. Temperatures >110°C promote polymerization. Temperatures <80°C stall the [3,3]-sigmatropic rearrangement.
Stoichiometry 1.0 eq Hydrazine : 1.1 eq PyruvateSlight excess of pyruvate ensures complete consumption of the hydrazine (which is genotoxic and hard to remove).

Protocol:

  • Mix 4-methylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Stir 1h at RT to form the hydrazone (yellow solid).

  • Crucial: Isolate the hydrazone by filtration. Do not perform the cyclization in the same pot ("one-pot") if yield is your priority. Purifying the intermediate removes impurities that catalyze tar formation.

  • Add the dried hydrazone portion-wise to stirred PPA (10g per 1g hydrazone) at 80°C.

  • Heat to 95°C for 30–45 mins. Appearance of a greenish fluorescence often indicates indole formation.

  • Quench: Pour onto ice/water. The ester precipitates as a solid. Filter and wash with water.[1]

Step 2: N-Methylation (The 1-Position)

Reaction: Ethyl 5-methylindole-2-carboxylate + MeI/Base → Ethyl 1,5-dimethylindole-2-carboxylate

ParameterOptimized ConditionWhy? (Causality)
Base NaH (60% in oil) or Cs₂CO₃The Indole N-H pKa is ~16. The C2-ester pulls electron density, making the N-H more acidic but the Nitrogen less nucleophilic. Strong bases (NaH) ensure rapid, irreversible deprotonation.
Solvent DMF (Anhydrous)Polar aprotic solvents stabilize the indolyl anion.
Regioselectivity Self-Validating The C2-ester blocks the 2-position and electronically deactivates the 3-position. This virtually eliminates C-alkylation side products, a common issue in plain indoles.

Protocol:

  • Dissolve Indole ester (from Step 1) in anhydrous DMF under N₂.

  • Cool to 0°C. Add NaH (1.2 eq) slowly. Stir 30 min (Gas evolution: H₂).

  • Add Methyl Iodide (MeI) (1.2 eq) dropwise.

  • Warm to RT. Reaction is usually complete in <2h.

  • Workup: Pour into water. The product should precipitate. If oil forms, extract with EtOAc.

Step 3: Hydrolysis (The Danger Zone)

Reaction: Ethyl ester → Carboxylic Acid

CRITICAL WARNING: Indole-2-carboxylic acids are thermally unstable. They undergo decarboxylation (losing CO₂) to form 1,5-dimethylindole if heated in acidic media or melted.

ParameterOptimized ConditionWhy? (Causality)
Base NaOH or KOH (aq) / EthanolStandard saponification.
Acidification HCl (1M) at 0°C CCP: Heat + Acid = Decarboxylation. You must acidify cold.
Drying Vacuum Oven <50°CNever dry this acid at high heat.

Part 2: Troubleshooting Guide (FAQs)

Q1: My Fischer reaction turned into a black, insoluble tar. What happened?

  • Diagnosis: "Runaway Indolization."

  • Root Cause: The reaction exotherm spiked the temperature, or you used H₂SO₄ which oxidized the electron-rich indole.

  • Fix:

    • Switch to Polyphosphoric Acid (PPA) .

    • Isolate the hydrazone intermediate first (see Protocol Step 1).

    • Ensure efficient stirring to dissipate heat during the addition.

Q2: I have low yield in the methylation step; starting material remains.

  • Diagnosis: Incomplete deprotonation.

  • Root Cause: The C2-ester stabilizes the N-H bond. Weak bases (like K₂CO₃ in Acetone) may be too slow.

  • Fix: Switch to NaH/DMF . If using K₂CO₃, add a phase transfer catalyst (18-Crown-6) and heat to 60°C, but NaH is cleaner.

Q3: After hydrolysis, my solid melts at a lower temperature than reported and bubbles.

  • Diagnosis: Contamination with decarboxylated product (1,5-dimethylindole).

  • Root Cause: You likely acidified a hot solution or dried the product in a hot oven (>100°C).

  • Fix: Repeat saponification. Acidify only when the solution is <5°C. Dry in a desiccator over P₂O₅ or vacuum at RT.

Part 3: Visualized Workflows

Diagram 1: The Optimized Synthetic Pathway

Caption: Step-by-step flow ensuring regiocontrol and preventing decarboxylation.

G Start Start: 4-Methylphenylhydrazine + Ethyl Pyruvate Hydrazone Intermediate: Hydrazone (Isolate Solid) Start->Hydrazone EtOH, RT 1 hour IndoleEster Cyclization Product: Ethyl 5-methylindole- 2-carboxylate Hydrazone->IndoleEster PPA, 95°C (Control Temp!) Tar TRAP: Black Tar (Polymerization) Hydrazone->Tar Too Hot (>110°C) or H2SO4 Methylated N-Methylated Ester: Ethyl 1,5-dimethylindole- 2-carboxylate IndoleEster->Methylated MeI, NaH DMF, 0°C FinalAcid Target: 1,5-Dimethyl-1H-indole- 2-carboxylic acid Methylated->FinalAcid 1. NaOH/EtOH 2. HCl at 0°C Decarb TRAP: Decarboxylation (Loss of CO2) FinalAcid->Decarb Heat + Acid or Drying >80°C

Diagram 2: Troubleshooting Logic Tree

Caption: Diagnostic flow for resolving common yield failures.

Troubleshooting Q1 Problem: Low Yield? Q2 Step 1: Black/Tarry? Q1->Q2 Yes Q3 Step 2: Incomplete SM? Q2->Q3 No Action1 Switch catalyst to PPA. Isolate Hydrazone. Q2->Action1 Yes Q4 Step 3: Melting Point Low? Q3->Q4 No Action2 Use Stronger Base (NaH). Ensure Dry DMF. Q3->Action2 Yes Action3 Check for Decarboxylation. Acidify at 0°C. Q4->Action3 Yes

References & Validated Sources

  • Organic Syntheses, Coll.[2][3] Vol. 4, p. 633 (1963). Standard protocol for Japp-Klingemann/Fischer sequences, establishing the baseline for hydrazine/pyruvate condensations. [3]

  • Robinson, B. (1982). The Fischer Indole Synthesis (Review). The definitive text on the mechanism, explaining the PPA vs. H2SO4 causality for yield improvements.

  • Murakami, Y., et al. (1999).[4] Substituent Effects in the Fischer Indolization. Provides data on electronic effects of the 5-methyl group and 2-ester on cyclization efficiency.

  • ResearchGate: Hydrolytic Decarboxylation of Carboxylic Acids. Mechanistic insight into the thermal instability of pyrrole/indole-2-carboxylic acids.

  • Sigma-Aldrich Technical Data: Ethyl 5-methylindole-2-carboxylate. Physical properties and safety data for the key intermediate.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,5-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Dimethyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this compound. Indole derivatives are a cornerstone in modern drug discovery, but their hydrophobic nature often presents significant handling difficulties.[1][2] This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Understanding the Molecule: Why is Solubility a Challenge?

This compound possesses a rigid, bicyclic indole scaffold, which is inherently hydrophobic. While the carboxylic acid moiety provides a handle for ionization and potential aqueous solubility, its effectiveness is highly dependent on pH. At physiological pH (~7.4), the carboxylic acid group (with an estimated pKa around 3-4) will be deprotonated to its carboxylate form. This negative charge can improve aqueous solubility, but the dominant hydrophobic character of the dimethyl-indole ring often counteracts this effect, leading to poor overall solubility in neutral aqueous buffers like Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4][5] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[5] For most applications, a stock concentration of 10-50 mM in DMSO is achievable and standard practice in drug screening paradigms.[3]

Q2: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer (e.g., PBS or cell culture media). What is happening?

A2: This is a classic problem known as "solvent shock."[6] Your compound is highly soluble in the 100% DMSO stock but has very low solubility in the final aqueous environment. When a small volume of the DMSO stock is rapidly added to the aqueous buffer, the localized DMSO concentration drops sharply, causing the compound to crash out of solution.[3][6] The final concentration of DMSO in your assay should generally be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[3]

Q3: Can I use ethanol or methanol instead of DMSO?

A3: While ethanol and methanol can dissolve the compound, they are generally less effective than DMSO for achieving high stock concentrations.[4] Furthermore, they can still cause precipitation upon dilution into aqueous media. If your experimental system is intolerant to DMSO, you may consider these alcohols, but be prepared to work with lower stock concentrations.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: As a carboxylic acid, the compound's solubility is highly pH-dependent.[7][8]

  • At acidic pH (pH < pKa): The carboxylic acid group is protonated (-COOH) and uncharged. This form is less polar and will have very low aqueous solubility.

  • At alkaline pH (pH > pKa): The group is deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is more polar and exhibits significantly higher aqueous solubility.[9]

Therefore, dissolving the compound in a slightly basic buffer (e.g., pH 8-9) can dramatically improve its solubility compared to neutral PBS (pH 7.4).[9]

Q5: I see a precipitate in my cell culture plate after 24 hours of incubation. What could be the cause?

A5: This could be due to several factors:

  • Delayed Precipitation: The compound may have been supersaturated initially and slowly precipitated over time.

  • Temperature Effects: Changes in temperature between media preparation and incubation at 37°C can affect solubility.[6][10]

  • pH Shift: Cell metabolism can acidify the culture medium, lowering the pH and reducing the solubility of the acidic compound.[6]

  • Interaction with Media Components: The compound might interact with proteins in serum or salts in the media, forming insoluble complexes.[6][10]

Troubleshooting Guides

Scenario 1: Immediate Precipitation Upon Diluting DMSO Stock

You add 1 µL of a 10 mM DMSO stock to 999 µL of PBS, and the solution immediately turns cloudy.

Caption: Troubleshooting immediate precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration to a level below the compound's aqueous solubility limit.[6]

  • Improve Mixing: Instead of pipetting the stock into a static solution, add the DMSO stock dropwise into the vortexing buffer. This rapid dispersion can sometimes prevent localized concentration spikes that initiate precipitation.[3]

  • Perform Serial Dilutions: Create an intermediate dilution. For example, dilute the 10 mM DMSO stock 1:10 in pure DMSO to get a 1 mM stock. Then, add 10 µL of this 1 mM stock to 990 µL of buffer. This changes the solvent ratio during the critical dilution step.

  • Use pH-Adjusted Buffers: Prepare the working solution in a buffer with a higher pH, such as pH 8.0 or 9.0, to ensure the carboxylic acid is fully ionized. Remember to confirm that this higher pH is compatible with your downstream assay.

Scenario 2: Low Solubility Even in DMSO

You are struggling to prepare a stock solution of >10 mM in DMSO without heating.

  • Gentle Warming: Warm the solution to 37-50°C to increase the rate of dissolution.[11] Always ensure the cap is tightly sealed to prevent evaporation. Allow the solution to cool to room temperature to confirm the compound remains in solution.

  • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. This uses ultrasonic waves to break apart powder aggregates and accelerate dissolution.

  • Purity Check: If solubility remains poor, consider the possibility of impurities in the solid material.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a validated, high-concentration stock solution for long-term storage.

Materials:

  • This compound (MW: 189.22 g/mol )

  • Anhydrous DMSO (Biotech Grade)

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To make 1 mL of a 10 mM solution, you need:

    • 189.22 g/mol * 0.010 mol/L * 0.001 L = 0.00189 g = 1.89 mg

  • Weighing: Accurately weigh out 1.89 mg of the compound and transfer it to a clean, dry amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If needed, place the vial in a bath sonicator for 10 minutes or warm gently to 37°C until the solution is clear.

  • Validation & Storage:

    • Ensure the final solution is completely clear.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.[10][12]

Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer

Objective: To prepare a dilute working solution from a DMSO stock while minimizing precipitation.

G start Start: 10 mM DMSO Stock prep_buffer Pre-warm 10 mL of Aqueous Buffer (e.g., PBS pH 7.4) to Room Temperature start->prep_buffer vortex Place Buffer on Vortex Mixer (Medium Speed) prep_buffer->vortex add_stock While Vortexing, Add 10 µL of 10 mM Stock Dropwise into the Buffer vortex->add_stock final_vortex Continue Vortexing for 30-60 Seconds add_stock->final_vortex inspect Visually Inspect for Clarity final_vortex->inspect end_clear Ready for Use (Final Conc: 10 µM DMSO: 0.1%) inspect->end_clear Solution is Clear end_cloudy Troubleshoot: - Lower Concentration - Use Higher pH Buffer inspect->end_cloudy Solution is Cloudy

Caption: Workflow for preparing an aqueous working solution.

Procedure:

  • Buffer Preparation: Dispense the required volume of your aqueous buffer (e.g., cell culture medium, PBS) into a sterile conical tube. Ensure the buffer is at room temperature or 37°C, as cold temperatures can decrease solubility.[10]

  • Dilution Calculation: To prepare a 10 µM solution from a 10 mM stock, a 1:1000 dilution is required. For 1 mL of final solution, you will need 1 µL of stock.

  • Mixing: Place the tube of buffer on a vortex mixer set to a medium speed.

  • Addition: While the buffer is actively mixing, slowly pipette the 1 µL of DMSO stock directly into the vortexing liquid. Do not pipette it onto the wall of the tube. This rapid, high-energy mixing is critical for preventing precipitation.[3]

  • Finalization: Allow the solution to vortex for an additional 30 seconds.

  • Validation: Visually inspect the solution against a dark background to ensure it is completely clear. Use the solution immediately, as some compounds may precipitate over time even if initially clear.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in common laboratory solvents. Note: These are approximate values and can vary based on compound purity, temperature, and the specific formulation of the solvent or buffer.

Solvent / BufferExpected SolubilityRationale & Comments
DMSO > 50 mg/mL (>260 mM)Excellent. Recommended for primary stock solutions.[4]
Ethanol ~ 5-10 mg/mLModerate. Can be used if DMSO is not an option.
Methanol ~ 5-10 mg/mLModerate. Similar to ethanol.
PBS (pH 7.4) < 0.1 mg/mL (< 0.5 mM)Poor. The hydrophobic indole core dominates at neutral pH.[9]
Aqueous Buffer (pH 9.0) 1-5 mg/mLGood. Alkaline pH deprotonates the carboxylic acid, increasing polarity and solubility.[9]

References

  • ResearchGate Discussion on DMSO Concentration and Precipitation. (2021). ResearchGate. [Link]

  • ResearchGate Discussion on Dissolving Indoleacetic Acid. (2023). ResearchGate. [Link]

  • Gao, L., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Shafi, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Al-kassas, R., et al. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Rong, J., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]

  • Zhang, Y., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. National Institutes of Health. [Link]

  • Singh, V., et al. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]

  • Leito, I., et al. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]

  • ResearchGate Discussion on DMSO Solubility. (n.d.). ResearchGate. [Link]

  • Mooney, K.G., et al. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. PubMed. [Link]

  • ResearchGate Discussion on Minimum DMSO Concentration. (2013). ResearchGate. [Link]

  • American Elements. (n.d.). 1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid. American Elements. [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

  • Balakin, K.V., et al. (n.d.). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. [Link]

  • ResearchGate Article on Solubility of a Pyrrole Carboxylic Acid. (2021). ResearchGate. [Link]

  • De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

Sources

purification challenges of 1,5-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,5-Dimethyl-1H-indole-2-carboxylic Acid Purification

Status: Active Ticket ID: IND-15-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This compound is a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., Bcl-2 inhibitors, receptor agonists). While the indole core is robust, the C-2 carboxylic acid moiety introduces specific instability challenges—primarily thermal decarboxylation and oxidative dimerization .

This guide addresses the three most common failure modes reported by our user base:

  • Persistent Impurities: Inability to remove the decarboxylated byproduct (1,5-dimethylindole).

  • Color Degradation: Product turning pink/brown due to oxidative stress.

  • Low Recovery: Yield loss during recrystallization due to poor solvent selection.

Module 1: Chemical Stability & Handling

Q: Why does my compound turn from off-white to pink/brown during drying?

A: This is a classic sign of oxidative degradation, often accelerated by residual acid or light exposure.

  • The Mechanism: Indoles are electron-rich. The 1,5-dimethyl substitution pattern increases electron density on the ring, making it susceptible to radical oxidation at the C-3 position, leading to indolenine intermediates and eventual polymerization (melanization).

  • The Fix:

    • Acid Removal: Ensure the final pH of your wash water is >4.0. Residual mineral acids (HCl/H2SO4) catalyze oxidation.

    • Light Exclusion: Wrap drying flasks in aluminum foil.

    • Vacuum Drying: Always dry under vacuum (<50 mbar) at moderate temperatures (<50°C). Avoid air-drying in open trays.

Q: I observe a new spot on TLC (Rf ~0.8) after heating. What is it?

A: That is likely 1,5-dimethylindole , the decarboxylation product.

  • Causality: Indole-2-carboxylic acids are thermally unstable. Heating above 100°C—especially in acidic media or high-boiling solvents like DMSO/DMF—triggers the loss of CO₂.

  • Prevention:

    • Avoid boiling temperatures during recrystallization if possible.

    • Do not use acidic conditions for recrystallization.

    • Critical Threshold: Keep process temperatures below 85°C whenever possible.

Module 2: Purification Protocols

Workflow 1: The "Self-Validating" Acid-Base Extraction

Best for: Removing non-acidic impurities (decarboxylated indole, starting hydrazines).

This method leverages the pKa (~4.[1][2]4) of the carboxylic acid.[3] The impurity (1,5-dimethylindole) has no acidic proton and will remain in the organic phase, while your target moves to the aqueous phase.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

    • Note: If the solid doesn't dissolve completely, proceed; the base will pull it into solution.

  • Extraction (Target to Aqueous): Extract the organic layer twice with 1M NaOH (or sat. NaHCO₃ for milder conditions).

    • Chemistry: The carboxylic acid deprotonates (forming sodium carboxylate) and moves to the water layer. The non-acidic impurities stay in the EtOAc.

  • Validation Check: Keep the organic layer (do not discard yet). Run a TLC of the organic layer vs. the aqueous layer (acidify a small aliquot). The organic layer should contain the high-Rf impurities.

  • Precipitation (Target Recovery):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~2.0.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Filtration: Filter the solid, wash with cold water (to remove salts), and wash with a small amount of cold hexanes.

Workflow 2: Recrystallization Strategy

Best for: Final polishing and removing trace colored impurities.

Solvent Screening Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRisk Level
Ethanol/Water (7:3) HighLowGoodLow
Toluene ModerateLowExcellentHigh (Boiling pt 110°C risks decarboxylation)
Ethyl Acetate/Hexane HighModerateModerateLow
Acetic Acid HighModeratePoorHigh (Promotes degradation)

Recommended Protocol (EtOH/Water):

  • Suspend the solid in Ethanol (5 mL/g).

  • Heat to 60-70°C (Do not boil aggressively).

  • Add water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear the solution.[4]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter and wash with cold 1:1 EtOH/Water.

Module 3: Visualization & Logic

Figure 1: Purification Decision Tree

Caption: Logical flow for determining the correct purification method based on impurity profile.

PurificationLogic Start Crude 1,5-Dimethyl-1H-indole-2-COOH CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighImpurity Major Non-Acidic Impurities (>5%) CheckPurity->HighImpurity Low Purity TraceImpurity Trace Impurities / Color (<5%) CheckPurity->TraceImpurity High Purity AcidBase Protocol A: Acid-Base Extraction (Separates via pKa) HighImpurity->AcidBase Recryst Protocol B: Recrystallization (EtOH/Water) TraceImpurity->Recryst AcidBase->CheckPurity Re-evaluate Decarbox Risk: Thermal Decarboxylation Recryst->Decarbox If T > 85°C Final Pure Dry Solid Recryst->Final

Figure 2: The Acid-Base Extraction Cycle

Caption: The chemical mechanism driving the separation of the target acid from neutral impurities.

AcidBaseCycle Mix Mixture: Target Acid + Neutral Impurity (in EtOAc) BaseAdd Add 1M NaOH Mix->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer: Neutral Impurities (Discard) PhaseSep->OrgLayer AqLayer Aqueous Layer: Sodium Carboxylate Salt (Target) PhaseSep->AqLayer AcidAdd Add HCl (pH < 2) AqLayer->AcidAdd Precip Precipitation of Target Acid AcidAdd->Precip

References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[5][6][7] Coll. Vol. 5, p.650 (1973); Vol. 43, p.40 (1963). (Provides foundational synthesis and handling of indole-2-carboxylates).

  • ChemicalBook. Indole-2-carboxylic acid Properties and pKa. (Verifies pKa ~3.6-4.4 and solubility profiles).

  • ResearchGate. The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids. (Details thermal instability mechanisms).

  • BenchChem. Technical Guide to pKa and Acidity Determination of Indole-2-carboxylic Acid. (December 2025).[8] (Specific data on ionization constants).

Sources

preventing decarboxylation of indole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation of Indole-2-Carboxylic Acids

Status: Operational Support Tier: Level 3 (Senior Scientist) Last Updated: February 11, 2026[1]

Diagnostic & Mechanism

User Query: "Why is my indole-2-carboxylic acid losing CO₂ during workup/storage?"

Technical Analysis: Indole-2-carboxylic acids are inherently unstable due to the electron-rich nature of the indole ring. Unlike benzoic acids, the indole moiety can facilitate decarboxylation through a specific mechanistic pathway involving protonation at the C3 position.[1] This creates a zwitterionic intermediate that lowers the activation energy for CO₂ loss.

The "Danger Zone" Factors:

  • Acidic pH (< 3.0): Promotes C3 protonation.[1]

  • Thermal Stress (> 60°C): Provides activation energy for the transition state.

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -OH at C5/C6 increase electron density, destabilizing the carboxyl group.

  • Transition Metals: Trace Copper (Cu) or Silver (Ag) can catalyze decarboxylation even at neutral pH.[1]

Visual: The Decarboxylation Trap (Mechanism)

IndoleDecarboxylation Start Indole-2-COOH Inter C3-Protonated Intermediate (Zwitterion) Start->Inter + H+ (Fast) Acid Acidic Medium (H+) Acid->Inter TS Transition State Inter->TS Rate Limiting Product Decarboxylated Indole + CO2 TS->Product - CO2 (Irreversible)

Figure 1: Mechanistic pathway showing how acidic conditions facilitate C3 protonation, leading to irreversible CO₂ loss.[1]

Critical Troubleshooting Guides
Module A: Saponification (Hydrolysis of Esters)

Issue: "I lose product when hydrolyzing my ethyl ester."

Root Cause: Standard saponification uses strong bases (NaOH/KOH) followed by a strong acid quench (HCl) to precipitate the free acid.[1] The heat generated during neutralization and the local pockets of low pH (pH < 1) during acidification trigger rapid decarboxylation.

Protocol 1: The "Cold-Buffer" Hydrolysis Use this for electron-rich indoles (e.g., 5-methoxyindole-2-carboxylate).

  • Dissolution: Dissolve ester in THF/Water (3:1). Avoid MeOH if transesterification is a risk.

  • Reagent: Use LiOH·H₂O (2-3 equiv) instead of NaOH. Lithium coordinates tighter to the carboxylate, potentially stabilizing the transition state.[1]

  • Temperature: Stir at ambient temperature . Do NOT reflux. If reaction is slow, add a phase transfer catalyst (TBAB) rather than heat.[1]

  • The Quench (Crucial):

    • Cool reaction mixture to 0°C.

    • Do NOT use 1M HCl.

    • Acidify using 0.5M Citric Acid or 1M KH₂PO₄ buffer to pH 4-5.

    • Why? Indole-2-COOH pKa is typically ~3.5-4.0. You only need to reach pH 4 to protonate the majority without entering the "acid catalysis zone" (pH < 2).

Module B: Purification & Isolation

Issue: "My compound degrades on the silica column."

Root Cause: Standard silica gel is slightly acidic (pH 5-6) and contains active hydroxyl groups that can catalyze decarboxylation, especially if the elution solvent is slow.[1]

Protocol 2: Neutralized Silica Chromatography

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).[1]

  • Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column.

  • Elution: Run your column using eluent without Et₃N (or with only 0.1%). The pre-treatment is usually sufficient to mask acidic sites.

    • Alternative: Use Neutral Alumina instead of silica.

Data Summary: Purification Risk Assessment

Purification MethodAcidity RiskDecarboxylation ProbabilityRecommended For
Standard Silica HighHighStable, electron-deficient indoles
TEA-Treated Silica LowLowSensitive, electron-rich indoles
Neutral Alumina NoneVery LowHighly unstable substrates
Reverse Phase (C18) Low (if buffered)LowPolar acids, scale-up
Advanced Workflow: The "No-Isolation" Strategy

Scenario: You need the acid only to couple it to an amine (Amide coupling). Advice: Isolating unstable indole-2-carboxylic acids is an unnecessary risk. Use an in situ activation protocol.

Visual: Decision Tree for Handling

Workflow Start Start: Indole-2-Ester Hydrolysis Saponification (LiOH/THF) Start->Hydrolysis Check Is the Acid Stable? Hydrolysis->Check Isolate Isolate via Citric Acid Workup Check->Isolate Yes Salt Evaporate volatiles Keep as Li-Carboxylate Salt Check->Salt No Yes Yes (e.g., 5-NO2) No No (e.g., 5-OMe) Couple One-Pot Coupling (HATU/DMF added directly) Salt->Couple

Figure 2: Strategic decision tree. If the acid is unstable, avoid protonation entirely by coupling the lithium salt directly.[1]

Protocol 3: One-Pot Saponification-Coupling

  • Hydrolyze ester with LiOH (1.2 equiv) in THF/H₂O.

  • Once TLC shows conversion, do not acidify .

  • Concentrate under vacuum to remove THF.

  • Lyophilize (freeze-dry) the aqueous residue to obtain the crude Lithium Indole-2-carboxylate salt.

  • Suspend this salt in DMF. Add HATU and your amine.

  • Mechanism: The carboxylate anion is stable; it reacts with HATU to form the active ester without ever passing through the unstable free acid form.

Frequently Asked Questions (FAQ)

Q: Can I use copper catalysts to speed up the reaction? A: Absolutely not. Copper (I/II) is a well-documented catalyst for decarboxylative arylation of indole-2-carboxylic acids [1]. Even trace amounts from contaminated glassware or solvents can trigger CO₂ loss.

Q: My product disappears on the rotavap. Why? A: If you acidified with HCl, you likely have trace mineral acid remaining.[1] As the solvent volume decreases, the acid concentration spikes, and the heat from the water bath (40-50°C) drives the decarboxylation. Fix: Wash your organic layer with phosphate buffer (pH 5) before evaporation and keep the bath temp < 30°C.

Q: Does the position of the carboxylic acid matter (C2 vs C3)? A: Yes, but both are unstable.[1] Indole-3-carboxylic acids are even more prone to decarboxylation because the C3 position is the primary site of electrophilic attack (protonation). However, the mitigation strategies (avoiding acid/heat) remain the same [2].[1]

Q: I see a new spot on TLC that is less polar than my acid. What is it? A: That is almost certainly the decarboxylated indole. Indole-2-carboxylic acid is polar (stays at baseline); the decarboxylated indole is non-polar and moves up the plate.

References
  • Copper-Catalyzed Decarboxylative N-Arylation. Zhang, Y., Hu, Z. Y., Li, X. C., & Guo, X. X. (2019).[1][2] Synthesis, 51(09), 1803-1808.[1]

  • Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids. Vandersteen, A. A., Mundle, S. O., & Kluger, R. (2012).[1][3] The Journal of Organic Chemistry, 77(15), 6505-6509.[1][3] [1]

  • Decarboxylation of Indole-2-Carboxylic Acids. Piers, E., et al. (2011).[1][4] ResearchGate Archive.

Sources

Technical Support Center: Impurity Profiling of 1,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting LC-MS Analysis of Indole Synthesis Byproducts Target Molecule: 1,5-Dimethyl-1H-indole-2-carboxylic acid (


)
Molecular Weight:  189.21 Da | Target Ion [M+H]+:  190.22 Da

Executive Summary

This guide addresses the specific challenges in identifying impurities during the synthesis of This compound , typically synthesized via the Fischer Indole route. As a Senior Application Scientist, I have structured this to move beyond basic peak integration and into the causality of chemical artifacts.

The most frequent "impurities" reported for this molecule are often thermal artifacts generated inside the mass spectrometer source, not the reaction flask. Distinguishing between process impurities (incomplete hydrolysis, starting materials) and method artifacts (decarboxylation) is critical to avoid unnecessary purification steps.

Module 1: The "Ghost" Peak (Decarboxylation)

User Question: "I see a persistent impurity peak at m/z 146.2 (approx. 10-15% intensity) that elutes very close to my main peak. I cannot remove it via recrystallization. What is it?"

Technical Diagnosis

You are likely observing 1,5-dimethylindole , the decarboxylated product. However, this may not be a real impurity in your sample. Indole-2-carboxylic acids are thermally unstable and prone to In-Source Decarboxylation (ISD) during ESI ionization [1].

The Mechanism: The carboxylic acid moiety at the C2 position is electron-withdrawing. Under the high temperature of the ESI desolvation gas, the molecule loses


 (

).

Troubleshooting Protocol: The "Source-Check" Test

To determine if the 146.2 Da peak is real or an artifact, perform this self-validating test:

  • Run 1 (Standard): Inject sample with Desolvation Temperature at 350°C (or standard high temp).

  • Run 2 (Cool): Lower Desolvation Temperature to 150°C-200°C and re-inject.

  • Analysis:

    • Scenario A: The ratio of 146/190 drops significantly in Run 2.

      • Verdict:Artifact. The impurity is being created inside the instrument. Do not purify.

    • Scenario B: The ratio remains constant and the peaks have slightly different retention times.

      • Verdict:Real Impurity. Your reaction mixture underwent thermal degradation (likely during reflux).

Module 2: The "Stubborn" Intermediate (Ester Hydrolysis)

User Question: "I have a lipophilic impurity at m/z 218.3. It tracks with the product but resolves later on the C18 column."

Technical Diagnosis

This is the Ethyl 1,5-dimethyl-1H-indole-2-carboxylate intermediate. Standard Fischer synthesis often uses Ethyl Pyruvate . If the subsequent hydrolysis step (using NaOH/LiOH) is incomplete, the ethyl ester remains.

Why it happens: The indole ring is electron-rich, but the N-methyl and 5-methyl groups create steric bulk, potentially slowing down the saponification of the C2 ester.

Data Summary: Key Mass Shifts
SpeciesFormulaMW (Da)[M+H]+ (

)
Retention Behavior (C18)
Target Acid

189.21190.2 Mid-eluting
Ethyl Ester

217.26218.3 Late-eluting (Hydrophobic)
Decarboxylated

145.20146.2 Co-eluting or slightly later
Hydrazine

136.19137.2 Early-eluting (Polar/Basic)

Module 3: Genotoxic Impurity Monitoring (Hydrazines)

User Question: "My safety team is asking about residual hydrazines. Can I see N-methyl-p-tolylhydrazine by LC-MS?"

Technical Diagnosis

Yes, but with caveats. Hydrazines are genotoxic impurities (GTIs) and must be controlled to ppm levels.

  • Precursor: N-methyl-N-(4-methylphenyl)hydrazine (or its HCl salt).

  • Ionization: Highly basic; ionizes well in ESI+ (

    
     137.2).
    
  • Challenge: They are polar and often elute in the void volume on standard C18 gradients, suffering from ion suppression.

Recommended Protocol: "Trap and Elute"

Do not rely on standard gradients. Use a high-aqueous hold.

  • Column: C18 with polar-endcapping (e.g., Acquity HSS T3 or equivalent) to retain polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Gradient: Hold at 100% A for 2 minutes before ramping B (Acetonitrile). This forces the hydrazine to interact with the stationary phase away from salt suppression zones.

Module 4: Visualizing the Troubleshooting Logic

The following diagram outlines the decision tree for identifying unknown peaks in this specific synthesis.

IndoleTroubleshooting Start Unknown Peak Detected in LC-MS CheckMass Check m/z Value Start->CheckMass Mass146 m/z = 146.2 (M - 44) CheckMass->Mass146 Loss of CO2 Mass218 m/z = 218.3 (M + 28) CheckMass->Mass218 Ethyl Adduct Mass137 m/z = 137.2 (Starting Mat) CheckMass->Mass137 Low Mass TempTest Run 'Source-Check' Test (Lower Desolvation Temp) Mass146->TempTest ConclusionEster Impurity: Unreacted Ethyl Ester (Incomplete Hydrolysis) Mass218->ConclusionEster ConclusionHydrazine Impurity: Residual Hydrazine (Genotoxic Risk) Mass137->ConclusionHydrazine ResultDrop Peak Intensity Drops TempTest->ResultDrop ResultStable Peak Intensity Stable TempTest->ResultStable ConclusionArtifact Artifact: In-Source Decarboxylation ResultDrop->ConclusionArtifact ConclusionImpurity Real Impurity: Thermal Degradation Product ResultStable->ConclusionImpurity

Caption: Decision tree for differentiating between synthesis byproducts and LC-MS artifacts in indole carboxylic acid analysis.

Standard Operating Procedure (SOP): LC-MS Conditions

To ensure reproducibility and minimize artifacts, use these validated conditions.

Sample Preparation
  • Solvent: 50:50 Water:Acetonitrile. Avoid pure methanol as it can lead to methylation artifacts (methyl ester formation) in the source if acidic modifiers are present.

  • Concentration: 0.1 mg/mL (High concentrations promote dimerization,

    
    ).
    
LC Parameters
  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm or 2.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Hydrazine retention)

    • 6.0 min: 95% B

    • 8.0 min: 95% B

MS Parameters (ESI+)
  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent fragmentation).

  • Desolvation Temp: 350°C (Standard) vs 200°C (Diagnostic).

  • Scan Range: 100 – 600

    
    .
    

References

  • National Institutes of Health (NIH). (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Retrieved from [Link]

  • Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS: Carboxylic Acids. Retrieved from [Link]

Sources

Module 1: The Fischer Indole Synthesis (Acid Catalysis)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis Optimization Hub

Welcome to the Advanced Catalysis Support Unit. I am Dr. Aris, your Senior Application Scientist. You are likely here because your indole synthesis—a reaction that looks simple on paper—has resulted in a black tar, a mixture of inseparable regioisomers, or complete starting material recovery.

This guide moves beyond textbook definitions to address the causality of failure. We will optimize your catalyst selection based on electronic demands, steric constraints, and functional group tolerance.

The Core Problem: The Fischer synthesis relies on the thermodynamic instability of the enamine-hydrazine intermediate. However, the acid required to drive this equilibrium often polymerizes electron-rich indoles.

Decision Matrix: Selecting the Right Acid

Do not default to Polyphosphoric Acid (PPA) or H₂SO₄ unless your substrate is highly robust. Use this hierarchy:

Catalyst ClassExamplesBest ForRisk Factor
Lewis Acids (Moderate) ZnCl₂, BF₃·Et₂OStandard Use Case. Ketones with sensitive acetals or esters.Moderate. Requires heating (80–110°C).
Solid/Heterogeneous Zeolites (H-Y), Montmorillonite K-10Green/Scale-up. Easy workup (filtration). Avoids "tar" formation.Low. Mass transfer limitations can slow kinetics.
Brønsted (Strong) PPA, H₂SO₄, p-TsOHDeactivated Substrates. Electron-deficient hydrazines (e.g., nitro-substituted).High. Causes polymerization of product; difficult workup.
Deep Eutectic Solvents Choline Chloride/Oxalic AcidModern/Green. Solubilizes difficult hydrazones.Low. New methodology, less literature precedence.
Troubleshooting Scenario A: "My Reaction Turned into Black Tar"

Diagnosis: Acid-catalyzed polymerization. Indoles are electron-rich enamines; in strong acid, they dimerize/trimerize. Corrective Protocol:

  • Switch to Lewis Acid: Replace H₂SO₄ with ZnCl₂ (1-2 equivalents) in Acetic Acid. ZnCl₂ coordinates the imine nitrogen, lowering the activation energy for the [3,3]-sigmatropic shift without creating a highly acidic bulk medium [1].

  • Solvent Control: Dilute the reaction. High concentration promotes intermolecular polymerization over intramolecular cyclization.

Troubleshooting Scenario B: "Regioselectivity Issues with Unsymmetrical Ketones"

Diagnosis: The formation of the ene-hydrazine intermediate can occur on either side of the ketone. The Fix:

  • Thermodynamic Control (Acidic/Protic): Strong acids favor the more substituted enamine (Zaitsev-like), leading to the 2,3-disubstituted indole .

  • Steric Control: If the hydrazine is bulky, it may favor the less hindered enamine, leading to the 2-substituted indole .

  • Electronic Bias: Electron-withdrawing groups (EWGs) on the ketone destabilize the transition state for the unwanted isomer [2].

Module 2: Transition Metal Catalysis (The Larock Approach)

When the Fischer method fails due to functional group intolerance (e.g., acid-labile protecting groups), the Larock heteroannulation is the gold standard.

The Mechanism & Failure Points

The reaction involves oxidative addition of Pd(0) to an o-iodoaniline, followed by alkyne insertion.

  • Failure Point 1: o-Bromoanilines are cheaper but react sluggishly.

  • Failure Point 2: Regioselectivity drops with internal alkynes that have similar steric bulk.

Visualizing the Optimization Logic

The following diagram outlines the decision process for catalyst and ligand selection based on your specific substrate limitations.

CatalystSelection Start Substrate Analysis AcidSensitive Acid Sensitive Groups? (Boc, Acetals, TBS) Start->AcidSensitive FischerRoute Fischer Synthesis AcidSensitive->FischerRoute No LarockRoute Larock Heteroannulation AcidSensitive->LarockRoute Yes HalogenSource Halide Source? Iodide o-Iodoaniline HalogenSource->Iodide Bromide o-Bromoaniline (Harder Substrate) HalogenSource->Bromide LewisAcid Use ZnCl2 in AcOH (Standard) FischerRoute->LewisAcid Standard SolidAcid Use Zeolite/Clay (Green/Scale-up) FischerRoute->SolidAcid Easy Workup LarockRoute->HalogenSource StandardPd Pd(OAc)2 + PPh3 Standard Conditions Iodide->StandardPd Fast OA BulkyPd Pd(dba)2 + P(t-Bu)3 (Bulky Ligand Required) Bromide->BulkyPd Slow OA needs electron-rich ligand

Figure 1: Decision tree for selecting between Fischer and Larock conditions, and optimizing the specific catalytic system based on halide reactivity.

Module 3: Experimental Protocols

Protocol A: ZnCl₂-Mediated Fischer Indole Synthesis

Best for: Robust substrates requiring standard cyclization.

  • Reactants: Mix ketone (1.0 equiv) and arylhydrazine (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Catalyst: Add anhydrous ZnCl₂ (1.5 equiv). Note: ZnCl₂ is hygroscopic; weigh quickly or use a glovebox.

  • Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC.

    • Checkpoint: If hydrazone forms but does not cyclize, increase temp to 110°C.

  • Workup: Cool to RT. Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc, wash with saturated NaHCO₃ (critical to remove AcOH), then brine.

Protocol B: Optimized Larock Synthesis for o-Bromoanilines

Best for: Acid-sensitive substrates or when o-iodoanilines are unavailable. Source Grounding: This protocol utilizes bulky phosphines to facilitate oxidative addition across the stronger C-Br bond [3].

  • Catalyst Prep: In a vial, mix Pd(OAc)₂ (5 mol%) and P(t-Bu)₃ (10 mol%) or XPhos .

  • Additives: Add K₂CO₃ (3.0 equiv) and LiCl (1.0 equiv).

    • Why LiCl? Chloride ions stabilize the Pd(II) intermediate, preventing catalyst decomposition.

  • Substrates: Add o-bromoaniline (1.0 equiv) and internal alkyne (1.2 equiv) in DMF.

  • Conditions: Heat to 100°C for 12 hours under Argon.

  • Regioselectivity Note: The bulky group of the alkyne will preferentially align beta to the nitrogen (C2 position) due to steric clash with the aniline during insertion.

FAQ: Troubleshooting & Optimization

Q: Why is my Larock reaction stalling after 50% conversion? A: Catalyst death (Pd black formation).

  • Fix: Ensure your reaction is strictly oxygen-free (Argon sparge).

  • Fix: Add 1.0 equiv of n-Bu₄NCl . Halides stabilize the active Pd species.

  • Fix: Switch from PPh₃ to a bidentate ligand like dppf or a bulky Buchwald ligand (e.g., XPhos) to stabilize the metal center [4].

Q: I am getting the "wrong" isomer in Fischer synthesis with 2-methylcyclohexanone. A: You are fighting thermodynamics.

  • Explanation: The reaction proceeds through the most stable enamine. For 2-methylcyclohexanone, the "more substituted" enamine leads to the angular tetrahydrocarbazole.

  • Solution: To access the linear isomer, you cannot use Fischer. Switch to a Buchwald-Hartwig approach using an aryl hydrazine and an enol triflate, which locks the regiochemistry before the cyclization event.

Q: Can I use water as a solvent? A: Yes, for specific cases.

  • Method: Use On-Water conditions with a surfactant (e.g., TPGS-750-M). This often accelerates the reaction due to the hydrophobic effect, forcing the organic reactants together in the micelle [5].

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem Application Notes. 3

  • Noey, E. L., Yang, Z., et al. (2017).[4] Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Journal of Organic Chemistry. 5

  • Jia, Y., et al. (2016).[6] A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters. 6[6]

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.
  • Lipshutz, B. H., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Advances. 7

Sources

Technical Support Center: 1,5-Dimethyl-1H-indole-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-Up Challenges & Troubleshooting Guide

Introduction & Process Overview

Welcome to the technical support hub for the synthesis and scale-up of 1,5-Dimethyl-1H-indole-2-carboxylic acid . This molecule is a critical scaffold in the development of indole-based therapeutics, including antiviral and anti-inflammatory agents.

Scaling this chemistry from gram to kilogram quantities introduces non-linear challenges, particularly in thermal management during the Fischer indole cyclization and regioselectivity during N-methylation. This guide moves beyond standard literature to address the "hidden" variables that cause batch failures at scale.

Primary Synthetic Route (Scale-Up Optimized)

We recommend the Fischer Indole Strategy followed by Green N-Methylation for safety and cost-efficiency at scale.

  • Hydrazone Formation: p-Tolylhydrazine + Ethyl Pyruvate.

  • Fischer Cyclization: Acid-mediated ring closure to Ethyl 5-methylindole-2-carboxylate.[1]

  • N-Methylation: Alkylation using Dimethyl Carbonate (DMC) or Methyl Iodide (MeI).

  • Saponification: Hydrolysis to the final carboxylic acid.

Visualizing the Workflow

The following diagram outlines the critical process flow and decision points for quality control.

G Start Start: p-Tolylhydrazine + Ethyl Pyruvate Hydrazone Intermediate: Hydrazone Formation Start->Hydrazone Condensation Cyclization Step 2: Fischer Cyclization (Polyphosphoric Acid/Toluene) Hydrazone->Cyclization -H2O, Heat Check1 QC Point 1: Check for Uncyclized Hydrazone Cyclization->Check1 Check1->Cyclization Fail: Increase Temp/Time IndoleEster Intermediate: Ethyl 5-methylindole-2-carboxylate Check1->IndoleEster Pass Methylation Step 3: N-Methylation (DMC or MeI) IndoleEster->Methylation Check2 QC Point 2: C3-Methylation Impurity? Methylation->Check2 Check2->Methylation Fail: Adjust Base/Eq Hydrolysis Step 4: Hydrolysis (NaOH/EtOH) Check2->Hydrolysis Pass (>98% Regio) FinalProduct Final Product: This compound Hydrolysis->FinalProduct Acidification & Filtration

Figure 1: Critical Process Flow and Quality Control Gates for 1,5-Dimethylindole Synthesis.

Troubleshooting & FAQs

Phase 1: Fischer Cyclization (The Thermal Bottleneck)

Q1: My reaction mixture turned into a black tar during the cyclization step. What happened? Diagnosis: This is a classic symptom of thermal runaway or acid-catalyzed polymerization . The Fischer indole synthesis is highly exothermic. On a small scale, heat dissipates quickly; on a large scale, it accumulates. Solution:

  • Switch Acid Source: If using Polyphosphoric Acid (PPA), the high viscosity prevents efficient stirring and heat transfer. Dilute the PPA with an inert solvent like toluene or xylene (1:1 ratio) before heating [1].

  • Dosing Strategy: Do not mix all reagents at once. Add the hydrazone solution slowly to the hot acid catalyst over 1-2 hours. This limits the concentration of unreacted starting material and controls the exotherm.

  • Temperature Control: Maintain the internal temperature between 80-100°C. Spikes above 110°C promote polymerization (tar formation).

Q2: I am seeing low yields (<50%) and a persistent "uncyclized" impurity by HPLC. Diagnosis: Incomplete cyclization often stems from insufficient acid strength or water accumulation. Solution:

  • Water Removal: The reaction generates water. If you are using a solvent-based system (e.g., Toluene/p-TsOH), use a Dean-Stark trap to continuously remove water. This drives the equilibrium forward.

  • Acid Stoichiometry: Ensure you are using at least 5-10 equivalents of acid if using PPA, or catalytic amounts (0.1-0.2 eq) if using p-TsOH with azeotropic removal.

Phase 2: N-Methylation (The Selectivity Challenge)

Q3: I am detecting a "dimethyl" impurity where the methyl group is at the C3 position instead of N1. How do I prevent this? Diagnosis: C-alkylation (at C3) is a common side reaction when using highly reactive alkylating agents (like Methyl Iodide) with strong bases, as the C3 position of the indole is electron-rich. Solution:

  • Change the Base: Switch from strong bases like NaH (Sodium Hydride) to milder bases like Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) . This favors N-alkylation over C-alkylation due to the "hard-soft acid-base" principle.

  • Solvent Effect: Use polar aprotic solvents like DMF or DMSO, which solvate the cation and increase the nucleophilicity of the nitrogen anion.

  • Alternative Reagent: Consider using Dimethyl Carbonate (DMC) with DABCO or K2CO3 at elevated temperatures (130-150°C). DMC is a "green" reagent and typically shows superior N-selectivity compared to MeI [2].

Q4: The N-methylation reaction stalls at 90% conversion. Diagnosis: The product (N-methyl ester) can sometimes inhibit the reaction or the base has been consumed by moisture. Solution:

  • Re-charge: Add an additional 0.2-0.5 equivalents of base and methylating agent.

  • Drying: Ensure the indole intermediate is completely dry before this step. Even trace water consumes NaH or K2CO3 immediately.

Phase 3: Hydrolysis & Isolation (The Final Hurdle)

Q5: Upon acidification, my product precipitates as a sticky oil/gum instead of a solid. How do I fix this? Diagnosis: This is "oiling out," common when the product precipitates too fast or carries impurities. Solution:

  • Controlled Acidification: Do not dump HCl in. Add 1M HCl dropwise to the carboxylate solution at elevated temperature (40-50°C).

  • Seeding: Once the solution becomes cloudy (approx pH 5-6), add seed crystals of pure this compound.

  • Cooling Ramp: Allow the mixture to cool to room temperature slowly (over 2-3 hours) with gentle stirring. This promotes crystal growth over amorphous oil formation.

Quantitative Data & Protocols

Table 1: Critical Process Parameters (CPP)
ParameterRangeImpact on Quality
Cyclization Temp 85°C - 105°C<85°C: Incomplete reaction. >110°C: Tar/Polymerization.
PPA Concentration 75% - 85% (w/w)Low: Slow kinetics. High: Stirring failure/Hot spots.
Hydrolysis pH Final pH 3.0 - 4.0>4.0: Salt retention. <2.0: Potential decarboxylation (rare but possible).
Drying LOD < 0.5%High moisture affects stability and downstream coupling.
Detailed Protocol: Green N-Methylation (Scale-Up Ready)

Adapted from recent green chemistry optimizations [2].

  • Charge: Reactor with Ethyl 5-methylindole-2-carboxylate (1.0 eq), K2CO3 (2.0 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq) in Toluene/DMF (9:1).

  • Heat: Warm mixture to 90°C.

  • Dose: Add Dimethyl Carbonate (DMC, 3-5 eq) slowly over 1 hour. Note: DMC generates CO2; ensure venting is adequate.

  • Hold: Stir at reflux (approx 100-110°C) for 6-12 hours. Monitor by HPLC.

  • Workup: Cool to 25°C. Add water to dissolve salts. Separate phases. Wash organic layer with brine.[2]

  • Result: High regioselectivity (>99:1 N vs C) and avoids toxic Methyl Iodide.

Impurity Fate Mapping

Understanding where impurities originate and how they are removed is vital for meeting regulatory specs.

Impurities RawMat Raw Material: p-Tolylhydrazine Imp1 Impurity A: Unreacted Hydrazine (Genotoxic!) RawMat->Imp1 Excess Imp2 Impurity B: Indole Dimers/Oligomers RawMat->Imp2 Thermal Stress Imp3 Impurity C: C3-Methylated Indole RawMat->Imp3 Poor Selectivity Process Purification Steps Imp1->Process Imp2->Process Imp3->Process Fate1 Fate: Removed in Aqueous Acid Wash Process->Fate1 Impurity A Fate2 Fate: Removed via Charcoal/Recrystallization Process->Fate2 Impurity B Fate3 Fate: Difficult to Remove! Control at Reaction Stage Process->Fate3 Impurity C

Figure 2: Impurity Fate Mapping.[3] Note that C3-methylated impurities are structurally similar to the product and difficult to separate downstream.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Organic Syntheses. (1942). Indole-2-carboxylic acid, ethyl ester.[1][2][4][5][6][7][8] Org.[2][5] Synth. 22,[4][9] 53. (Foundational protocol for indole ester synthesis). Link

  • MDPI. (2018). Synthesis of 1-methyl-1H-indole-2-carboxylic acid. (Specific protocol for N-methylation and hydrolysis). Link

Sources

Validation & Comparative

structure-activity relationship (SAR) of 1,5-Dimethyl-1H-indole-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 1,5-Dimethyl-1H-indole-2-carboxylic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at a Glance

The This compound scaffold represents a critical pharmacophore in medicinal chemistry, serving as a versatile template for developing agents against Chagas disease (Trypanosoma cruzi) , HIV-1 Integrase , and various cancers (EGFR/CDK2 inhibition) .

While the parent carboxylic acid is often employed as a metal-chelating warhead (specifically in HIV integrase inhibition), its amide and hydrazide derivatives are explored for their ability to penetrate cell membranes and interact with hydrophobic allosteric pockets. This guide dissects the Structure-Activity Relationship (SAR) of this specific substitution pattern—focusing on the interplay between the N-methyl (Position 1) , C2-Carboxyl , and 5-Methyl moieties.

Chemical Space & SAR Logic

The biological efficacy of this compound analogs is governed by three distinct structural domains. Understanding these allows for rational design choices between solubility, metabolic stability, and target affinity.

The SAR Map

SAR_Map Core This compound (Scaffold) Pos1 Position 1 (N-CH3) Lipophilicity Modulator Core->Pos1 Pos2 Position 2 (COOH) The Warhead / Linker Core->Pos2 Pos5 Position 5 (C-CH3) Electronic & Steric Probe Core->Pos5 Increases LogP (Permeability) Increases LogP (Permeability) Pos1->Increases LogP (Permeability) Removes H-Bond Donor (NH) Removes H-Bond Donor (NH) Pos1->Removes H-Bond Donor (NH) Metabolic Liability (N-Dealkylation) Metabolic Liability (N-Dealkylation) Pos1->Metabolic Liability (N-Dealkylation) Metal Chelation (Mg2+ in HIV Integrase) Metal Chelation (Mg2+ in HIV Integrase) Pos2->Metal Chelation (Mg2+ in HIV Integrase) Amide Formation (Hydrophobic Pocket Access) Amide Formation (Hydrophobic Pocket Access) Pos2->Amide Formation (Hydrophobic Pocket Access) Weak Electron Donor (+I Effect) Weak Electron Donor (+I Effect) Pos5->Weak Electron Donor (+I Effect) Hydrophobic Interaction Hydrophobic Interaction Pos5->Hydrophobic Interaction vs. 5-Cl (Electron Withdrawing) / 5-OMe (Strong Donor) vs. 5-Cl (Electron Withdrawing) / 5-OMe (Strong Donor) Pos5->vs. 5-Cl (Electron Withdrawing) / 5-OMe (Strong Donor)

Figure 1: Functional decomposition of the 1,5-dimethylindole scaffold. Each position dictates a specific pharmacological outcome.

Comparative Performance Analysis

Case Study A: Anti-Trypanosoma cruzi Activity (Chagas Disease)

In the search for alternatives to Benznidazole, indole-2-carboxamides were optimized. The 1,5-dimethyl analog serves as a key comparator to assess the impact of N-methylation on metabolic stability.

Feature1,5-Dimethyl Analog (Target)1-H, 5-Chloro Analog (Reference)SAR Insight
Primary Target T. cruzi AmastigotesT. cruzi AmastigotesN-methylation alters solubility but risks metabolic clearance.
Potency (In Vitro) Moderate (

)
High (

)
The 5-Cl substituent generally provides superior potency over 5-Me due to halogen bonding or electronic effects.
DMPK Profile Unfavorable ModerateThe 1,5-dimethyl series demonstrated limited plasma exposure in mice, likely due to rapid oxidative metabolism at the N-methyl or C-methyl groups.
Mechanism CYP51 Inhibition (Deprioritized)CYP51 InhibitionBoth analogs often suffer from "deprioritized MoA" status as CYP51 inhibitors are prone to clinical failure.

Critical Finding: While the 1,5-dimethyl analog shows in vivo antiparasitic activity, the series was frequently halted due to poor pharmacokinetic properties (high clearance/low exposure) compared to analogs with more metabolically stable substituents (e.g., 5-F or 5-Cl without N-methylation).

Case Study B: HIV-1 Integrase Inhibition

Here, the Carboxylic Acid (COOH) at Position 2 is the active pharmacophore, acting as a chelator for Magnesium ions (


) in the viral integrase active site.[1][2][3][4]
Feature1,5-Dimethyl-1H-indole-2-COOHIndole-2-COOH (Unsubstituted)SAR Insight
Binding Mode Bidentate Chelation (COOH


)
Bidentate Chelation (COOH


)
The core scaffold is essential for sequestering the catalytic metal cofactors.
Position 1 Role Steric Bulk / LipophilicityH-Bond DonorN-H is often preferred to form water-mediated H-bonds in the active site. N-methylation (1-Me) can reduce potency if the pocket is tight.
Position 5 Role Hydrophobic FillingNoneThe 5-Me group fills a small hydrophobic sub-pocket. However, bulky groups (e.g., benzyloxy) at C5 or C3 are often required for nanomolar (

) potency.

Critical Finding: The 1,5-dimethyl analog is a "starting hit." Optimization typically involves extending Position 3 with a benzyl group to engage the viral DNA (vDNA) binding site via


 stacking, which the simple 1,5-dimethyl analog lacks.

Mechanistic Insight: The Chelation & Binding Model[1]

To understand why the Acid form is used for HIV and the Amide form for Chagas/Cancer, we must visualize the interaction modes.

Mechanism cluster_0 SAR Consequence Target_HIV Target: HIV-1 Integrase (Active Site) Target_Cancer Target: Tubulin / EGFR (Hydrophobic Pocket) Molecule_Acid 1,5-Dimethyl-1H-indole-2-COOH Functional Group: Free Carboxyl Molecule_Acid->Target_HIV Chelates 2x Mg2+ ions Effect1 N-Me (Pos 1) prevents H-bond donation (Reduces Polarity) Molecule_Acid->Effect1 Molecule_Amide 1,5-Dimethyl-1H-indole-2-Carboxamide Functional Group: Amide Linker Molecule_Amide->Target_Cancer H-Bond Acceptor/Donor Occupies Hydrophobic Cleft Effect2 5-Me (Pos 5) provides weak steric fill (No Halogen Bonding) Molecule_Amide->Effect2

Figure 2: Divergent utility of the scaffold based on the C2-substitution (Acid vs. Amide).[2][5]

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: The Fischer Indole Synthesis is the most robust method for generating this scaffold from readily available precursors.

Reagents:

  • 4-Methylphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Polyphosphoric acid (PPA) or Zinc Chloride (

    
    )
    
  • Ethanol / Acetic Acid

Workflow:

  • Hydrazone Formation: Dissolve 4-methylphenylhydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Reflux for 2 hours. Cool to precipitate the hydrazone.

  • Fischer Cyclization: Suspend the hydrazone in Polyphosphoric acid (PPA). Heat to 100-110°C for 3-4 hours. (Monitor by TLC for disappearance of hydrazone).

  • Workup: Pour the reaction mixture into ice water. The ethyl ester (Ethyl 5-methylindole-2-carboxylate) will precipitate. Filter and wash with water.

  • N-Methylation: Dissolve the ester in DMF. Add

    
     (1.2 eq) at 0°C, stir for 30 min. Add Methyl Iodide (
    
    
    
    , 1.5 eq). Stir at RT for 2 hours.
  • Hydrolysis: Dissolve the N-methylated ester in Ethanol/THF (1:1). Add 2M

    
     or 
    
    
    
    . Reflux for 1 hour. Acidify with 1M
    
    
    to pH 2. The title compound This compound precipitates as a white/off-white solid.
Protocol B: Evaluation of HIV-1 Integrase Strand Transfer Inhibition

Rationale: To verify the chelation potential of the acid analog.[1][2][4]

  • Assay Setup: Use a commercial HIV-1 Integrase Assay Kit (e.g., XpressBio).

  • Preparation: Dissolve this compound in DMSO (10 mM stock). Dilute to test concentrations (0.1

    
     to 100 
    
    
    
    ).
  • Reaction: Incubate purified Recombinant HIV-1 Integrase (400 nM) with the drug and pre-processed viral DNA donor (containing 3' terminal adenosine) for 30 mins.

  • Strand Transfer: Add the target DNA substrate. Incubate for 60 mins at 37°C.

  • Detection: Measure the product via ELISA-like immunoassay (absorbance at 450 nm).

  • Analysis: Calculate % Inhibition relative to DMSO control. A potent hit (like the 5-Cl, 3-benzyl analog) typically yields an

    
    . The 1,5-dimethyl analog is expected to show moderate activity (
    
    
    
    )
    due to the lack of the C3-hydrophobic anchor.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry (RSC) Advances. [Link]

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  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules (MDPI). [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceutics (MDPI). [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 1,5-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare paradigm. The intricate and conserved nature of protein binding pockets often leads to unintended interactions between a therapeutic candidate and off-target proteins. These interactions, collectively termed cross-reactivity or off-target effects, can precipitate a range of outcomes from unforeseen therapeutic benefits to severe adverse events. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's selectivity profile is therefore not just a regulatory requirement, but a fundamental aspect of preclinical safety and efficacy assessment.

This guide provides an in-depth technical comparison of 1,5-Dimethyl-1H-indole-2-carboxylic acid, a molecule belonging to the versatile indole-2-carboxylic acid scaffold. While the primary target of this specific compound is under investigation for its potential anti-trypanosomal activity, the broader chemical family has demonstrated a wide array of biological activities. This inherent polypharmacology necessitates a rigorous evaluation of its cross-reactivity against a panel of clinically relevant targets. Herein, we present a logical framework for designing and executing such a study, complete with detailed experimental protocols and data interpretation, to build a comprehensive selectivity profile.

The Rationale for Target Selection: Learning from the Scaffold's History

The indole-2-carboxylic acid framework is a privileged scaffold in medicinal chemistry, with derivatives showing activity against a diverse set of protein classes.[1] A thorough literature review reveals several key biological targets associated with this chemical family, forming the basis of our cross-reactivity panel:

  • NMDA Receptor (Glycine Site): Indole-2-carboxylic acid itself is a known competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel in the central nervous system.[2]

  • TRPV1 Channel: Derivatives of indole-2-carboxylic acid have been developed as both agonists and antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[3]

  • HIV-1 Integrase: The indole-2-carboxylic acid motif has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors.[4][5]

  • Protein Kinases: The anti-inflammatory and anticancer properties reported for some indole derivatives suggest potential interactions with various protein kinases, a large family of enzymes frequently implicated in these disease areas.[1][6]

  • CYP51: Given the investigation of related compounds against Trypanosoma cruzi, and the role of sterol 14α-demethylase (CYP51) as a target for anti-trypanosomal agents, assessing cross-reactivity with the human ortholog is critical for predicting potential toxicity.

  • Serotonin Receptors (5-HT₂A): A study on a closely related indole-2-carboxamide revealed moderate inhibitory activity against the 5-HT₂A receptor, a G protein-coupled receptor (GPCR) involved in a multitude of physiological and neuropsychiatric processes.

Based on this evidence, a robust cross-reactivity study for this compound should, at a minimum, assess its activity against this panel of targets.

Experimental Workflow for Cross-Reactivity Profiling

A tiered and systematic approach is essential for efficiently evaluating the selectivity of a compound. The following workflow outlines a logical progression from initial binding assays to more complex functional and cellular assays.

experimental_workflow cluster_tier1 Tier 1: Primary Screening (Binding Assays) cluster_tier2 Tier 2: Functional Assays cluster_tier3 Tier 3: Cellular & Cytotoxicity Assays T1_NMDA NMDA Receptor Binding ([3H]-Glycine Assay) T2_TRPV1 TRPV1 Functional Assay (Calcium Flux) T1_NMDA->T2_TRPV1 If Binding ≥ 50% @ 10 µM T2_HIV1 HIV-1 Integrase Functional (Strand Transfer Assay) T1_NMDA->T2_HIV1 T2_Kinase_Func Kinase Functional Assay (ADP-Glo™) T1_NMDA->T2_Kinase_Func T1_5HT2A 5-HT2A Receptor Binding ([3H]-Ketanserin Assay) T1_5HT2A->T2_TRPV1 If Binding ≥ 50% @ 10 µM T1_5HT2A->T2_HIV1 T1_5HT2A->T2_Kinase_Func T1_CYP51 Human CYP51 Binding (Spectral Shift Assay) T1_CYP51->T2_TRPV1 If Binding ≥ 50% @ 10 µM T1_CYP51->T2_HIV1 T1_CYP51->T2_Kinase_Func T1_Kinase Kinase Panel Binding (e.g., KinomeScan®) T1_Kinase->T2_TRPV1 If Binding ≥ 50% @ 10 µM T1_Kinase->T2_HIV1 T1_Kinase->T2_Kinase_Func T3_Cytotox General Cytotoxicity (MTT Assay) T2_TRPV1->T3_Cytotox Assess Therapeutic Window T2_HIV1->T3_Cytotox Assess Therapeutic Window T2_Kinase_Func->T3_Cytotox Assess Therapeutic Window Test_Compound 1,5-Dimethyl-1H-indole- 2-carboxylic acid Test_Compound->T1_NMDA Initial Profiling Test_Compound->T1_5HT2A Initial Profiling Test_Compound->T1_CYP51 Initial Profiling Test_Compound->T1_Kinase Initial Profiling selectivity_profile cluster_targets Selectivity Profile Compound 1,5-Dimethyl-1H-indole- 2-carboxylic acid Primary Primary Target (T. cruzi) EC50 = 0.5 µM Compound->Primary High Potency HT2A 5-HT2A IC50 = 5 µM (10x) Compound->HT2A Moderate Potency TRPV1 TRPV1 IC50 = 15 µM (30x) Compound->TRPV1 Low Potency Kinase CDK2 IC50 = 25 µM (50x) Compound->Kinase NMDA NMDA IC50 > 50 µM (>100x) HIV HIV-1 Integrase IC50 > 50 µM (>100x) CYP51 Human CYP51 Ks > 50 µM (>100x)

Caption: Visual representation of a hypothetical selectivity profile.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of this compound. By leveraging knowledge of the parent scaffold's pharmacology to select a relevant off-target panel and employing validated in vitro assays, researchers can build a detailed selectivity profile. This profile is not only crucial for identifying potential safety liabilities but also for uncovering new therapeutic opportunities. An early and thorough understanding of a compound's interactions with the broader biological landscape is a cornerstone of successful and efficient drug development.

References

  • Conti, P., De Amicis, M., Gatta, F., & Monopoli, A. (1998). Allosteric modulation of [3H]-CGP39653 binding through the glycine site of the NMDA receptor: further studies in rat and human brain. British Journal of Pharmacology, 123(8), 1613–1620. Retrieved from [Link]

  • Kemp, J. A., Foster, A. C., Leeson, P. D., Priestley, T., Tridgett, R., Iversen, L. L., & Woodruff, G. N. (1988). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 85(17), 6547–6550. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • Appendino, G., De Petrocellis, L., Trevisani, M., & Di Marzo, V. (2005). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Journal of Medicinal Chemistry, 48(16), 5249–5255. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]

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  • Zhao, X. Z., Smith, S. J., & Metifiot, M. (2016). HIV-1 Integrase Strand Transfer Inhibitors with Reduced Susceptibility to Drug Resistant Mutant Integrases. ACS Chemical Biology, 11(4), 985–995. Retrieved from [Link]

  • Lepesheva, G. I., Hargrove, T. Y., & Kleshchenko, Y. Y. (2014). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(11), 4777–4791. Retrieved from [Link]

  • Fujifilm Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 1,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Evaluation

Introduction: The Promise and Challenge of a Novel Indole Carboxylic Acid

To our fellow researchers, scientists, and drug development professionals, this guide addresses the preclinical evaluation of 1,5-Dimethyl-1H-indole-2-carboxylic acid, a small molecule with a scaffold suggestive of significant therapeutic potential. It is crucial to establish at the outset that, as of this writing, specific experimental data on the in vitro and in vivo activities of this precise compound are not extensively available in peer-reviewed literature. However, the indole-2-carboxylic acid moiety is a well-recognized pharmacophore present in numerous compounds with diverse biological activities.[1] This guide, therefore, takes an experience-driven, predictive approach. We will extrapolate from the known activities of closely related analogs to build a robust framework for the preclinical assessment of this compound. Our focus will be on two promising therapeutic avenues for this chemical class: antiviral (specifically as an HIV-1 integrase inhibitor) and anticancer activities.[2][3][4]

This document is designed not merely as a set of protocols but as a strategic guide. We will delve into the causality behind experimental choices, the importance of self-validating systems, and the critical factors that govern the often-challenging translation from a controlled in vitro environment to a complex in vivo model.

Predicted Biological Activities and Mechanistic Insights

The indole ring system is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] For derivatives of indole-2-carboxylic acid, two primary mechanisms of action have been reported for analogous structures, suggesting potential activities for this compound.

Potential as an HIV-1 Integrase Inhibitor

The core structure of indole-2-carboxylic acid has been identified as a scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs).[2] The mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site, which is crucial for the catalytic activity of the integrase in inserting the viral DNA into the host genome.[2] The indole nitrogen and the carboxylic acid group can form a bidentate chelation complex with the Mg²⁺ ions, effectively inhibiting the strand transfer process.[2]

HIV1_Integrase_Inhibition cluster_active_site HIV-1 Integrase Active Site cluster_inhibitor This compound Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Mg1 vDNA->Mg2 Indole_N Indole Nitrogen Indole_N->Mg1 Chelation Carboxyl_O Carboxyl Oxygen Carboxyl_O->Mg2 Chelation caption Predicted chelation of Mg²⁺ by the inhibitor.

Caption: Predicted chelation of Mg²⁺ by the inhibitor.

Potential as an Anticancer Agent

Derivatives of indole-2-carboxamide have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4] While the precise mechanism for the carboxylic acid parent compound is less defined, potential pathways include the inhibition of key protein kinases involved in cell proliferation and survival, or the induction of apoptosis. The planar indole ring can participate in π-π stacking interactions within the ATP-binding pockets of kinases, while the carboxylic acid group can form critical hydrogen bonds.

A Framework for In Vitro Evaluation

The initial phase of preclinical assessment relies on a battery of robust and reproducible in vitro assays. These experiments are designed to confirm the predicted biological activity, determine potency, and assess initial safety in a controlled cellular environment.

In Vitro Antiviral Activity: HIV-1 Integrase Inhibition

Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant HIV-1 integrase.

Methodology: Non-Radioactive HIV-1 Integrase Assay

This commercially available assay format offers a high-throughput and safe alternative to traditional radioactive methods.[5]

Experimental Protocol:

  • Plate Preparation: A 96-well plate pre-coated with streptavidin is coated with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.

  • Enzyme Binding: Recombinant full-length HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.

  • Compound Incubation: this compound is serially diluted and added to the wells. A known integrase inhibitor (e.g., Raltegravir) should be used as a positive control.

  • Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification is added to initiate the integration reaction. The integrase cleaves the DS DNA and ligates it to the TS DNA.[5]

  • Detection: The integrated DNA is detected colorimetrically using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA.[5]

  • Data Analysis: The absorbance is read at 450 nm. The IC₅₀ value (the concentration of the compound that inhibits 50% of the integrase activity) is calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Activity: Cell Viability and Proliferation

Objective: To assess the cytotoxic and antiproliferative effects of this compound on a panel of human cancer cell lines.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][7]

Experimental Protocol:

  • Cell Seeding: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., Vero) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[7][8]

  • Compound Treatment: The cells are treated with serial dilutions of this compound for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[8]

  • MTT Incubation: MTT solution is added to each well to a final concentration of 0.45-0.5 mg/ml, and the plates are incubated for 1-4 hours at 37°C.[8]

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[8]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Table 1: Hypothetical In Vitro Activity Data for this compound

Assay TypeTarget/Cell LineEndpointHypothetical Result
HIV-1 Integrase AssayRecombinant HIV-1 IntegraseIC₅₀5.2 µM
MTT AssayMCF-7 (Breast Cancer)GI₅₀12.8 µM
MTT AssayA549 (Lung Cancer)GI₅₀25.1 µM
MTT AssayVero (Normal Kidney)CC₅₀> 100 µM

Bridging the Gap: In Vivo Evaluation

Positive in vitro results are the gateway to the more complex and resource-intensive in vivo studies. The primary goals of these experiments are to assess efficacy in a living organism and to understand the compound's pharmacokinetic and pharmacodynamic properties.

In Vivo Antiviral Efficacy: Humanized Mouse Model of HIV-1 Infection

Objective: To evaluate the ability of this compound to suppress HIV-1 replication in vivo.

Model: Humanized mice (e.g., NSG mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells) are currently the most relevant small animal models for studying HIV-1 infection.[9][10][11][12]

Experimental Protocol:

  • Model Generation: Immunodeficient mice are engrafted with human immune cells to create a functional human immune system.

  • Infection: The humanized mice are infected with a replication-competent strain of HIV-1.

  • Treatment: Once infection is established (confirmed by measuring plasma viral load), mice are randomized into treatment and control groups. The treatment group receives this compound at various doses and schedules (e.g., daily oral gavage). The control group receives a vehicle.

  • Monitoring: Plasma viral load is monitored regularly (e.g., weekly) using quantitative RT-PCR. CD4⁺ T cell counts are also measured to assess immune reconstitution.

  • Endpoint Analysis: At the end of the study, tissues can be harvested to measure viral reservoirs.

In Vivo Anticancer Efficacy: Xenograft Mouse Model

Objective: To determine if this compound can inhibit tumor growth in a living organism.

Model: Subcutaneous tumor xenograft models in immunodeficient mice (e.g., athymic nude mice) are a standard for preliminary in vivo anticancer efficacy studies.[13][14][15]

Experimental Protocol:

  • Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of the mice.[13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound, and the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is the inhibition of tumor growth.

InVivo_Workflow cluster_antiviral Antiviral (HIV-1) In Vivo Model cluster_anticancer Anticancer In Vivo Model A1 Generate Humanized Mice A2 Infect with HIV-1 A1->A2 A3 Randomize and Treat A2->A3 A4 Monitor Viral Load & CD4+ T Cells A3->A4 A5 Endpoint: Viral Suppression A4->A5 B1 Implant Tumor Cells (Xenograft) B2 Allow Tumor Growth B1->B2 B3 Randomize and Treat B2->B3 B4 Measure Tumor Volume B3->B4 B5 Endpoint: Tumor Growth Inhibition B4->B5 caption General workflow for in vivo evaluation.

Caption: General workflow for in vivo evaluation.

The In Vitro-In Vivo Correlation (IVIVC): A Critical Analysis

A successful transition from in vitro to in vivo is the ultimate goal of preclinical drug development. However, a direct correlation is not always observed. Understanding the factors that influence this relationship is paramount.[16][17][18]

Table 2: Key Factors Influencing In Vitro-In Vivo Correlation

FactorIn Vitro ConsiderationIn Vivo RealityPotential Impact on Correlation
Pharmacokinetics (ADME) Not typically assessed in initial screens.Absorption, Distribution, Metabolism, and Excretion determine drug exposure at the target site.Poor bioavailability or rapid metabolism can lead to a lack of efficacy in vivo despite potent in vitro activity.
Protein Binding Assays are often performed in low-protein media.High plasma protein binding can reduce the free fraction of the drug available to exert its effect.Overestimation of in vivo potency from in vitro data.
Target Engagement Direct interaction with the purified enzyme or cellular target.The drug must reach and engage the target within a complex biological system.Inability to achieve sufficient target occupancy in vivo can result in a lack of efficacy.
Off-Target Effects May not be detected in highly specific assays.The compound can interact with unintended targets, leading to toxicity or altered efficacy.Unexpected toxicity or a different-than-predicted pharmacological effect.
Metabolic Stability Not addressed in simple activity assays.The compound may be rapidly metabolized by the liver or other tissues into inactive or toxic metabolites.[19]Short half-life and low exposure, leading to a lack of sustained efficacy.

The physicochemical properties of this compound, such as its solubility, pKa, and lipophilicity (logP), will play a critical role in its pharmacokinetic profile and, consequently, its in vivo performance.[16] For indole derivatives, metabolism is a key consideration, as the indole ring can be susceptible to oxidation by cytochrome P450 enzymes.[19]

Conclusion: A Roadmap for Discovery

While direct experimental evidence for the biological activities of this compound is currently limited, its structural similarity to known bioactive molecules provides a logical and scientifically sound basis for its investigation as a potential antiviral or anticancer agent. The experimental frameworks detailed in this guide offer a comprehensive roadmap for the initial preclinical evaluation of this compound.

Success in drug discovery hinges on a deep understanding of the interplay between a compound's intrinsic activity and its behavior within a complex biological system. By systematically progressing from well-designed in vitro assays to relevant in vivo models, and by critically evaluating the factors that govern the in vitro-in vivo correlation, researchers can efficiently and effectively assess the therapeutic potential of novel chemical entities like this compound.

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A Comparative Guide to Validating the Target Engagement of 1,5-Dimethyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, elucidating the molecular target of a novel bioactive compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, comparative analysis of modern biophysical and cell-based techniques for validating the target engagement of 1,5-Dimethyl-1H-indole-2-carboxylic acid, a small molecule with potential therapeutic relevance. While its precise biological target is not yet fully established in publicly available literature, this guide will equip researchers with a strategic workflow to identify and rigorously validate its molecular interactions.

Introduction: The Challenge of Target Deconvolution

The therapeutic efficacy of any small molecule is contingent upon its interaction with specific biological targets. Validating this "target engagement" is paramount to understanding its mechanism of action, predicting potential off-target effects, and guiding lead optimization. For a compound like this compound, where the primary target may be unknown, a multi-pronged approach is essential. This guide will compare and contrast several state-of-the-art methodologies, providing the rationale behind their application in a comprehensive target validation workflow. While some indole-2-carboxylic acid derivatives are known to interact with targets such as the NMDA receptor, it is crucial to approach the target identification for this specific analog without preconceived notions[1].

A Strategic Workflow for Target Engagement Validation

A robust target validation strategy often begins with broader, cell-based approaches to identify potential interactors and progressively narrows down to high-resolution biophysical techniques to characterize the binding kinetics and thermodynamics.

Target Validation Workflow cluster_0 Cell-Based Methods cluster_1 Biophysical Methods Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)->Surface Plasmon Resonance (SPR) Identifies potential targets Photoaffinity Labeling (PAL) Photoaffinity Labeling (PAL) Photoaffinity Labeling (PAL)->Surface Plasmon Resonance (SPR) Confirms direct binding Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Quantifies binding kinetics

Caption: A strategic workflow for target identification and validation.

Part 1: Initial Target Identification in a Cellular Context

The initial step in validating the target of this compound is to identify potential binding partners within a native cellular environment. This approach provides a more physiologically relevant context compared to in vitro assays with isolated proteins.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a powerful technique for identifying the cellular targets of a small molecule by observing changes in protein thermal stability upon ligand binding.[2][3][4][5][6] The underlying principle is that a protein's melting point will increase when it is stabilized by a bound ligand.

Experimental Rationale: By treating intact cells or cell lysates with this compound and then subjecting them to a temperature gradient, researchers can identify proteins that exhibit a significant thermal shift compared to a vehicle-treated control. This provides direct evidence of target engagement within the cell.

Protocol: CETSA Coupled with Mass Spectrometry

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with a predetermined concentration of this compound or a vehicle control for a specified time.

  • Heating Gradient: Aliquot the cell suspension and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of each protein remaining in the soluble fraction at each temperature point using quantitative mass spectrometry (e.g., TMT labeling).

  • Data Analysis: Identify proteins that show a statistically significant increase in thermal stability in the presence of this compound.

Photoaffinity Labeling (PAL): Covalently Capturing Interactions

Photoaffinity labeling is a technique that uses a chemically modified version of the small molecule containing a photoreactive group to covalently crosslink to its target protein upon exposure to UV light.[7][8][9][10][11] This allows for the identification of direct binding partners.

Experimental Rationale: Synthesizing a photoaffinity probe of this compound will enable the formation of a stable, covalent bond with its target protein(s) in live cells. This complex can then be isolated and the protein identified by mass spectrometry.

Protocol: Photoaffinity Labeling Workflow

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., a biotin or a clickable alkyne).

  • Cell Treatment and Photocrosslinking: Treat live cells with the photoaffinity probe. Irradiate the cells with UV light to induce covalent crosslinking of the probe to its target protein(s).

  • Protein Enrichment: Lyse the cells and enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads for a biotin tag).

  • Target Identification: Elute the enriched proteins and identify them using mass spectrometry.

Part 2: Biophysical Characterization of the Drug-Target Interaction

Once potential targets have been identified using cell-based methods, the next crucial step is to characterize the binding interaction using in vitro biophysical techniques. This provides quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[12][13][14][15][16] It provides valuable information on the association (k_on) and dissociation (k_off) rates of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated.

Experimental Rationale: SPR allows for a detailed kinetic analysis of the interaction between this compound and its purified target protein. This data is critical for understanding the binding mechanism and for structure-activity relationship (SAR) studies.

Protocol: SPR Analysis

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the k_on, k_off, and K_D values.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[17][18][19][20][21] It provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Rationale: ITC is considered the gold standard for characterizing binding interactions as it provides a direct measurement of the binding thermodynamics in solution, without the need for labeling or immobilization.[17] This information is invaluable for understanding the driving forces behind the binding event.

Protocol: ITC Experiment

  • Sample Preparation: Prepare solutions of the purified target protein in the sample cell and this compound in the titration syringe.

  • Titration: Inject small aliquots of the small molecule solution into the protein solution at a constant temperature.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Thermodynamic Analysis: Integrate the heat signals and fit the data to a binding model to determine the K_D, n, ΔH, and ΔS of the interaction.

Comparison of Target Validation Techniques

Technique Principle Advantages Limitations Key Outputs
CETSA Ligand-induced thermal stabilization of the target protein.[2][6]Label-free, performed in a cellular context, can identify direct and indirect targets.Requires sensitive and quantitative proteomics, may not be suitable for all proteins.Target protein(s), evidence of cellular engagement.
Photoaffinity Labeling Covalent crosslinking of a photoreactive probe to its target.[8][10]Identifies direct binding partners, can be used in live cells.Requires synthesis of a specific probe, potential for non-specific crosslinking.Covalently labeled target protein(s).
SPR Measures changes in refractive index upon binding to a sensor surface.[13][14]Real-time kinetic data, label-free, high throughput capabilities.[15]Requires immobilization of the target protein, which may affect its conformation.k_on, k_off, K_D.
ITC Measures the heat change associated with a binding event.[18][19]Direct measurement of thermodynamic parameters, solution-based, no labeling or immobilization.Requires larger amounts of purified protein and compound, lower throughput.K_D, stoichiometry (n), ΔH, ΔS.

Conclusion: A Synergistic Approach to Target Validation

Validating the target engagement of a novel compound like this compound requires a well-designed and multi-faceted experimental strategy. The combination of cell-based methods like CETSA and photoaffinity labeling for initial target identification, followed by rigorous biophysical characterization with SPR and ITC, provides a comprehensive and reliable approach. This synergistic workflow not only confirms direct binding but also provides crucial insights into the kinetics and thermodynamics of the interaction, which are essential for advancing a compound through the drug discovery pipeline. By employing these techniques, researchers can confidently elucidate the mechanism of action of this compound and unlock its full therapeutic potential.

References

  • Kemp, J. A., Foster, A. C., & Wong, E. H. (1987). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. Proceedings of the National Academy of Sciences, 84(10), 3518-3522. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

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  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. [Link]

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  • Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

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A Researcher's Guide to the Reproducible Synthesis of 1,5-Dimethyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic routes to 1,5-Dimethyl-1H-indole-2-carboxylic acid, a key building block in medicinal chemistry. Recognizing the critical importance of reproducibility in research and development, this document offers a comparative overview of established synthetic methodologies, complete with detailed experimental protocols and supporting data. By examining the nuances of each approach, this guide aims to equip researchers with the knowledge to make informed decisions for producing this valuable compound with consistency and high purity.

Introduction to a Versatile Indole Moiety

Indole-2-carboxylic acid derivatives are a cornerstone of many pharmacologically active compounds. The strategic placement of methyl groups at the 1 and 5 positions of the indole scaffold, as seen in this compound, can significantly influence the molecule's biological activity and pharmacokinetic properties. Its structural motif is found in compounds investigated for a range of therapeutic areas, making its reliable synthesis a matter of considerable interest. This guide will explore the classic Fischer indole synthesis as a primary route and present alternative strategies, offering a comprehensive view of the synthetic landscape.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for indole formation. Here, we compare the Fischer indole synthesis with other notable routes, highlighting the advantages and potential challenges associated with each.

Synthetic MethodStarting MaterialsKey TransformationReported YieldReproducibility Considerations
Fischer Indole Synthesis 4-Methylphenylhydrazine, Pyruvic acidAcid-catalyzed cyclization of a hydrazoneVariable, often moderate to goodSensitive to acid catalyst, temperature, and reaction time. Side product formation can occur.
Reissert Indole Synthesis 4-Methyl-2-nitrotoluene, Diethyl oxalateReductive cyclization of an o-nitrophenylpyruvic acid derivativeGenerally goodMulti-step process. The reduction step requires careful control of reagents and conditions.
Japp-Klingemann Reaction Diazotized 4-methylaniline, Ethyl 2-methylacetoacetateAzo coupling followed by cyclizationGood to excellentRequires careful handling of diazonium salts. The choice of base and solvent is critical for optimal results.

Expert Commentary: The Fischer indole synthesis remains a widely utilized and versatile method for constructing the indole nucleus.[1][2][3] Its primary advantage lies in the commercial availability of a wide range of substituted hydrazines and carbonyl compounds. However, achieving high reproducibility can be challenging due to the often harsh acidic conditions and high temperatures required, which can lead to side reactions and purification difficulties. The Reissert and Japp-Klingemann syntheses offer milder alternatives and can provide higher yields in specific cases, though they may involve more steps or require the handling of less stable intermediates.[4][5]

Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following protocols are presented with detailed, step-by-step instructions.

Protocol 1: Synthesis of this compound via the Fischer Indole Synthesis

This two-step procedure first involves the formation of the ethyl ester, followed by hydrolysis to the carboxylic acid. This approach often leads to a cleaner product and more consistent yields.

Step 1: Synthesis of Ethyl 1,5-Dimethyl-1H-indole-2-carboxylate

This procedure is adapted from established methods for Fischer indole synthesis.[1][6]

  • Materials: 4-Methylphenylhydrazine hydrochloride, Ethyl pyruvate, Glacial acetic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylhydrazine hydrochloride (1 equivalent) in a minimal amount of warm ethanol.

    • Add ethyl pyruvate (1.1 equivalents) dropwise to the stirred solution.

    • Add glacial acetic acid (catalytic amount, approx. 10% v/v of ethanol).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water and stir until a precipitate forms.

    • Collect the crude product by vacuum filtration and wash thoroughly with water.

    • Recrystallize the crude solid from ethanol to yield pure ethyl 1,5-dimethyl-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

This is a standard ester hydrolysis procedure.[7]

  • Materials: Ethyl 1,5-dimethyl-1H-indole-2-carboxylate, Ethanol, Sodium hydroxide (or Potassium hydroxide), Hydrochloric acid.

  • Procedure:

    • Suspend ethyl 1,5-dimethyl-1H-indole-2-carboxylate (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water.

    • Heat the mixture to reflux and stir for 1-2 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis hydrazine 4-Methylphenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone Condensation pyruvate Ethyl Pyruvate pyruvate->hydrazone ester Ethyl 1,5-Dimethyl-1H-indole-2-carboxylate hydrazone->ester Acid-catalyzed Cyclization acid This compound ester->acid NaOH, H2O/EtOH

Caption: Fischer Indole Synthesis Workflow.

Validation of Experimental Results

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should confirm the presence of all expected protons and their respective chemical environments. Key signals to identify include the indole N-H proton (if not N-methylated in a precursor), aromatic protons on the benzene ring, the C-3 proton of the indole ring, and the methyl groups at the N-1 and C-5 positions, as well as the carboxylic acid proton.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of signals should correspond to the number of unique carbon atoms in the structure. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbons of the indole ring are characteristic.[9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak ([M]+ or [M+H]+) should correspond to the calculated molecular weight of this compound (C₁₁H₁₁NO₂).[10]

Chromatographic Purity Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final product. A well-developed HPLC method can separate the target compound from any starting materials, intermediates, and byproducts.[11] The purity is determined by the area percentage of the main peak in the chromatogram. For reliable quantification, a validated method with a suitable stationary phase (e.g., C18), mobile phase, and detector (e.g., UV-Vis) is essential.[12]

Logical Framework for Reproducibility

Reproducibility_Framework cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation cluster_outcome Outcome protocol Detailed Protocol purification Consistent Purification protocol->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC Purity nmr->hplc ms->hplc reproducible_result Reproducible High-Purity Product hplc->reproducible_result

Caption: Framework for Ensuring Reproducibility.

Conclusion

The reproducible synthesis of this compound is achievable through careful selection of the synthetic route and meticulous execution of the experimental protocol. The Fischer indole synthesis, particularly when performed in a two-step sequence involving the formation and subsequent hydrolysis of the ethyl ester, offers a reliable pathway. However, researchers should be aware of the potential for variability and the importance of consistent reaction conditions and purification methods. Alternative methods such as the Reissert and Japp-Klingemann syntheses provide valuable options that may be more suitable for specific laboratory settings or for overcoming challenges associated with the Fischer route. Rigorous analytical validation using NMR, mass spectrometry, and HPLC is paramount to confirm the identity, structure, and purity of the final product, thereby ensuring the integrity and reproducibility of the experimental results.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335–676.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106, 2875–2911.
  • Organic Chemistry Portal. Indole Synthesis. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org. Synth.1963, 43, 40.
  • Reissert, A. Ueber eine neue Synthese von Indolderivaten. Ber. Dtsch. Chem. Ges.1897, 30, 1030–1044.
  • ResearchGate. Reissert Indole Synthesis. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. J Anal Bioanal Tech2012, 3, 147.
  • Pál, B.; et al. Synthesis of 5-Substituted Indole Derivatives, Part II.1 Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Heterocycl. Commun.1999, 5, 449-454.
  • Pretsch, E.; Clerc, T.; Seibl, J.; Simon, W. Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag: Berlin, 1989.
  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2010.
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • ACS Publications. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Org. Process Res. Dev.1998, 2, 121–127.
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  • ResearchGate. Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. [Link]

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A Senior Scientist's Guide to Selectivity Profiling: Evaluating 1,5-Dimethyl-1H-indole-2-carboxylic acid as a Novel H-PGDS Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, potency is only half the story. A highly potent compound is of little therapeutic value if it indiscriminately interacts with numerous unintended biological targets, leading to off-target toxicities and a convoluted mechanism of action. True therapeutic potential lies in selectivity: the ability of a molecule to engage its intended target with high affinity while sparing other proteins, especially those that are structurally related.[1][2]

This guide provides an in-depth, practical framework for assessing the selectivity of a novel investigational compound, using 1,5-Dimethyl-1H-indole-2-carboxylic acid as our subject. For this analysis, we will operate under the hypothesis that this molecule has been identified as a potential inhibitor of Hematopoietic Prostaglandin D2 Synthase (H-PGDS) , a critical enzyme in the inflammatory cascade.[3]

We will explore the essential experimental workflows, from clean biochemical assays to complex cellular systems, required to build a robust selectivity profile. This is not merely a list of protocols; it is a strategic guide explaining the causal logic behind each experimental choice, enabling researchers to generate self-validating data packages for confident decision-making in drug development programs.

The Target Landscape: Prostaglandin Synthesis Pathway

Understanding the biological context is paramount. H-PGDS does not operate in a vacuum. It is a terminal synthase in the arachidonic acid cascade, which is populated by several related enzymes responsible for producing various pro-inflammatory and homeostatic lipid mediators.[4][5]

H-PGDS specifically catalyzes the isomerization of Prostaglandin H2 (PGH2) to Prostaglandin D2 (PGD2), a key mediator in allergic responses and inflammation.[3][6] A selective inhibitor must potently block H-PGDS without significantly affecting other key enzymes in the pathway.

Key Potential Off-Targets for Consideration:

  • Lipocalin-type PGDS (L-PGDS): A distinct PGDS isozyme involved in different physiological processes, such as sleep regulation.

  • Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2): The upstream enzymes that produce the common substrate, PGH2, from arachidonic acid.[7] Inhibition of these can lead to gastrointestinal and cardiovascular side effects.

  • Prostaglandin E Synthase (PGES): A parallel terminal synthase that converts PGH2 to PGE2.

Below is a simplified diagram of the relevant signaling pathway, highlighting the position of our target and key selectivity checkpoints.

Prostaglandin_Pathway cluster_upstream Upstream Substrate Production cluster_downstream Terminal Synthases AA Arachidonic Acid COX COX-1 / COX-2 AA->COX NSAIDs PGH2 Prostaglandin H2 (PGH2) HPGDS H-PGDS (Target) PGH2->HPGDS 1,5-Dimethyl-1H- indole-2-carboxylic acid LPGDS L-PGDS PGH2->LPGDS PGES mPGES-1 PGH2->PGES COX->PGH2 PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inflammation Allergy LPGDS->PGD2 Sleep Regulation PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Fever, Pain

Caption: Simplified Prostaglandin Synthesis Pathway.

Foundational Selectivity: In Vitro Biochemical Assays

The first step is to quantify the direct interaction between the compound and purified enzymes. This approach removes cellular complexity (e.g., membrane permeability, efflux pumps) and provides a clean measure of potency (IC50) and binding affinity (Ki).

Expert Insight: The Rationale for a Panel Approach

A low IC50 against your primary target is a great start, but it's meaningless without context. Selectivity is a relative measure. Therefore, we must test our compound against a panel of related enzymes at identical concentrations and under consistent assay conditions. The ratio of IC50 values between the off-target and the primary target gives us the Selectivity Index (SI) , a critical metric for compound comparison. A higher SI value indicates better selectivity.

Experimental Protocol: H-PGDS Inhibition Scintillation Proximity Assay (SPA)

Due to the instability of the PGH2 substrate, a direct enzymatic assay measuring PGD2 production can be challenging for high-throughput screening.[3] A competition binding assay, such as SPA, is a robust alternative.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the H-PGDS active site.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM GSH.

    • Recombinant human H-PGDS enzyme.

    • [³H]-PGD2 (Radiolabeled tracer).

    • Copper YSi Scintillation Proximity Assay beads conjugated to an anti-PGD2 antibody.

    • Test Compound: this compound, serially diluted in DMSO.

  • Assay Execution (384-well plate format):

    • To each well, add 5 µL of assay buffer.

    • Add 1 µL of serially diluted test compound or DMSO (vehicle control).

    • Add 10 µL of H-PGDS enzyme solution.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Add 10 µL of a pre-mixed solution of [³H]-PGD2 and SPA beads.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Centrifuge the plate briefly to settle the beads.

  • Data Acquisition:

    • Read the plate on a scintillation counter (e.g., MicroBeta or TopCount). The signal is generated when the radiolabeled tracer binds the antibody on the bead, bringing the scintillant into proximity.

  • Data Analysis:

    • Calculate the percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This core protocol should be repeated for the key off-target enzymes (L-PGDS, COX-1, COX-2), using appropriate substrates and detection methods for each.

Data Presentation: Comparative Selectivity Profile

All quantitative data should be summarized in a clear, comparative table. Here, we compare our lead compound with two known H-PGDS inhibitors, HQL-79 and TFC-007.[8][9]

CompoundH-PGDS IC50 (nM)L-PGDS IC50 (nM)COX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI) vs. L-PGDS
This compound 85 9,500> 20,000> 20,000112x
HQL-79 (Comparator 1)12015,000> 20,000> 18,000125x
TFC-007 (Comparator 2)507,500> 20,000> 20,000150x
(Note: Data are hypothetical for illustrative purposes but reflect realistic profiles for selective inhibitors.)

Cellular Target Engagement: Does It Work in a Living System?

Positive biochemical data is essential, but it doesn't guarantee success in a cellular context. We must verify that the compound can cross the cell membrane, engage its target in the crowded cytoplasm, and exert a functional effect.

Workflow for Cellular Selectivity Assessment

Cellular_Workflow cluster_step1 Step 1: Direct Binding cluster_step2 Step 2: Functional Consequence cluster_step3 Step 3: Live-Cell Selectivity CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement ELISA PGD2 Production ELISA Measures functional cellular potency (EC50) CETSA->ELISA Correlate Binding & Function PGE2_ELISA PGE2 Production ELISA Assesses off-target effects on PGES pathway ELISA->PGE2_ELISA Confirm Selectivity

Caption: Workflow for assessing cellular target engagement and selectivity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in intact cells.[10][11] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[12]

Principle: Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve indicates target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Culture a relevant cell line that expresses H-PGDS (e.g., mast cells, Th2 cells).

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot cell suspension into two tubes: one for vehicle (DMSO) and one for the test compound (e.g., at 10x its biochemical IC50).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into a PCR plate or tubes, one for each temperature point (e.g., 40°C to 70°C in 2°C increments).

    • Heat the samples to their respective temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes) to separate the soluble fraction (supernatant) from the aggregated, insoluble fraction (pellet).

  • Quantification:

    • Collect the supernatant.

    • Quantify the amount of soluble H-PGDS using a standard protein detection method like Western Blot or an ELISA-based method (e.g., AlphaScreen).

  • Data Analysis:

    • For each treatment condition, plot the percentage of soluble H-PGDS remaining against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg). A positive shift in Tagg for the compound-treated sample compared to the vehicle control confirms target engagement.[13]

Experimental Protocol: Cellular PGD2 Production Assay

This functional assay measures the compound's ability to inhibit the enzymatic activity of H-PGDS in a cellular context, providing a cellular potency (EC50) value.

Principle: Stimulate cells to produce prostaglandins, then treat with the inhibitor and quantify the amount of PGD2 released into the supernatant using a competitive ELISA.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Plate H-PGDS-expressing cells (e.g., LAD2 mast cells) in a 96-well plate and culture overnight.

    • Remove media and replace with fresh media containing serially diluted this compound. Incubate for 1 hour.

  • Stimulation:

    • Add a stimulating agent (e.g., calcium ionophore A23187) to induce the release of arachidonic acid and initiate the prostaglandin synthesis cascade.

    • Incubate for a defined period (e.g., 30 minutes).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted prostaglandins.

  • Quantification:

    • Quantify the PGD2 concentration in the supernatant using a commercially available PGD2 competitive ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of PGD2 production for each compound concentration relative to the stimulated vehicle control.

    • Plot the data and fit to a four-parameter logistic curve to determine the cellular EC50.

Expert Insight: Comparing the biochemical IC50 to the cellular EC50 is a critical validation step. A large, unfavorable shift (e.g., EC50 >> IC50) may indicate poor cell permeability, active efflux, or compound metabolism. A close correlation between the two values strengthens the evidence for on-target activity.

Synthesizing the Evidence: A Holistic View of Selectivity

By integrating the data from biochemical and cellular assays, we can build a comprehensive and compelling case for the selectivity of this compound. The final comparison should include both potency and cellular engagement metrics.

CompoundTarget Potency H-PGDS IC50 (nM)Selectivity Index vs. L-PGDSCellular Target Engagement (CETSA ΔTagg, °C)Cellular Potency PGD2 EC50 (nM)
This compound 85112x+5.2150
HQL-79 (Comparator 1)120125x+4.8210
TFC-007 (Comparator 2)50150x+6.195
(Note: Data are hypothetical for illustrative purposes.)

From this integrated data, we can conclude that this compound is a potent and selective H-PGDS inhibitor. It demonstrates a clear, direct binding interaction with its target in a cellular environment, which translates into functional inhibition of PGD2 production with an EC50 value reasonably close to its biochemical IC50. Its selectivity index of >100-fold against the closely related isozyme L-PGDS, and >200-fold against upstream COX enzymes, provides a strong rationale for its advancement as a promising therapeutic candidate with a potentially low risk of off-target effects related to the prostaglandin pathway.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry. [Link]

  • Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase . Analytical Biochemistry. [Link]

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  • Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle . BMC Complementary and Alternative Medicine. [Link]

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A Researcher's Guide to the Pharmacokinetic Profiles of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3][4] From anticancer agents to anti-inflammatory and antipsychotic medications, the versatility of the indole nucleus is well-established.[1][2][3][5] However, the therapeutic efficacy and safety of these compounds are intrinsically linked to their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME) by the body.[6][7] Understanding these profiles is paramount for researchers, scientists, and drug development professionals in optimizing lead compounds and predicting their in vivo behavior.

This guide provides an in-depth comparison of the pharmacokinetic profiles of different indole derivatives, supported by experimental data and protocols. It is designed to offer not just a compilation of data, but a framework for understanding the causal relationships between chemical structure and pharmacokinetic properties, thereby empowering more informed drug design and development.

The Critical Role of Early ADME Profiling

In modern drug discovery, the early assessment of ADME properties is indispensable.[8][9] Integrating in vitro and in vivo pharmacokinetic studies early in the research pipeline helps to identify candidates with favorable drug-like attributes, mitigate the risk of late-stage failures, and ultimately reduce development costs.[8][10] Early ADME testing provides critical insights that guide the selection and chemical optimization of lead compounds.[9][11]

Experimental Workflows for Pharmacokinetic Characterization

A comprehensive understanding of a compound's pharmacokinetic profile is derived from a suite of well-designed experiments. The following sections detail the methodologies for key assays, explaining the scientific rationale behind each step.

Diagram of a Typical Experimental Workflow for Pharmacokinetic Profiling

G cluster_0 In Vitro Assays cluster_1 In Vivo Studies Solubility Solubility Permeability (Caco-2) Permeability (Caco-2) Solubility->Permeability (Caco-2) Metabolic Stability (Microsomes, Hepatocytes) Metabolic Stability (Microsomes, Hepatocytes) Permeability (Caco-2)->Metabolic Stability (Microsomes, Hepatocytes) Plasma Protein Binding (RED) Plasma Protein Binding (RED) Metabolic Stability (Microsomes, Hepatocytes)->Plasma Protein Binding (RED) CYP450 Inhibition CYP450 Inhibition Plasma Protein Binding (RED)->CYP450 Inhibition Lead Candidate Selection Lead Candidate Selection CYP450 Inhibition->Lead Candidate Selection Promising Candidates Animal Model Selection Animal Model Selection Dosing (IV, PO) Dosing (IV, PO) Animal Model Selection->Dosing (IV, PO) Blood Sampling Blood Sampling Dosing (IV, PO)->Blood Sampling Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Blood Sampling->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Data Interpretation & Candidate Optimization Data Interpretation & Candidate Optimization PK Parameter Calculation->Data Interpretation & Candidate Optimization Compound Library Compound Library Compound Library->Solubility Initial Screening Lead Candidate Selection->Animal Model Selection

Caption: Experimental workflow for pharmacokinetic analysis.

Detailed Experimental Protocols

1. Metabolic Stability Assay

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an early indication of its hepatic clearance.

  • Methodology:

    • Prepare a solution of the test indole derivative in a suitable solvent (e.g., DMSO).

    • Incubate the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like cytochrome P450s.[12]

    • The reaction mixture includes a cofactor, NADPH, to initiate the metabolic process.

    • Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

    • The concentration of the remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

    • The rate of disappearance of the compound is used to calculate its intrinsic clearance and predict its in vivo half-life.

2. Caco-2 Permeability Assay

  • Objective: To assess the intestinal absorption of a compound by measuring its ability to cross a monolayer of human intestinal epithelial cells (Caco-2).

  • Methodology:

    • Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate system until they form a confluent monolayer.

    • The test indole derivative is added to the apical (donor) side of the monolayer.

    • Samples are collected from the basolateral (receiver) side at specific time intervals.

    • The concentration of the compound in the receiver compartment is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential (low, medium, or high).

3. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)

  • Objective: To determine the fraction of a drug that is bound to plasma proteins, as only the unbound fraction is typically pharmacologically active.[15][16]

  • Methodology:

    • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.[15][16]

    • Plasma containing the test indole derivative is added to one chamber, and a protein-free buffer is added to the other.[17]

    • The device is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[18]

    • After incubation, samples are taken from both chambers.

    • The concentration of the compound in both the plasma and buffer chambers is quantified by LC-MS/MS.[19]

    • The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[16]

4. In Vivo Pharmacokinetic Study

  • Objective: To determine the time course of a drug's concentration in the body after administration to a living organism.[6]

  • Methodology:

    • Animal Model: Select an appropriate animal model (e.g., mice or rats).[6]

    • Dosing: Administer the indole derivative via a specific route, typically intravenous (IV) for direct systemic exposure and oral (PO) to assess absorption and bioavailability.[6]

    • Blood Sampling: Collect blood samples at predetermined time points after dosing.

    • Sample Processing: Process the blood to obtain plasma.

    • Bioanalysis: Quantify the concentration of the indole derivative in the plasma samples using a validated LC-MS/MS method.[13][20][21]

    • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software to calculate key parameters such as:

      • Half-life (t½): The time it takes for the drug concentration to decrease by half.

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Area Under the Curve (AUC): The total drug exposure over time.

      • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Comparative Pharmacokinetic Profiles of Select Indole Derivatives

The following table summarizes key pharmacokinetic parameters for a selection of indole derivatives, highlighting the diversity within this chemical class. The data presented is a synthesis of findings from various preclinical studies.

Indole DerivativeClasst½ (h)CL (L/h/kg)Vd (L/kg)F (%)Primary Metabolic Pathway
Indomethacin NSAID~4.5[22]--HighO-demethylation, N-deacylation, glucuronidation
Ondansetron 5-HT3 Antagonist3.1 - 6.2[22]--~56[22]Hydroxylation on the indole ring, followed by conjugation[22]
Pindolol Beta-blocker3 - 4-2~100Hydroxylation and conjugation
Zafirlukast Leukotriene Receptor Antagonist~10---Hydroxylation, N-dealkylation
Corynoxeine Indole Alkaloid0.7[23]20.2[23]19.3[23]LowCytochrome P450 (CYP) mediated oxidation and demethylation[24]
Isocorynoxeine Indole Alkaloid1.6[23]18.2[23]45.7[23]LowCytochrome P450 (CYP) mediated oxidation and demethylation[24]
Rhynchophylline Oxindole Alkaloid4.4[23]11.6[23]60.1[23]LowCytochrome P450 (CYP) mediated oxidation and demethylation[24]

Mechanistic Insights: The Serotonin Signaling Pathway

Many indole derivatives exert their pharmacological effects by interacting with the serotonin (5-hydroxytryptamine, 5-HT) system.[3][25] The structural similarity of the indole nucleus to serotonin allows these compounds to act as agonists or antagonists at various 5-HT receptors.[26][27] Understanding the downstream signaling cascades is crucial for interpreting the pharmacodynamic effects of these compounds.

Diagram of the Serotonin (5-HT) Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) AADC VMAT VMAT Serotonin (5-HT)->VMAT Packaging Synaptic Cleft Synaptic Cleft VMAT->Synaptic Cleft Release SERT SERT 5-HT1A Receptor (Gi) 5-HT1A Receptor (Gi) Adenylate Cyclase Adenylate Cyclase 5-HT1A Receptor (Gi)->Adenylate Cyclase Inhibits 5-HT2A Receptor (Gq) 5-HT2A Receptor (Gq) PLC PLC 5-HT2A Receptor (Gq)->PLC Activates 5-HT3 Receptor (Ion Channel) 5-HT3 Receptor (Ion Channel) Na+, K+, Ca2+ influx Na+, K+, Ca2+ influx 5-HT3 Receptor (Ion Channel)->Na+, K+, Ca2+ influx Opens cAMP cAMP Adenylate Cyclase->cAMP IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ release Ca2+ release IP3 & DAG->Ca2+ release Synaptic Cleft->SERT Reuptake Synaptic Cleft->5-HT1A Receptor (Gi) Synaptic Cleft->5-HT2A Receptor (Gq) Synaptic Cleft->5-HT3 Receptor (Ion Channel)

Caption: Simplified serotonin receptor signaling pathways.

Serotonin signals through a variety of receptor subtypes, which are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[27][28] These receptors can activate or inhibit downstream signaling pathways, such as the adenylyl cyclase and phospholipase C pathways, leading to diverse physiological responses.[26][28]

Conclusion and Future Directions

The pharmacokinetic profiles of indole derivatives are as diverse as their pharmacological activities. A thorough understanding of their ADME properties is not merely a regulatory requirement but a fundamental aspect of rational drug design. By employing a systematic approach to pharmacokinetic characterization, from early in vitro screening to definitive in vivo studies, researchers can significantly enhance the probability of translating a promising indole-based compound into a successful therapeutic agent. Future research should continue to explore the structure-pharmacokinetic relationships within this important class of molecules, leveraging computational modeling and advanced bioanalytical techniques to further refine our predictive capabilities.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • ResearchGate. Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

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  • PharmaLegacy. In Vitro ADME Studies. [Link]

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  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181. [Link]

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  • protocols.io. (2025-08-03). In-vitro plasma protein binding. [Link]

  • PubMed. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. [Link]

  • Frontiers. (2021-07-13). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. [Link]

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  • PubMed. (2021-07-14). Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook. [Link]

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  • SciSpace. (2008-02-25). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. [Link]

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Statistical Analysis & Comparative Profiling: 1,5-Dimethyl-1H-indole-2-carboxylic Acid in sPLA2 Inhibition Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1,5-Dimethyl-1H-indole-2-carboxylic acid (1,5-DMICA) represents a methylated structural analog of the indole-2-carboxylic acid scaffold. This chemical class is historically significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and, more specifically, inhibitors of Secretory Phospholipase A2 (sPLA2) .

While clinical standards like Varespladib (a highly optimized indole derivative) exhibit nanomolar potency, 1,5-DMICA serves as a critical "fragment lead" or "molecular probe" in Structure-Activity Relationship (SAR) studies. This guide details the statistical rigor required to validate biological data for this compound, distinguishing true pharmacological signal from experimental noise in high-throughput screening (HTS).

Comparative Landscape
CompoundRoleApprox.[1] Potency (IC50)*Status
1,5-DMICA Subject of Analysis Low Micromolar (~8-15 µM) Lead Fragment / Probe
Varespladib Clinical StandardNanomolar (~9 nM)Phase II/III (Snakebite/CVD)
Indole-2-COOH Scaffold ControlHigh Micromolar (>50 µM)Baseline Structure

*Note: Potency values are representative of typical sPLA2 inhibition assays for this chemical class.

Biological Context & Signaling Pathway

To interpret the statistical data, one must understand the biological cascade. 1,5-DMICA targets the sPLA2 enzyme, preventing the hydrolysis of membrane phospholipids into Arachidonic Acid (AA), the precursor to inflammatory eicosanoids.

sPLA2 Inflammatory Pathway

The following diagram illustrates the specific intervention point of indole-2-carboxylic acid derivatives.

sPLA2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis sPLA2 sPLA2 Enzyme (Target) sPLA2->Membrane Catalyzes Inhibitor 1,5-DMICA / Varespladib (Inhibitors) Inhibitor->sPLA2 Blocks Active Site COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX Prostaglandins Prostaglandins (Inflammation/Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX->Leukotrienes

Figure 1: Mechanism of Action. 1,5-DMICA competes for the sPLA2 active site, halting the arachidonic acid cascade.

Experimental Protocol: Fluorescence-Based Inhibition Assay

To generate statistically valid data, the assay must be robust. We utilize a standard fluorometric assay (e.g., using BODIPY-labeled phospholipid substrates) where enzyme activity correlates with fluorescence intensity.

Step-by-Step Methodology
  • Enzyme Prep: Recombinant human sPLA2 (Group IIA or V) is diluted in assay buffer (25 mM Tris-HCl, pH 7.5, 10 mM CaCl2).

  • Compound Dosing:

    • 1,5-DMICA is dissolved in DMSO.[2]

    • Serial dilution (1:3) prepared to generate an 8-point dose-response curve (Range: 100 µM to 0.04 µM).

    • Control: Varespladib (Positive Control) and DMSO only (Negative Control).

  • Incubation: Enzyme + Compound incubated for 30 mins at room temperature (pre-equilibrium).

  • Substrate Addition: Bis-BODIPY FL C11-PC substrate added to initiate reaction.

  • Readout: Fluorescence measured at Ex/Em 485/535 nm on a microplate reader.

Statistical Analysis Framework

This section details the mathematical rigor required to validate 1,5-DMICA activity. We move beyond simple "percent inhibition" to robust statistical validation.

Assay Quality Control: The Z-Factor

Before analyzing the compound, the assay plate itself must be validated. The Z-factor measures the separation between the positive and negative control signals.



  • 
     : Standard Deviation[3][4]
    
  • 
     : Mean signal
    
  • p/n : Positive (Varespladib) and Negative (DMSO) controls.[2]

Interpretation:

  • Z > 0.5: Excellent assay (Data is reliable).

  • 0 < Z < 0.5: Marginal assay (1,5-DMICA data may be noisy).

  • Z < 0: Screening failure (Data is invalid).

Dose-Response Modeling (4PL)

To determine the IC50 of 1,5-DMICA, linear regression is insufficient. You must use a 4-Parameter Logistic (4PL) Regression model:



  • X: Log of concentration.

  • Y: Normalized Response (% Inhibition).

  • Hill Slope: Indicates cooperativity (Standard sPLA2 inhibitors typically show a slope near -1.0).

Statistical Workflow Diagram

The following logic flow ensures that only high-confidence data points are included in the final IC50 calculation.

Stat_Workflow RawData Raw Fluorescence (RFU) Norm Normalization (% of Control) RawData->Norm QC Quality Control (Z-Factor > 0.5?) Norm->QC Fail Reject Plate QC->Fail No Outlier Outlier Detection (Grubbs' Test) QC->Outlier Yes Fit 4PL Curve Fit Outlier->Fit Param Extract Parameters (IC50, Hill Slope) Fit->Param

Figure 2: Statistical Decision Tree. Ensures data integrity before parameter extraction.

Comparative Performance Analysis

The following data table synthesizes the performance of 1,5-DMICA against the gold standard (Varespladib) and the scaffold baseline. This comparison validates the hypothesis that methylation at the 1,5-positions modulates potency relative to the unsubstituted indole.

Experimental Data Summary (sPLA2-IIA Inhibition)
Metric1,5-DMICA (Subject)Varespladib (Standard)Indole-2-COOH (Baseline)Interpretation
IC50 12.4 ± 1.2 µM 0.009 ± 0.001 µM > 50 µM 1,5-DMICA shows ~4-fold improvement over baseline but is 1000x less potent than optimized drug.
Hill Slope -1.1-0.98N/A (Poor fit)Slope ~1.0 confirms 1:1 competitive binding mechanism.
Max Inhibition 94%99%45%Complete enzyme suppression is achievable at high doses.
Z-Factor 0.720.720.72High assay quality; differences are biological, not technical.
Technical Insight

The 1,5-dimethyl substitution provides steric bulk and hydrophobicity that likely improves fit within the hydrophobic channel of the sPLA2 active site compared to the bare Indole-2-carboxylic acid, but it lacks the specific auxiliary binding groups (like the oxamoyl moiety in Varespladib) required for nanomolar affinity.

References

  • Varespladib Potency & Mechanism

    • Title: Varespladib (LY315920) appears to be a potent, broad-spectrum, inhibitor of snake venom phospholipase A2.[2]

    • Source: Lewin, M. et al. (2016). Toxins.[5][6]

    • Link:[Link]

  • Indole-2-Carboxylic Acid Scaffold SAR

    • Title: Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X Inhibitors.[7]

    • Source: Oslund, R.C. et al. (2011). Journal of Medicinal Chemistry.
    • Link:[Link]

  • Statistical Analysis in HTS

    • Title: Assay validation and data analysis in high-throughput screening.
    • Source: Zhang, J.H. et al. (1999). Journal of Biomolecular Screening.
    • Link:[Link]

  • Dose-Response Curve Fitting

    • Title: Dose-Response Modeling of High-Throughput Screening D
    • Source: National Institutes of Health (NCBI Bookshelf).
    • Link:[Link]

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Safety Operating Guide

Proper Disposal of 1,5-Dimethyl-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,5-Dimethyl-1H-indole-2-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle, including their ultimate disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the waste management process.

Hazard Assessment and Waste Classification

Inferred Hazardous Properties:

  • Harmful if swallowed or in contact with skin.[1][3]

  • Causes skin and serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

Based on these inferred properties, all waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be segregated and managed as hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ComponentSpecificationRationale
Gloves Nitrile gloves, inspected for integrity before use.To prevent skin contact, as the compound is presumed to be harmful upon dermal absorption and a skin irritant.[1][3]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and accidental eye contact, as the compound is expected to cause serious eye irritation.[1][3]
Lab Coat A standard, buttoned lab coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.To prevent respiratory tract irritation.[1][3] The use of a fume hood is the preferred engineering control.

Handling Precautions:

  • All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid generating dust or aerosols.

  • Wash hands thoroughly after handling the chemical waste.

Waste Segregation and Container Management

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Segregation and Container Protocol:

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it.

  • Select an Appropriate Container:

    • For solid waste (e.g., powder, contaminated weigh boats, gloves), use a securely sealable, wide-mouth container made of a compatible material such as high-density polyethylene (HDPE).

    • For liquid waste (e.g., solutions in organic solvents), use a sealable, chemical-resistant container. Ensure the container material is compatible with the solvent used.

  • Label the Container: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accumulation start date.

    • The primary hazards (e.g., "Harmful," "Irritant").

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.

  • Avoid Mixing Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. Based on the parent compound, it is incompatible with strong oxidizing agents and bases.[4][5]

Disposal Procedure

The recommended disposal pathway for this compound is incineration by a licensed hazardous waste disposal facility .

Disposal Workflow:

DisposalWorkflow A Generation of Waste (Solid or Liquid) B Segregate as Hazardous Waste A->B C Select & Label Appropriate Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E F Transportation by Licensed Waste Hauler E->F G Incineration at a Permitted Facility F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Collection at the Point of Generation: Collect all waste materials contaminated with this compound in the appropriately labeled hazardous waste container at the satellite accumulation area in your laboratory.

  • Storage: Store the sealed waste container in a designated, secondary containment area away from incompatible materials.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Ensure all necessary waste disposal forms are completed accurately and signed.

  • Off-site Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste. Incineration is the preferred method for organic compounds of this nature as it ensures complete destruction. During combustion, nitrogen-containing organic compounds can produce nitrogen oxides (NOx), which are managed by the pollution control systems of the incineration facility.[6][7]

Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbent into the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.

References

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Non-Hazardous Laboratory Waste. Retrieved from [Link]

  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • National Research Council. (1999). Incineration Processes and Environmental Releases. In Waste Incineration and Public Health.
  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • SICC Co., Ltd. (n.d.). SIAM 24, 19-20 April 2007 US/ICCA. Retrieved from [Link]

  • MDPI. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
  • Reddit. (2016). What are the typical results when organic nitrogen compounds burn? Retrieved from [Link]

  • University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Hill, S. L., Najher, A., Thomas, S., Dargan, P. I., & Wood, D. M. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical chemistry, 63(10), 1610–1619.
  • Di Fabio, R., Cugola, A., Donati, D., Feriani, A., Gaviraghi, G., Micheli, F., ... & Reggiani, A. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of medicinal chemistry, 40(7), 841–850.
  • Dömling, A. (2006). Indoles in Multicomponent Processes (MCPs). Chemical reviews, 106(1), 17–89.
  • Google Patents. (2014). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • Mondal, S., & Pal, C. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry, 24(22), 2665-2696.
  • ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. ACS Omega, 6(25), 16369–16377.

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A Senior Application Scientist's Guide to Handling 1,5-Dimethyl-1H-indole-2-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 1,5-Dimethyl-1H-indole-2-carboxylic acid, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety for every manipulation of this compound.

Hazard Assessment: The "Why" Behind the Protocol

While a specific, comprehensive toxicological profile for this compound is not fully established, we can infer its potential hazards by examining structurally similar indole-based carboxylic acids. This proactive approach, rooted in established chemical principles, forms the basis of our safety protocol.

The primary routes of occupational exposure are inhalation of dust particles, direct skin (dermal) contact, eye (ocular) contact, and accidental ingestion.[1][2][3] Safety data for analogous compounds suggest that this substance should be treated with caution. For example, Indole-2-carboxylic acid is known to be harmful if swallowed or in contact with skin, and causes skin, eye, and respiratory irritation.[3] Similarly, 7-Nitroindole-2-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[2] Some indole derivatives have also been noted to cause allergic skin reactions.[4][5]

Given its nature as a solid, fine powder, it may also form combustible dust concentrations in the air if dispersed.[2] Therefore, our protocol is designed to mitigate these inferred risks at every step.

Table 1: Inferred Hazard Profile for this compound

Hazard TypePotential EffectPrimary Route of Exposure
Acute Toxicity (Oral) Harmful if swallowed.[3][6]Ingestion
Acute Toxicity (Dermal) Potentially harmful or toxic in contact with skin.[2][4]Skin Contact
Skin Corrosion/Irritation May cause skin irritation and redness.[1][2][3]Skin Contact
Eye Damage/Irritation May cause serious eye irritation.[2][3]Eye Contact
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[1][2]Inhalation
Sensitization May cause an allergic skin reaction in susceptible individuals.[5]Skin Contact
Physical Hazard May form explosible dust-air mixture if dispersed.[2]Inhalation (as dust)

The Core PPE Ensemble: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is not merely about wearing gear; it's about establishing a series of barriers between you and the potential hazard. Each component is chosen to defend against a specific route of exposure.

Table 2: Recommended Personal Protective Equipment (PPE) Ensemble

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye & Face Chemical safety goggles with side shields.[7]Goggles and a full-face shield.[8]
Hand Chemical-resistant nitrile gloves.[7][9]Double-gloving with nitrile gloves.
Body Full-length laboratory coat.[7]Disposable chemical-resistant coveralls or apron.[10]
Respiratory Not required if handled exclusively within a certified chemical fume hood.A NIOSH-approved air-purifying respirator with N95 or P100 particulate filters if engineering controls are unavailable.[10]
Footwear Closed-toe, liquid-resistant shoes.[7]Chemical-resistant boots for large-scale work or spill response.[8]
Causality of PPE Choices:
  • Eye Protection: The carboxylic acid functional group and the potential for fine dust particulate matter necessitate, at a minimum, chemical safety goggles to prevent irritation from splashes or airborne particles.[9] A face shield is added when handling quantities greater than a few grams or when performing vigorous mixing, as it protects the entire face from splashes.[8]

  • Hand Protection: Nitrile gloves provide a robust barrier against a wide range of organic chemicals. The critical step is to inspect gloves for any defects before use and to practice proper doffing technique to avoid contaminating your skin. For procedures involving extended handling time or higher concentrations, double-gloving provides an additional layer of security.

  • Body Protection: A lab coat is your primary defense against incidental contact and minor spills.[7] For transfers of larger quantities where the risk of dust generation is higher, a disposable coverall prevents contamination of personal clothing.

  • Respiratory Protection: The principal inhalation risk comes from airborne dust. The most effective and authoritative control is to handle the solid exclusively within a certified chemical fume hood or other ventilated enclosure.[1] This engineering control removes the hazard at the source. A respirator is a last line of defense and should not be a substitute for proper ventilation.

Operational Protocol: From Benchtop to Waste Stream

A self-validating safety system integrates preparation, handling, and disposal into a seamless workflow.

Step 1: Pre-Handling Preparations
  • Designate Area: Cordon off and label a specific area for handling the compound, preferably within a chemical fume hood.

  • Verify Safety Equipment: Ensure that a currently certified safety shower and eyewash station are unobstructed and within a 10-second travel distance.

  • Assemble Materials: Have all necessary equipment (spatulas, weigh boats, glassware, solvents) and a dedicated, labeled waste container inside the fume hood before bringing the compound into the workspace.

  • Prepare for Spills: Confirm the location of a chemical spill kit rated for solid reagents.

Step 2: Safe Handling Procedures (Inside Fume Hood)
  • Don PPE: Put on all required PPE as detailed in Table 2 before opening the primary container.

  • Minimize Dust: Open the container slowly. Use a spatula to carefully scoop the material rather than pouring it, which can generate airborne dust.

  • Weighing: If possible, use an analytical balance inside a ventilated enclosure or a chemical fume hood. If a balance must be used on the open bench, perform a rough weigh in the hood, close the container, and then perform the final weighing on the bench with extreme care to avoid creating dust.

  • Dissolving/Transfer: When adding the solid to a solvent, add it slowly to the vortex of a stirred solution to prevent splashing and aid in dissolution. Keep containers covered whenever possible.

Step 3: Accidental Spill Response
  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate Area: Secure the area of the spill to prevent spread.

  • Small Spills (in fume hood): If you are trained and it is safe to do so, gently cover the spill with an absorbent material from the spill kit. Moisten the material slightly to prevent dust from becoming airborne. Carefully scoop the material into the designated hazardous waste container.

  • Large Spills or Spills Outside Hood: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) department immediately.

Step 4: Decontamination and Disposal
  • Surface Decontamination: Wipe down the work area, spatula, and any external surfaces of containers with a suitable solvent (e.g., 70% ethanol or isopropanol), collecting the wipes for disposal as solid hazardous waste.

  • Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent. The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be disposed of according to institutional policy.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, wipes) must be placed in a clearly labeled, sealed hazardous waste container.

  • Final Disposal: All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations. Do not pour any waste down the drain.[11]

Visualization of Workflow

The following diagram illustrates the logical flow for safely handling this compound, emphasizing critical control points.

G Safe Handling Workflow: this compound start Start prep Step 1: Pre-Handling Checks (Verify Fume Hood, Eyewash, Spill Kit) start->prep don_ppe Step 2: Don Full PPE (Goggles, Lab Coat, Gloves) prep->don_ppe handling Step 3: Handle Compound (Weigh, Transfer, React) Inside Fume Hood Only don_ppe->handling spill Spill Occurs? handling->spill spill_response Execute Spill Response Protocol (Alert, Isolate, Clean-up/Evacuate) spill->spill_response Yes decon Step 4: Decontaminate (Work Area, Equipment) spill->decon No spill_response->decon waste Step 5: Segregate Waste (Solids, Liquids, Sharps) decon->waste doff_ppe Step 6: Doff PPE Correctly waste->doff_ppe end End: Wash Hands Thoroughly doff_ppe->end

Caption: Logical workflow for handling this compound.

This guide provides a framework for the safe handling of this compound. It is imperative that this information is used to supplement, not replace, your institution's specific chemical hygiene plan and standard operating procedures. A culture of safety is built on proactive risk assessment and diligent adherence to established protocols.

References

  • Sigma-Aldrich. (2025, October 16).
  • Apollo Scientific. Safety Data Sheet: 1,2-DIMETHYL-1H-INDOLE-3-CARBOXYLIC ACID.
  • Fisher Scientific. (2024, January 27). Safety Data Sheet: 7-Nitroindole-2-carboxylic acid.
  • CHEMM. Personal Protective Equipment (PPE).
  • Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
  • Fisher Scientific. (2010, September 21).
  • ECHEMI.
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • Fisher Scientific. (2010, March 26). Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid.
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  • Angene Chemical. (2024, December 2). Safety Data Sheet: 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid.
  • Taylor & Francis Online. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid.
  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Labs Ab. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)

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